molecular formula CH4KO4S B166321 Potassium methyl sulfate CAS No. 562-54-9

Potassium methyl sulfate

Cat. No.: B166321
CAS No.: 562-54-9
M. Wt: 151.21 g/mol
InChI Key: QSGKLHYFBNRKBE-UHFFFAOYSA-N
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Description

Potassium methyl sulfate, also known as this compound, is a useful research compound. Its molecular formula is CH4KO4S and its molecular weight is 151.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

562-54-9

Molecular Formula

CH4KO4S

Molecular Weight

151.21 g/mol

IUPAC Name

potassium;methyl sulfate

InChI

InChI=1S/CH4O4S.K/c1-5-6(2,3)4;/h1H3,(H,2,3,4);

InChI Key

QSGKLHYFBNRKBE-UHFFFAOYSA-N

SMILES

COS(=O)(=O)[O-].[K+]

Isomeric SMILES

COS(=O)(=O)[O-].[K+]

Canonical SMILES

COS(=O)(=O)O.[K]

Other CAS No.

562-54-9

Pictograms

Irritant; Health Hazard

Related CAS

75-93-4 (Parent)

Synonyms

Potassium methyl sulfate

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to the Physical and Chemical Properties of Potassium Methyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium methyl sulfate (B86663) (KCH₃SO₄), also known as methyl potassium sulfate or sulfuric acid monomethyl ester potassium salt, is an organosulfur compound with significant utility in chemical synthesis and various industrial applications. Its role as a methylating agent, in particular, makes it a compound of interest for researchers in organic chemistry and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of potassium methyl sulfate, including detailed experimental protocols and visualizations to support laboratory work and theoretical understanding.

Physical Properties

This compound is a white, crystalline powder under standard conditions.[1][2][3] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] Therefore, it should be stored in a tightly sealed container in a dry environment.[1]

Quantitative Physical Data

A summary of the key physical properties of this compound is presented in the table below.

PropertyValueReferences
Molecular Formula CH₃KO₄S[4]
Molecular Weight 150.20 g/mol [4]
Appearance White crystalline powder[1][2][3]
Melting Point 212-217 °C[2][3]
Solubility in Water Soluble[3][5]
Solubility in Methanol (B129727) Slightly Soluble[2][3]
Density 1.602 g/cm³[3]
Spectroscopic Data
  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is available in public databases such as PubChem and ChemicalBook.[4][6] Key absorptions are expected for S=O and C-O stretching, characteristic of the methyl sulfate group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are also available in public databases.[4][7] The ¹H NMR spectrum would show a characteristic singlet for the methyl protons, and the ¹³C NMR would show a signal for the methyl carbon.

Chemical Properties and Reactivity

This compound is a stable compound under normal storage conditions at room temperature in a closed container.[1] However, it exhibits reactivity characteristic of alkyl sulfates, primarily acting as a methylating agent.

Stability and Decomposition

The compound is stable under normal temperatures and pressures.[8] Conditions to avoid include incompatible materials, dust generation, excess heat, and strong oxidants.[1] Hazardous decomposition products upon heating include carbon monoxide, carbon dioxide, oxides of potassium, and sulfur oxides (SOx).[1]

Hydrolysis

In aqueous solutions, the methyl sulfate anion undergoes hydrolysis to produce methanol and bisulfate. This reaction is subject to both acid and base catalysis. The uncatalyzed hydrolysis in neutral solution is a very slow process.[5]

The kinetic parameters for the hydrolysis of the methyl sulfate anion at 25 °C have been reported:[5]

ConditionRate Constant (s⁻¹)ΔH‡ (kcal/mol)TΔS‡ (kcal/mol at 25°C)
Uncatalyzed 2 x 10⁻¹¹--
1 M HCl 1.7 x 10⁻⁸24.6-3.9
1 M KOH 8.3 x 10⁻⁸18.8-8.2
Methylation Reactions

This compound is an effective methylating agent. The methyl group is susceptible to nucleophilic attack, proceeding via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[9] A nucleophile attacks the electrophilic carbon of the methyl group, leading to the displacement of the potassium sulfate leaving group.[9]

Experimental Protocols

Synthesis of this compound

A common method for the laboratory synthesis of this compound involves the reaction of dimethyl sulfate with a potassium salt, such as potassium carbonate, in a suitable solvent like acetone.[10]

Materials:

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous potassium carbonate (1.5 equivalents) in acetone.

  • With vigorous stirring, add dimethyl sulfate (1.0 equivalent) dropwise to the suspension at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the inorganic salts by filtration through a Büchner funnel.

  • Wash the filter cake with a small amount of acetone.

  • Combine the filtrate and the washings, and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Determination of Melting Point (General Protocol using a Mel-Temp Apparatus)

Apparatus:

  • Mel-Temp apparatus or similar melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is completely dry. If necessary, grind the crystalline powder to a fine consistency using a mortar and pestle.

  • Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[11][12]

  • Place the packed capillary tube into the heating block of the Mel-Temp apparatus.[11]

  • If the approximate melting point is unknown, a rapid preliminary heating can be performed to determine an approximate range.

  • For an accurate measurement, heat the block rapidly to about 15-20 °C below the expected melting point.[11]

  • Then, decrease the heating rate to approximately 1-2 °C per minute.[11][12]

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[11]

Determination of Solubility (General Protocol)

Materials:

  • This compound

  • Solvent (e.g., deionized water, methanol)

  • Analytical balance

  • Volumetric flasks

  • Stirring plate and magnetic stir bars

  • Constant temperature bath

Procedure:

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a flask.

  • Stir the mixture vigorously at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

  • After stirring, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the clear supernatant liquid.

  • Determine the concentration of this compound in the aliquot. This can be done by evaporating the solvent and weighing the solid residue, or by a suitable analytical technique such as ion chromatography.

  • Calculate the solubility in grams of solute per 100 mL of solvent.

Purity Analysis by Ion Chromatography (General Protocol for Alkyl Sulfates)

Ion chromatography (IC) with suppressed conductivity detection is a suitable method for the analysis of alkyl sulfates.[1][13]

Instrumentation:

  • Ion chromatograph equipped with a suppressor and a conductivity detector

  • Anion-exchange column suitable for the separation of organic anions

Reagents:

  • High-purity deionized water

  • Eluent (e.g., a solution of sodium carbonate and sodium bicarbonate)[14]

  • This compound standard

Procedure:

  • Standard Preparation: Prepare a stock standard solution of this compound in deionized water. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Accurately weigh a sample of the this compound to be analyzed and dissolve it in a known volume of deionized water. Dilute as necessary to fall within the concentration range of the calibration standards.

  • Chromatographic Conditions: Set up the ion chromatograph with the appropriate column and eluent. The specific conditions (eluent concentration, flow rate, column temperature) will need to be optimized for the specific instrument and column used.

  • Analysis: Inject the calibration standards and the sample solution into the ion chromatograph.

  • Quantification: Create a calibration curve by plotting the peak area of the methyl sulfate anion against the concentration of the standards. Determine the concentration of methyl sulfate in the sample by comparing its peak area to the calibration curve. The purity can then be calculated.

Mandatory Visualizations

Hydrolysis of Methyl Sulfate Anion

The following diagram illustrates the pathways for the hydrolysis of the methyl sulfate anion in aqueous solution.

Hydrolysis_Pathway CH3OSO3_minus CH₃OSO₃⁻ (Methyl Sulfate Anion) Products CH₃OH + HSO₄⁻ (Methanol + Bisulfate) CH3OSO3_minus->Products Uncatalyzed (slow) CH3OSO3_minus:n->Products:n Acid-catalyzed CH3OSO3_minus:s->Products:s Base-catalyzed H2O H₂O H3O_plus H₃O⁺ (Acid Catalysis) OH_minus OH⁻ (Base Catalysis)

Caption: Hydrolysis pathways of the methyl sulfate anion.

Sₙ2 Methylation Reaction

This diagram shows the general mechanism for the Sₙ2 methylation of a nucleophile by this compound.

SN2_Methylation Reactants Nu:⁻ (Nucleophile) + H₃C—O—SO₃⁻ K⁺ (this compound) TransitionState [Nu···CH₃···OSO₃⁻ K⁺]‡ (Transition State) Reactants->TransitionState Products Nu—CH₃ (Methylated Product) + KOSO₃⁻ (Potassium Sulfate) TransitionState->Products

Caption: Sₙ2 mechanism for methylation by this compound.

Experimental Workflow: Synthesis and Purification

The following diagram outlines a typical laboratory workflow for the synthesis and purification of this compound.

Synthesis_Workflow Start Start: Dimethyl Sulfate & Potassium Carbonate Reaction Reaction in Acetone (Reflux, 6-8h) Start->Reaction Filtration Filtration to remove inorganic salts Reaction->Filtration Concentration Concentration of filtrate (Rotary Evaporation) Filtration->Concentration Crude_Product Crude Potassium Methyl Sulfate Concentration->Crude_Product Recrystallization Recrystallization (e.g., from Ethanol/Water) Crude_Product->Recrystallization Drying Drying under vacuum Recrystallization->Drying Pure_Product Pure Potassium Methyl Sulfate Drying->Pure_Product Analysis Purity Analysis (e.g., IC, MP) Pure_Product->Analysis

Caption: Workflow for the synthesis and purification of this compound.

References

In-Depth Technical Guide: Potassium Methyl Sulfate (CAS 562-54-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium methyl sulfate (B86663) (CAS 562-54-9) is a chemical compound with the formula CH₃KO₄S.[1][2] It is the potassium salt of methylsulfuric acid. Primarily recognized for its role as a potent methylating agent in organic synthesis, it serves as a crucial reagent in the production of various pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, mechanisms of action, and applications relevant to research and drug development.

Chemical and Physical Properties

Potassium methyl sulfate is a white, crystalline powder.[1][2] It is soluble in water and slightly soluble in methanol.[3] Key quantitative properties are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula CH₃KO₄S[4]
Molecular Weight 150.20 g/mol [4]
CAS Number 562-54-9[4]
EC Number 209-231-3[5]
Melting Point 212-217 °C[6]
Water Solubility Soluble[6]
SMILES COS(=O)(=O)[O-].[K+][5]
InChI InChI=1S/CH4O4S.K/c1-5-6(2,3)4;/h1H3,(H,2,3,4);/q;+1/p-1[5]
InChIKey WBGWGHYJIFOATF-UHFFFAOYSA-M[5]

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods. The two primary routes are direct acid-base neutralization and salt metathesis reaction.

Experimental Protocol: Direct Acid-Base Neutralization

This is the most common and straightforward method for producing this compound.[7]

Materials:

Procedure:

  • Prepare a solution of methyl sulfuric acid in either water or ethanol.

  • Carefully and stepwise, add potassium hydroxide to the methyl sulfuric acid solution.

  • Maintain the reaction temperature between 0 and 5°C to minimize side reactions, such as alkaline hydrolysis.[7]

  • The reaction results in the formation of this compound and water.

  • The product can then be isolated through appropriate purification techniques.

Experimental Protocol: Salt Metathesis Reaction

An alternative synthesis route involves a salt metathesis reaction between dimethyl sulfate and potassium carbonate.[7]

Materials:

  • Dimethyl sulfate

  • Potassium carbonate (K₂CO₃)

  • Polar aprotic solvent

Procedure:

  • Dissolve dimethyl sulfate and potassium carbonate in a suitable polar aprotic solvent.

  • The reaction proceeds with the evolution of carbon dioxide gas, necessitating careful pressure management, particularly on a larger scale.[7]

  • This compound is formed as a product of this reaction.

  • Isolate and purify the resulting this compound.

A generalized workflow for the synthesis of this compound is depicted in the following diagram:

G cluster_synthesis Synthesis Workflow start Starting Materials reaction Chemical Reaction start->reaction Introduction of reactants isolation Isolation of Product reaction->isolation Reaction completion purification Purification isolation->purification Crude product final_product This compound purification->final_product Purified product

A generalized workflow for the synthesis of this compound.

Mechanism of Action and Applications in Drug Development

The primary utility of this compound in a research and drug development context is as a methylating agent.[1][2] It participates in nucleophilic substitution reactions to introduce a methyl group to a variety of nucleophiles.

Mechanism as a Methylating Agent

The methyl transfer from this compound proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[7] In this reaction, a nucleophile attacks the electrophilic methyl carbon, leading to the cleavage of the C-O bond and the displacement of potassium sulfate as the leaving group.[7] The methyl sulfate anion is a highly efficient methylating agent in aqueous solutions, reacting spontaneously with oxygen and nitrogen nucleophiles.[7]

The Sₙ2 mechanism of methylation is illustrated in the diagram below:

G cluster_mechanism SN2 Methylation Mechanism reactants Nucleophile (Nu⁻) + CH₃-OSO₃⁻K⁺ transition_state [Nu---CH₃---OSO₃K]⁻ (Transition State) reactants->transition_state Nucleophilic attack products Nu-CH₃ + KOSO₃⁻ transition_state->products Bond formation and cleavage

The Sₙ2 mechanism of methylation by this compound.
Applications in Organic Synthesis

This compound is employed in the synthesis of a wide range of organic compounds, including esters and ethers.[1] Its utility as a methylating agent is significant in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.

Biological Research Applications

In biochemical research, this compound has been used in studies related to ion transport and muscle physiology. It has been shown to influence the uptake of certain compounds in skeletal muscle.[8]

Toxicology and Safety Information

This compound is considered a hazardous substance.[6] It may cause eye, skin, and respiratory tract irritation.[9] Ingestion may lead to gastrointestinal irritation.[9] Chronic effects may be delayed.[9]

Safety Precautions:

  • Handling: Use in a well-ventilated area.[10] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator.[10] Avoid contact with eyes, skin, and clothing.[10]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[10] Keep containers tightly closed.[10]

  • Disposal: Dispose of in accordance with federal, state, and local regulations.[10]

The following table summarizes the GHS hazard statements for this compound:

Hazard CodeHazard StatementReference
H302Harmful if swallowed[4]
H315Causes skin irritation[4]
H319Causes serious eye irritation[4]
H335May cause respiratory irritation[4]
H350May cause cancer[4]

Conclusion

This compound is a versatile and important reagent in chemical synthesis, with particular relevance to the pharmaceutical industry. Its primary function as a methylating agent allows for the efficient synthesis of a variety of organic molecules. A thorough understanding of its properties, synthesis, and safe handling is crucial for researchers and drug development professionals who may utilize this compound in their work. While not a therapeutic agent itself, its role as a key building block in the synthesis of pharmaceuticals underscores its importance in the drug development pipeline.

References

An In-depth Technical Guide on the Solubility of Potassium Methyl Sulfate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of potassium methyl sulfate's solubility, with a specific focus on organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes known qualitative information and presents a standardized experimental protocol for its quantitative determination.

Introduction

Potassium methyl sulfate (B86663) (CH₃KO₄S), also known as methylsulfuric acid potassium salt, is a white, crystalline, and often hygroscopic solid.[1][2][3][4] Its chemical structure consists of a potassium cation (K⁺) and a methyl sulfate anion (CH₃OSO₃⁻). This compound serves as an important reagent in organic synthesis, particularly as a methylating agent, and finds application in various industrial processes.[5] A thorough understanding of its solubility in different solvent systems is critical for its application in reaction chemistry, process design, purification, and formulation development.

Solubility Profile

The solubility of a compound is a fundamental physicochemical property that dictates its utility in various applications. While this compound is known to be soluble in water, its behavior in organic solvents is less documented.[2][3][4][6]

2.1 Published Solubility Data

A review of available chemical literature and supplier safety data sheets reveals a notable lack of quantitative solubility data (e.g., g/100 mL, molarity) for this compound in most organic solvents. The existing information is primarily qualitative. This data is summarized in Table 1.

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventFormulaTypeReported SolubilityCitation(s)
WaterH₂OAqueousSoluble[3][4][6]
MethanolCH₃OHOrganic (Polar, Protic)Slightly Soluble[3][4][6]
EthanolC₂H₅OHOrganic (Polar, Protic)Information Not Available
AcetoneC₃H₆OOrganic (Polar, Aprotic)Information Not Available
AcetonitrileC₂H₃NOrganic (Polar, Aprotic)Information Not Available
Tetrahydrofuran (THF)C₄H₈OOrganic (Polar, Aprotic)Information Not Available
Toluene (B28343)C₇H₈Organic (Nonpolar)Information Not Available

The term "slightly soluble" indicates that the compound has limited solubility in methanol, but the precise concentration at saturation under standard conditions has not been published. For other common organic solvents, no reliable solubility data has been found. This knowledge gap underscores the need for direct experimental determination by researchers working with this compound.

Experimental Protocol for Quantitative Solubility Determination

To address the absence of data, researchers can employ standardized methods to determine the solubility of this compound. The isothermal saturation method is a reliable and widely used technique for this purpose.

3.1 Principle

This method involves creating a saturated solution by allowing an excess of the solute (this compound) to equilibrate with the solvent at a constant temperature. The concentration of the solute in the resulting clear supernatant is then measured to determine the solubility.

3.2 Materials and Equipment

  • This compound (high purity, anhydrous)

  • Organic solvent of interest (analytical grade or higher)

  • Temperature-controlled shaker, incubator, or water bath

  • Analytical balance

  • Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, IC, ICP-OES for potassium, or a gravimetric setup)

3.3 Step-by-Step Methodology

  • Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess should be sufficient to ensure undissolved solid remains after equilibration.

  • Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in a temperature-controlled environment (e.g., a shaker bath set to 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically by taking measurements at different time points until the concentration plateaus.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle. For fine suspensions, centrifugation is recommended to pellet the undissolved solid.

  • Sample Extraction: Carefully withdraw a clear aliquot of the supernatant using a syringe. To ensure no solid particulates are transferred, pass the solution through a syringe filter into a pre-weighed collection vial.

  • Quantification: Determine the concentration of this compound in the filtered aliquot using a validated analytical method.

    • Gravimetric Analysis: Evaporate the solvent from the accurately weighed aliquot and weigh the remaining solid residue. This is a simple method but requires the solute to be non-volatile.

    • Chromatographic Analysis: Dilute the aliquot with a suitable mobile phase and analyze using an appropriate chromatography method, such as Ion Chromatography (IC) to detect the sulfate anion or a reverse-phase method for the methyl sulfate anion.

    • Spectroscopic Analysis (ICP-OES/AAS): Dilute the aliquot and measure the concentration of the potassium ion.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L, g/100g solvent) based on the measured concentration and the initial volume/mass of the solvent.

Workflow for Solubility Assessment of a Novel Compound

For drug development and process chemistry, a systematic approach to solubility screening is essential. The following workflow outlines the logical steps for characterizing the solubility of a compound like this compound. The process is visualized in the diagram below.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Determination cluster_2 Phase 3: Data Application start Define Compound (this compound) solvent_selection Select Diverse Organic Solvents (Polar, Nonpolar, Protic, Aprotic) start->solvent_selection qual_sol Qualitative 'Shake-Flask' Solubility Test solvent_selection->qual_sol protocol Select Protocol (Isothermal Saturation Method) qual_sol->protocol Proceed if promising equilibration Equilibrate Excess Solute in Solvent at Constant T analysis Analyze Supernatant (Gravimetric, IC, ICP-OES) data_calc Calculate Solubility (e.g., mg/mL, mol/L) data_table Tabulate Quantitative Data data_calc->data_table application Apply Data to Process (Reaction, Crystallization, Formulation) data_table->application end Final Report application->end

Caption: Workflow for systematic solubility assessment.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

  • Temperature: The solubility of solids generally increases with temperature, although exceptions exist. For processes like recrystallization, understanding the temperature-solubility profile is crucial.

  • Solvent Polarity: As an ionic salt, this compound is expected to have higher solubility in more polar solvents (like methanol) that can effectively solvate the potassium and methyl sulfate ions, compared to nonpolar solvents (like toluene or hexane).

  • Purity of Solute and Solvent: Impurities, particularly water in organic solvents, can significantly alter the measured solubility of a hygroscopic salt. Using high-purity, anhydrous materials is essential for obtaining accurate and reproducible data.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its use in research and industry, yet it remains poorly characterized in public literature. Beyond a qualitative description of being "slightly soluble" in methanol, quantitative data is largely absent. This guide provides a framework for addressing this gap by presenting a detailed, standardized protocol for the experimental determination of its solubility. By following a systematic workflow, researchers can generate the reliable data needed to optimize chemical processes, guide formulation development, and advance scientific understanding.

References

An In-depth Technical Guide to the Stability and Reactivity of Potassium Methyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium methyl sulfate (B86663) (CH₃KO₄S), a seemingly simple organosulfate, possesses a nuanced profile of stability and reactivity crucial for its application in organic synthesis and other specialized fields. This technical guide provides a comprehensive overview of the thermal and hydrolytic stability of potassium methyl sulfate, alongside a detailed exploration of its reactivity as a methylating agent. Quantitative data are presented in structured tables for ease of comparison, and key experimental methodologies are outlined. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to offer a clear, graphical representation of the compound's chemical behavior.

Chemical and Physical Properties

This compound is a white, crystalline, and hygroscopic powder.[1][2] It is soluble in water and slightly soluble in methanol (B129727).[2][3][4]

PropertyValueReference(s)
CAS Number 562-54-9[3][5]
Molecular Formula CH₃KO₄S[5]
Molecular Weight 150.20 g/mol [5]
Melting Point 212-217 °C[3][4][5]
Appearance White crystalline powder[3][4]
Solubility Soluble in water, slightly soluble in methanol[3][4]

Stability Profile

Thermal Stability

Conditions to Avoid:

  • High temperatures and excess heat[5]

  • Generation of dust[5]

  • Presence of incompatible substances, particularly strong oxidants[5]

Hydrolytic Stability

The hydrolysis of the methyl sulfate anion to methanol and bisulfate is a thermodynamically favorable reaction. However, in the absence of catalysts, this process is remarkably slow in a neutral aqueous solution. The rate of hydrolysis is significantly influenced by pH, being subject to both acid and base catalysis.

ConditionRate Constant (k) at 25°C (s⁻¹)Half-life (t₁/₂) at 25°CActivation Enthalpy (ΔH‡) (kcal/mol)Activation Entropy (TΔS‡) (kcal/mol)
Uncatalyzed (Neutral pH) 2 x 10⁻¹¹~1,100 years321.9
Acid-Catalyzed (1 M HCl) 1.7 x 10⁻⁸~1.3 years24.6-3.9
Base-Catalyzed (1 M KOH) 8.3 x 10⁻⁸~97 days18.8-8.2

Data extrapolated from experiments conducted at elevated temperatures.

Reactivity

The primary mode of reactivity for this compound is as a methylating agent. The methyl group is electrophilic and susceptible to nucleophilic attack through a bimolecular nucleophilic substitution (Sₙ2) mechanism. This allows for the transfer of a methyl group to a variety of nucleophiles.

Methylation Reactions

This compound can be employed to methylate a range of nucleophiles, including phenols and anilines, which are common transformations in drug development and organic synthesis. The general principle involves the deprotonation of the nucleophile with a suitable base, followed by the Sₙ2 attack of the resulting anion on the methyl group of this compound.

Incompatible Materials

This compound should be stored away from strong oxidizing agents, as reactions with these substances can be vigorous.[5]

Experimental Protocols

Protocol for Assessing Thermal Stability (TGA/DTA)

While specific data for this compound is not available, a general methodology for assessing the thermal stability of related sulfate salts using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) is as follows:

  • Instrumentation: A simultaneous TGA/DTA instrument is used.

  • Sample Preparation: A small, accurately weighed sample (e.g., 5-10 mg) of finely powdered, dry this compound is placed in an inert crucible (e.g., alumina).

  • Reference: An inert reference material, such as α-alumina, is placed in the reference crucible.

  • Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, at a constant flow rate.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The instrument records the sample mass (TGA), the rate of mass change (DTG), and the temperature difference between the sample and reference (DTA) as a function of temperature.

  • Analysis: The resulting thermogram is analyzed to determine the onset temperature of decomposition (from the TGA curve) and to identify any endothermic or exothermic events (from the DTA curve) associated with melting or decomposition.

Protocol for Hydrolysis Kinetics Measurement

The following protocol is adapted from the study of methyl sulfate hydrolysis by Wolfenden and Yuan:

  • Sample Preparation: A stock solution of this compound (e.g., 0.1 M) is prepared in the desired aqueous medium (e.g., deionized water for uncatalyzed hydrolysis, 1 M HCl for acid-catalyzed, or 1 M KOH for base-catalyzed).

  • Incubation: Aliquots of the solution are sealed in ampoules or reaction vessels and incubated in a constant temperature bath set to the desired temperature (studies have been performed in the range of 40-190°C).

  • Sampling: At timed intervals, samples are withdrawn and the reaction is quenched (e.g., by cooling on ice and neutralization if necessary).

  • Analysis: The concentration of a product (e.g., methanol) or the remaining methyl sulfate is determined using a suitable analytical technique such as Proton NMR spectroscopy or gas chromatography.

  • Data Analysis: The rate constants are determined by plotting the concentration data against time and fitting to a first-order rate equation. Activation parameters are then calculated from an Arrhenius plot of the rate constants obtained at different temperatures.

Representative Protocol for O-Methylation of a Phenol

This is a representative procedure for the methylation of a phenolic substrate using this compound.

  • Reaction Setup: A round-bottom flask is charged with the phenolic substrate (1 equivalent), a suitable base such as potassium carbonate (1.5-2 equivalents), and a polar aprotic solvent like acetone (B3395972) or DMF.

  • Addition of Methylating Agent: this compound (1.1-1.5 equivalents) is added to the stirred suspension.

  • Reaction Conditions: The reaction mixture is heated to a suitable temperature (e.g., 50-80 °C) and stirred for several hours.

  • Monitoring: The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as column chromatography, recrystallization, or distillation, to yield the desired O-methylated product.

Visualizations

Signaling Pathways and Logical Relationships

Hydrolysis_Pathways cluster_conditions Reaction Conditions cluster_reactants Reactants cluster_products Products Acid Acidic (H₃O⁺) KMS This compound (CH₃OSO₃⁻ K⁺) Acid->KMS Catalyzes (Fast) Neutral Neutral (H₂O) Neutral->KMS Uncatalyzed (Very Slow) Base Basic (OH⁻) Base->KMS Catalyzes (Fastest) Methanol Methanol (CH₃OH) KMS->Methanol Hydrolysis Bisulfate Bisulfate (HSO₄⁻) H2O Water (H₂O)

Caption: Hydrolysis pathways of this compound under different pH conditions.

Methylation_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_products Products & Byproducts Nucleophile Nucleophile (R-XH) e.g., Phenol, Aniline Deprotonation Deprotonation Nucleophile->Deprotonation Base Base (e.g., K₂CO₃) Base->Deprotonation KMS This compound (CH₃OSO₃K) SN2_Attack Sₙ2 Attack KMS->SN2_Attack Deprotonation->SN2_Attack Nucleophilic Anion (R-X⁻) Methylated_Product Methylated Product (R-XCH₃) SN2_Attack->Methylated_Product Byproduct Potassium Bisulfate (KHSO₄) SN2_Attack->Byproduct

Caption: General workflow for the methylation of a nucleophile using this compound.

References

A Comprehensive Technical Guide to the Hydrolysis of Potassium Methyl Sulfate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hydrolysis of potassium methyl sulfate (B86663) in aqueous environments. The following sections detail the kinetic parameters under various conditions, comprehensive experimental protocols for studying the hydrolysis reaction, and visual representations of the reaction pathways and experimental workflows. This document is intended to serve as a valuable resource for professionals engaged in research and development where the stability and reactivity of sulfate esters are of concern.

Core Concepts and Reaction Mechanism

Potassium methyl sulfate (CH₃OSO₃K) is the potassium salt of methyl sulfuric acid. In aqueous solutions, the methyl sulfate anion (CH₃OSO₃⁻) undergoes hydrolysis to produce methanol (B129727) (CH₃OH) and bisulfate (HSO₄⁻)[1]. This reaction is of significant interest due to the role of alkyl sulfates in biological systems and their use as methylating agents[2][3][4]. The uncatalyzed hydrolysis of the methyl sulfate anion in a neutral aqueous solution is an exceedingly slow process[1]. However, the reaction rate is significantly influenced by pH and temperature, with both acid and base catalysis accelerating the process[1][2][4].

The hydrolysis of methyl sulfate proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism[1][5]. In this reaction, a nucleophile, such as a water molecule or a hydroxide (B78521) ion, attacks the electrophilic methyl carbon. This leads to the cleavage of the C-O bond and the displacement of the sulfate group as the leaving group[1].

Quantitative Kinetic Data

The rate of hydrolysis of methyl sulfate has been investigated under neutral, acidic, and basic conditions. The following tables summarize the key kinetic parameters derived from these studies.

Table 1: Kinetic Parameters for the Uncatalyzed Hydrolysis of Methyl Sulfate

ParameterValueConditionsReference
Rate Constant (k) at 25°C2 x 10⁻¹¹ s⁻¹Extrapolated from high-temperature experiments in buffered solutions (pH 3-10)[1][2][3][4]
Half-life (t₁/₂) at 25°C~1,100 yearsCalculated from the rate constant[1][2][3]
Activation Enthalpy (ΔH‡)32 kcal/molObserved over a temperature range of 100°C to 190°C[2][3]
Group Transfer Potential (ΔG'pH7)-8.9 kcal/molFor the hydrolysis of the methyl sulfate anion at pH 7[1][2][3]

Table 2: Kinetic Parameters for Acid- and Base-Catalyzed Hydrolysis of Methyl Sulfate at 25°C

ConditionRate Constant (k)Activation Enthalpy (ΔH‡)TΔS‡Reference
1 M HCl1.7 x 10⁻⁸ s⁻¹24.6 kcal/mol-3.9 kcal/mol[3][4]
1 M KOH8.3 x 10⁻⁸ s⁻¹18.8 kcal/mol-8.2 kcal/mol[2][3][4]

Visualizing the Hydrolysis Pathway

The following diagrams illustrate the chemical transformations and a general workflow for studying the hydrolysis of this compound.

Hydrolysis_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products KMS This compound (CH₃OSO₃K) TS Pentacoordinate Transition State KMS->TS Nucleophilic Attack by H₂O (SN2) H2O Water (H₂O) H2O->TS MeOH Methanol (CH₃OH) TS->MeOH KHSO4 Potassium Bisulfate (KHSO₄) TS->KHSO4

Caption: SN2 mechanism for the hydrolysis of this compound.

Experimental_Workflow A 1. Sample Preparation - Prepare aqueous solution of this compound - Adjust pH (acidic, neutral, or basic conditions) - Add buffer if required B 2. Reaction Incubation - Maintain constant temperature - Collect aliquots at specific time intervals A->B Incubate C 3. Analysis of Reaction Progress - Monitor disappearance of methyl sulfate or  appearance of products (e.g., methanol, sulfate) - Utilize techniques like HPLC, NMR, or titration B->C Analyze D 4. Data Processing - Determine reaction rate constants - Calculate activation parameters (Arrhenius plot) C->D Calculate

Caption: General experimental workflow for kinetic studies.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in the literature for studying the hydrolysis of alkyl sulfates.

Materials and Reagents
  • This compound (or sodium methyl sulfate)

  • Deionized water

  • Hydrochloric acid (HCl) for acidic conditions

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) for basic conditions

  • Buffer solutions (e.g., potassium phosphate (B84403) for neutral pH range)

  • Internal standards for analytical methods (if required)

Kinetic Measurements in Buffered Solutions

This protocol is adapted from studies observing hydrolysis in the neutral pH range.

  • Solution Preparation : Prepare a stock solution of methyl sulfate (e.g., 0.02 M) in a suitable buffer (e.g., 0.1 M potassium phosphate, pH 6.8)[2][4].

  • Temperature Control : Maintain the reaction mixture at a constant temperature using a water bath or a temperature-controlled reaction block. Experiments are often conducted at elevated temperatures (e.g., 100°C to 190°C) to accelerate the slow reaction rate, with results extrapolated to 25°C[2][3].

  • Sample Collection : At predetermined time intervals, withdraw aliquots from the reaction mixture.

  • Analysis : Analyze the concentration of a reactant or product. For instance, the appearance of methanol can be monitored[2]. The disappearance of the methyl sulfate can also be tracked[4].

  • Data Analysis : The reaction typically follows first-order kinetics. Plot the natural logarithm of the reactant concentration versus time. The negative of the slope of this line gives the first-order rate constant, k.

Kinetic Measurements in Acidic or Basic Conditions

This protocol is for studying catalyzed hydrolysis.

  • Solution Preparation : Prepare a solution of methyl sulfate (e.g., 0.1 M) in a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M KOH)[3][4].

  • Temperature Control : Conduct the experiments over a range of temperatures (e.g., 40°C to 110°C) to determine activation parameters[3][4].

  • Reaction Monitoring : Follow the progress of the reaction over time by taking samples and analyzing for the concentration of methyl sulfate or a product.

  • Data Analysis : Determine the rate constants at each temperature. An Arrhenius plot (ln(k) vs. 1/T) can then be used to calculate the activation enthalpy (ΔH‡) and activation entropy (ΔS‡)[2][3].

Analytical Techniques

Several analytical methods can be employed to monitor the hydrolysis reaction:

  • Proton NMR Spectroscopy : Can be used to monitor the disappearance of the methyl sulfate peak and the appearance of the methanol peak[4].

  • High-Performance Liquid Chromatography (HPLC) : A robust method for separating and quantifying anions like sulfate in aqueous samples[6]. This can be used to measure the increase in sulfate concentration over time.

  • Conductance Method : The hydrolysis of dimethyl sulfate has been followed by changes in the electrical conductance of the solution, a technique that could be adapted for monomethyl sulfate hydrolysis[7].

  • Acid-Base Titration : The production of bisulfate, an acidic species, can be monitored by titration[5].

  • Turbidimetric Analysis : The sulfate ion produced can be precipitated with barium chloride to form a barium sulfate suspension. The resulting turbidity, measured with a spectrophotometer or nephelometer, is proportional to the sulfate concentration[8].

Conclusion

The hydrolysis of this compound is a well-characterized reaction that is highly dependent on the pH and temperature of the aqueous solution. While slow under neutral conditions, it is significantly accelerated by both acids and bases. The underlying S_N2 mechanism is fundamental to its reactivity. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals working with this and related compounds, enabling a deeper understanding and prediction of its stability and reactivity in various applications.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of Potassium Methyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated thermogravimetric analysis (TGA) of potassium methyl sulfate (B86663) (CH₃KO₄S). Due to a lack of specific literature on the TGA of this compound, this guide synthesizes information from safety data, related compounds, and general principles of thermal analysis to propose a detailed experimental protocol and likely decomposition pathways. All quantitative data presented is hypothetical and intended for illustrative purposes.

Introduction

Potassium methyl sulfate is a white, crystalline powder used as a methylating agent in organic synthesis and as an intermediate in the production of various chemicals.[1] A thorough understanding of its thermal stability is crucial for safe handling, storage, and application, particularly in processes involving elevated temperatures.[2] Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability of materials by measuring the change in mass as a function of temperature. This guide outlines a proposed methodology for the TGA of this compound and discusses its expected thermal decomposition behavior. While the toxicological properties of this material have not been fully investigated, it is known to be stable under normal temperatures and pressures.[3]

Proposed Experimental Protocol for Thermogravimetric Analysis

The following is a detailed, hypothetical experimental protocol for the thermogravimetric analysis of this compound, based on best practices and methodologies for similar sulfur-containing salts.

2.1. Instrumentation and Consumables

  • Thermogravimetric Analyzer: A calibrated TGA instrument capable of controlled heating rates up to at least 600°C.

  • Crucibles: Platinum or alumina (B75360) crucibles are recommended due to their high-temperature stability and inertness.

  • Purge Gas: High-purity nitrogen (99.999%) for creating an inert atmosphere and a synthetic air or oxygen mixture for an oxidative atmosphere.

  • Analytical Balance: For accurate sample weighing.

2.2. Sample Preparation

  • Ensure the this compound sample is a fine, homogeneous powder to promote uniform heat distribution. If necessary, gently grind the sample using an agate mortar and pestle.

  • Dry the sample in a desiccator over a suitable drying agent for at least 24 hours prior to analysis to remove any adsorbed moisture.

  • Accurately weigh approximately 5-10 mg of the dried sample into a pre-tared TGA crucible.

2.3. TGA Instrument Parameters

ParameterRecommended SettingRationale
Temperature Range Ambient to 600°CTo ensure complete decomposition and capture all thermal events.
Heating Rate 10°C/minA common heating rate that provides good resolution of thermal events.
Purge Gas Nitrogen (or Air/O₂)To study decomposition in both inert and oxidative environments.
Flow Rate 50-100 mL/minTo ensure a consistent atmosphere and efficient removal of gaseous products.

2.4. Experimental Procedure

  • Place the crucible containing the sample onto the TGA balance.

  • Tare the balance.

  • Begin the experiment using the specified parameters. The instrument will record the sample mass as a function of temperature.

  • Upon completion, allow the instrument to cool to room temperature before removing the crucible.

  • Analyze the resulting TGA and derivative thermogravimetry (DTG) curves to determine onset decomposition temperatures and mass loss percentages for each decomposition step.

Anticipated Thermal Decomposition Pathway

Based on the known hazardous decomposition products, the thermal decomposition of this compound in an inert atmosphere is likely to proceed in multiple stages.[3][4] These products include carbon monoxide, carbon dioxide, sulfur oxides (SOx), and oxides of potassium.[4] The melting point of this compound is reported to be in the range of 225-230°C.[4] For related ionic liquids with a methyl sulfate anion, the onset of decomposition has been observed around 208°C.[5]

3.1. Proposed Decomposition Reactions

The overall decomposition can be hypothesized as follows:

  • Initial Decomposition: The initial step is likely the cleavage of the methyl-oxygen or sulfur-oxygen bond.

    • 2 CH₃OSO₃K → K₂S₂O₇ + (CH₃)₂O (Dimethyl ether)

    • Followed by further decomposition of potassium pyrosulfate: K₂S₂O₇ → K₂SO₄ + SO₃

  • Alternative Initial Step:

    • CH₃OSO₃K → K₂SO₄ + gaseous products (e.g., CO, CO₂, SO₂, etc.) - This represents a more complex decomposition where the salt breaks down into the stable potassium sulfate and various volatile compounds.

During combustion or in an oxidative atmosphere, the formation of carbon monoxide, carbon dioxide, and sulfur oxides is expected.[3][4]

Data Presentation (Hypothetical)

The following tables summarize the expected quantitative data from the TGA of this compound. Note: This data is illustrative and not based on experimental results.

Table 1: Hypothetical TGA Data for this compound under Nitrogen Atmosphere

Decomposition StageTemperature Range (°C)Mass Loss (%)Corresponding Gaseous Products (Hypothesized)
1200 - 300~20-30%Dimethyl ether, SO₃
2> 300Further gradual lossDecomposition of intermediates

Table 2: Key Thermal Events (Hypothetical)

Thermal EventTemperature (°C)
Melting Point225 - 230
Onset of Decomposition (T_onset)~210
Temperature of Maximum Decomposition Rate (T_peak)~250

Mandatory Visualizations

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing start Start grind Grind Sample start->grind dry Dry Sample (Desiccator) grind->dry weigh Weigh 5-10 mg dry->weigh load Load Sample into TGA Instrument weigh->load purge Purge with N2 (50-100 mL/min) load->purge heat Heat from Ambient to 600°C at 10°C/min purge->heat record Record Mass Loss vs. Temperature heat->record analyze Analyze TGA/DTG Curves record->analyze determine Determine T_onset, Mass Loss % analyze->determine report Generate Report determine->report end end report->end End

Decomposition_Pathway cluster_solid Solid Phase cluster_gas Gaseous Products KMS This compound (CH₃OSO₃K) K2S2O7 Potassium Pyrosulfate (K₂S₂O₇) KMS->K2S2O7 Heat (Initial Decomposition) K2SO4 Potassium Sulfate (K₂SO₄) KMS->K2SO4 Direct Decomposition (Alternative Pathway) DME Dimethyl Ether ((CH₃)₂O) KMS->DME CO_CO2_SO2 CO, CO₂, SO₂ KMS->CO_CO2_SO2 K2S2O7->K2SO4 Further Heating SO3 Sulfur Trioxide (SO₃) K2S2O7->SO3

Conclusion

References

Spectroscopic Profile of Potassium Methyl Sulfate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for potassium methyl sulfate (B86663) (CH₃KO₄S), a compound utilized in various chemical and pharmaceutical applications. This document details nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, outlines experimental protocols for data acquisition, and presents a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for potassium methyl sulfate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data for this compound is not widely available in public databases, the expected chemical shifts can be inferred from the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (δ) in ppmMultiplicityNotes
¹H~3.5 - 4.0SingletThe protons of the methyl group are in a single chemical environment.
¹³C~50 - 60Quartet (in ¹H-coupled)The carbon of the methyl group is directly bonded to an electronegative oxygen atom.

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the vibrational modes of the sulfate and methyl groups. The data presented here is based on spectra obtained using the potassium bromide (KBr) wafer technique[1].

Table 2: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~2950 - 3000MediumC-H stretchingMethyl (-CH₃)
~1450 - 1470MediumC-H bending (asymmetric)Methyl (-CH₃)
~1380 - 1400MediumC-H bending (symmetric)Methyl (-CH₃)
~1200 - 1280StrongS=O stretching (asymmetric)Sulfate (-SO₄)
~1000 - 1060StrongS=O stretching (symmetric)Sulfate (-SO₄)
~750 - 850MediumS-O stretchingSulfate (-SO₄)

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data. The following protocols are based on standard laboratory practices for the analysis of solid organic salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to confirm its chemical structure.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Deuterium (B1214612) Oxide, D₂O)

  • NMR tube (5 mm diameter)

  • Internal standard (optional, e.g., DSS)

  • Pipettes and vials

Instrumentation:

  • NMR Spectrometer (e.g., Varian A-60D or equivalent)[1]

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., D₂O) to the vial.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • If an internal standard is used, add a small, accurately weighed amount to the solution.

    • Using a pipette, transfer the solution into a clean NMR tube. The liquid height should be approximately 4-5 cm.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

    • Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

    • Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay.

    • Acquire the NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

    • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Objective: To obtain an FT-IR spectrum of this compound to identify its functional groups.

Materials:

  • This compound sample

  • Potassium bromide (KBr), spectroscopy grade

  • Mortar and pestle (agate or mullite)

  • Pellet press

  • IR sample holder

Instrumentation:

  • Fourier Transform Infrared (FT-IR) Spectrometer

Procedure:

  • Sample Preparation (KBr Wafer Method): [1]

    • Dry the KBr powder in an oven to remove any absorbed water.

    • Place a small amount of this compound (approximately 1-2 mg) and about 100-200 mg of dry KBr in an agate mortar.

    • Thoroughly grind the mixture with a pestle until a fine, homogeneous powder is obtained. The particle size should be minimized to reduce scattering of the infrared radiation.

    • Transfer a portion of the powdered mixture into the collar of a pellet press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Instrument Setup and Data Acquisition:

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption peaks in the spectrum.

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Reporting synthesis Synthesis of Potassium Methyl Sulfate purification Purification synthesis->purification sample_prep_nmr Sample Preparation (NMR) purification->sample_prep_nmr sample_prep_ir Sample Preparation (IR) purification->sample_prep_ir nmr_acq NMR Data Acquisition sample_prep_nmr->nmr_acq ir_acq IR Data Acquisition sample_prep_ir->ir_acq nmr_proc NMR Data Processing nmr_acq->nmr_proc ir_proc IR Data Processing ir_acq->ir_proc spectral_interp Spectral Interpretation & Structure Confirmation nmr_proc->spectral_interp ir_proc->spectral_interp reporting Reporting of Spectroscopic Data spectral_interp->reporting

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

The Dawn of Synthetic Surfactants: An In-depth Technical Guide to the Discovery and History of Alkyl Sulfates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal discovery and historical development of alkyl sulfates, a class of organic compounds that revolutionized the chemical industry and laid the foundation for modern synthetic detergents. From the early sulfation of natural oils to the targeted synthesis from fatty alcohols, this document provides a comprehensive overview of the key scientific milestones, experimental protocols, and foundational data that shaped our understanding and application of these versatile molecules.

Early Discoveries: From Sulfated Oils to Fatty Alcohol Sulfates

The journey towards synthetic detergents began in the 19th century, long before the term "surfactant" was coined. The first breakthrough came with the sulfation of natural oils.

The Advent of Turkey Red Oil

One of the earliest synthetic surface-active agents was "Turkey Red Oil," developed in the mid-19th century for use in the textile industry, particularly in dyeing cotton with Turkey red.[1] This product was created by reacting castor oil with sulfuric acid.[1] This process introduced sulfate (B86663) groups onto the ricinoleic acid molecules of the castor oil, rendering it water-soluble and giving it emulsifying properties.[2]

The Rise of Fatty Alcohol Sulfates

The 1920s and 1930s marked a pivotal period with the development of the first commercially successful synthetic detergents based on fatty alcohol sulfates.[3] This innovation was driven by the need for cleaning agents that were effective in hard water, where traditional soaps formed insoluble precipitates with calcium and magnesium ions.[3]

Chemists in Germany and the United States independently developed processes to convert fatty alcohols, derived from the hydrogenation of natural fats and oils, into alkyl sulfates.[4] These new compounds, such as sodium lauryl sulfate, exhibited excellent detergency, foaming capabilities, and, crucially, resistance to hard water.[3] The introduction of products like Dreft by Procter & Gamble in 1933 marked the entry of these synthetic detergents into the consumer market.[5]

Key Synthetic Methodologies: Experimental Protocols

The synthesis of alkyl sulfates has evolved from crude sulfation of natural oils to more controlled industrial processes. Below are detailed methodologies for the preparation of two key examples: Turkey Red Oil and Sodium Lauryl Sulfate.

Historical Synthesis of Turkey Red Oil (Sulfated Castor Oil)

This protocol is based on historical descriptions of the process used in the late 19th and early 20th centuries.

Objective: To prepare a water-soluble sulfated castor oil.

Materials:

  • Castor oil

  • Concentrated sulfuric acid (98%)

  • Sodium hydroxide (B78521) solution (10% w/v)

  • Sodium chloride solution (saturated)

  • Ice bath

  • Stirring apparatus

Procedure:

  • Place a known quantity of castor oil in a reaction vessel equipped with a stirrer and cooling capabilities (ice bath).

  • Slowly add concentrated sulfuric acid to the castor oil with constant, vigorous stirring. The temperature of the reaction mixture should be carefully controlled and maintained between 25-35°C. The addition is typically done over several hours.

  • After the addition of sulfuric acid is complete, continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

  • Quench the reaction by slowly adding the acidic mixture to a saturated sodium chloride solution. This will help to separate the sulfated oil from the excess acid and byproducts.

  • Allow the mixture to stand, and then separate the lower aqueous layer.

  • Wash the upper layer of sulfated oil multiple times with a saturated sodium chloride solution until the washings are no longer strongly acidic.

  • Neutralize the washed sulfated oil by slowly adding a 10% sodium hydroxide solution with stirring until the pH of the mixture is neutral (pH 7).

  • The resulting product is Turkey Red Oil, a viscous, reddish-brown liquid.

Laboratory Synthesis of Sodium Lauryl Sulfate

This protocol is a representative laboratory-scale synthesis of sodium lauryl sulfate from lauryl alcohol.

Objective: To synthesize sodium lauryl sulfate via the sulfation of lauryl alcohol followed by neutralization.

Materials:

  • Lauryl alcohol (1-dodecanol)

  • Chlorosulfonic acid

  • Anhydrous diethyl ether

  • Sodium carbonate (anhydrous)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a fume hood, dissolve lauryl alcohol in anhydrous diethyl ether in a flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add chlorosulfonic acid dropwise to the stirred solution. A white precipitate of lauryl sulfuric acid will form. Maintain the temperature below 10°C during the addition. The reaction is exothermic and releases hydrogen chloride gas, which should be vented appropriately.

  • After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes.

  • Slowly add anhydrous sodium carbonate powder to the reaction mixture in small portions to neutralize the lauryl sulfuric acid and any excess acid. Effervescence will be observed. Continue addition until the effervescence ceases and the mixture is neutral to litmus (B1172312) paper.

  • Filter the mixture to remove the inorganic salts (sodium chloride and sodium sulfate).

  • The filtrate contains the sodium lauryl sulfate dissolved in diethyl ether.

  • Evaporate the diethyl ether from the filtrate under reduced pressure to obtain the crude sodium lauryl sulfate as a white solid.

  • The crude product can be further purified by recrystallization from ethanol.

Quantitative Data from Early Studies

Obtaining extensive quantitative data from the early 20th century is challenging. However, some key physical properties were investigated. The following table summarizes surface tension data for aqueous solutions of sodium lauryl sulfate at 40°C, as reported by G. C. Nutting, F. A. Long, and William D. Harkins in 1940.[6][7]

Concentration of Sodium Lauryl Sulfate (N)Surface Tension at 10 minutes (dynes/cm)
0.004~36
0.002~37
0.001~40
0.0005~45

Data extracted from graphical representation in the original publication and are approximate.[6]

Visualizing the Synthesis and Logic

The following diagrams illustrate the key chemical transformations and logical workflows discussed in this guide.

Synthesis_of_Turkey_Red_Oil castor_oil Castor Oil (Triglyceride of Ricinoleic Acid) sulfation Sulfation castor_oil->sulfation sulfuric_acid Concentrated Sulfuric Acid (H₂SO₄) sulfuric_acid->sulfation sulfated_intermediate Sulfated Castor Oil (Acidic Intermediate) sulfation->sulfated_intermediate neutralization Neutralization sulfated_intermediate->neutralization turkey_red_oil Turkey Red Oil (Sodium Salt of Sulfated Castor Oil) neutralization->turkey_red_oil naoh Sodium Hydroxide (NaOH) naoh->neutralization

Synthesis of Turkey Red Oil

Synthesis_of_Sodium_Lauryl_Sulfate lauryl_alcohol Lauryl Alcohol (1-Dodecanol) sulfation Sulfation lauryl_alcohol->sulfation chlorosulfonic_acid Chlorosulfonic Acid (ClSO₃H) chlorosulfonic_acid->sulfation lauryl_sulfuric_acid Lauryl Sulfuric Acid sulfation->lauryl_sulfuric_acid neutralization Neutralization lauryl_sulfuric_acid->neutralization sls Sodium Lauryl Sulfate neutralization->sls sodium_carbonate Sodium Carbonate (Na₂CO₃) sodium_carbonate->neutralization

Synthesis of Sodium Lauryl Sulfate

Alkyl_Sulfate_Logic cluster_precursors Precursors cluster_intermediates Intermediates cluster_sulfation Sulfation Process cluster_products Alkyl Sulfate Products natural_oils Natural Oils & Fats (e.g., Castor Oil, Coconut Oil) fatty_alcohols Fatty Alcohols natural_oils->fatty_alcohols direct_sulfation Direct Sulfation (e.g., with H₂SO₄) natural_oils->direct_sulfation alcohol_sulfation Sulfation of Alcohols (e.g., with ClSO₃H or SO₃) fatty_alcohols->alcohol_sulfation sulfated_oils Sulfated Oils (e.g., Turkey Red Oil) direct_sulfation->sulfated_oils fatty_alcohol_sulfates Fatty Alcohol Sulfates (e.g., Sodium Lauryl Sulfate) alcohol_sulfation->fatty_alcohol_sulfates

Historical Development Logic

The Role of Frémy's Salt

Frémy's salt (potassium nitrosodisulfonate), discovered by Edmond Frémy in 1845, is a stable free radical known for its use as an oxidizing agent in organic synthesis, particularly for the conversion of phenols and anilines to quinones.[8][9] While its discovery predates the widespread development of synthetic detergents, there is no direct historical evidence to suggest that Frémy's salt played a significant role in the initial discovery or commercial synthesis of alkyl sulfates as surfactants. Its application in organic chemistry has been more specialized, and the primary methods for industrial-scale sulfation of alcohols have historically involved agents like sulfuric acid, oleum, sulfur trioxide, and chlorosulfonic acid.

Conclusion

The discovery and development of alkyl sulfates represent a cornerstone in the history of chemical technology. From the empirical modification of natural oils to the targeted synthesis of fatty alcohol sulfates, these compounds not only addressed the limitations of traditional soaps but also paved the way for a vast and diverse industry of synthetic surfactants. The foundational work carried out in the late 19th and early 20th centuries continues to underpin many of the chemical processes and product formulations used today, highlighting the enduring legacy of these pioneering discoveries. The principles of their synthesis and their fundamental surface-active properties remain critical areas of study for researchers and professionals in fields ranging from materials science to drug delivery.

References

Methodological & Application

Potassium Methyl Sulfate: A Practical Guide to its Application as a Methylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-CHEM-2025-01

Abstract

Potassium methyl sulfate (B86663) (CH₃KO₄S) is a versatile and effective reagent for the methylation of a variety of functional groups in organic synthesis.[1][2] This white crystalline powder serves as a potent methylating agent for oxygen and nitrogen nucleophiles, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism.[1] This document provides detailed application notes and experimental protocols for the use of potassium methyl sulfate in the methylation of phenols, amines, and carboxylic acids, tailored for researchers, scientists, and professionals in drug development. Safety precautions and a comparison with other common methylating agents are also discussed.

Introduction

Methylation is a fundamental transformation in organic chemistry, crucial for the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty chemicals.[1] this compound offers a convenient and reactive source of a methyl group. It is often generated in situ from the reaction of dimethyl sulfate with a potassium salt, such as potassium carbonate, or synthesized via the neutralization of methyl sulfuric acid with potassium hydroxide.[1][3] While highly effective, it is important to note that like other strong alkylating agents, this compound and its precursors can be hazardous, and appropriate safety measures must be strictly followed.[4][5][6]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 562-54-9[1][7][8]
Molecular Formula CH₃KO₄S[1][7][8]
Molecular Weight 150.19 g/mol [7]
Appearance White crystalline powder[1][7]
Melting Point 212-217 °C[7]
Solubility Soluble in water. Slightly soluble in methanol.[7]

Applications in Organic Synthesis

This compound is a valuable reagent for the methylation of various functional groups. The general mechanism involves the nucleophilic attack of a heteroatom (O or N) on the electrophilic methyl group of the methyl sulfate anion.

O-Methylation of Phenols

The methylation of phenols to produce methyl ethers is a common application. The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, generating a more nucleophilic phenoxide ion.

N-Methylation of Amines

This compound can be employed for the N-methylation of primary and secondary amines to yield their corresponding methylated derivatives. Over-methylation to form quaternary ammonium (B1175870) salts can occur, and reaction conditions should be carefully controlled to achieve the desired level of methylation.

O-Methylation of Carboxylic Acids

The esterification of carboxylic acids to their corresponding methyl esters can be achieved using this compound. This method provides an alternative to other esterification techniques, particularly when mild reaction conditions are required.

Experimental Protocols

The following protocols are provided as general guidelines. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: O-Methylation of 4-tert-Butylphenol (B1678320)

This protocol describes the synthesis of 4-tert-butylanisole (B1294814) from 4-tert-butylphenol using this compound generated in situ from dimethyl sulfate and potassium carbonate.

Materials:

  • 4-tert-Butylphenol

  • Dimethyl sulfate

  • Potassium carbonate (anhydrous)

  • Acetone (B3395972) (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-tert-butylphenol (10.0 g, 66.6 mmol) and anhydrous potassium carbonate (13.8 g, 100 mmol).

  • Add 100 mL of anhydrous acetone to the flask.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Slowly add dimethyl sulfate (8.4 g, 66.6 mmol, 6.3 mL) to the reaction mixture dropwise via a dropping funnel over 30 minutes. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and this compound by-product and wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield 4-tert-butylanisole.

Expected Yield: 85-95%

Protocol 2: N-Methylation of Aniline (B41778)

This protocol outlines the N-methylation of aniline using this compound.

Materials:

  • Aniline

  • This compound

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate (B1210297)

  • Water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve aniline (5.0 g, 53.7 mmol) in 40 mL of anhydrous DMF.

  • Add anhydrous potassium carbonate (11.1 g, 80.5 mmol) to the solution.

  • Add this compound (9.7 g, 64.4 mmol) to the stirred suspension.

  • Heat the reaction mixture to 80 °C and stir for 8-12 hours. Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, pour the reaction mixture into 150 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to separate N-methylaniline and N,N-dimethylaniline.

Expected Yield: Yields will vary depending on the desired product (mono- vs. di-methylation). Adjusting the stoichiometry of this compound can influence the product distribution.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for methylation reactions using this compound. Note that these are generalized conditions and may require optimization for specific substrates.

Substrate TypeNucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
PhenolAr-OHK₂CO₃Acetone, DMFReflux4-885-95
AmineR-NH₂K₂CO₃DMF, Acetonitrile60-1006-1250-80*
Carboxylic AcidR-COOHK₂CO₃DMF50-803-670-90

*Yields for amine methylation can vary significantly based on the degree of methylation achieved.

Safety and Handling

This compound and its precursors, particularly dimethyl sulfate, are hazardous chemicals and must be handled with appropriate safety precautions.[3][4][5][6]

  • Toxicity: Harmful if swallowed, causes skin irritation, and serious eye irritation.[4][6] May cause respiratory irritation.[4][6] Dimethyl sulfate is a suspected human carcinogen.[3]

  • Handling: Always work in a well-ventilated chemical fume hood.[4] Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[4]

  • Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[4]

  • First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[4] If inhaled, move to fresh air. If swallowed, rinse mouth with water (only if the person is conscious) and seek immediate medical attention.[4]

Visualizations

General Workflow for Methylation

G General Workflow for Methylation using this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Substrate, Base (e.g., K₂CO₃), and Solvent B Add this compound (or generate in situ with Dimethyl Sulfate) A->B C Heat and Stir (Monitor by TLC/GC) B->C D Cool and Filter C->D E Aqueous Wash D->E F Dry Organic Layer E->F G Concentrate F->G H Column Chromatography or Distillation G->H I Pure Methylated Product H->I

Caption: General experimental workflow for methylation reactions.

SN2 Mechanism of Methylation

SN2_Mechanism SN2 Mechanism of Methylation cluster_ts Transition State Nu Nu:⁻ Me H₃C Nu->Me Nucleophilic Attack ts_label [Nu---CH₃---OSO₃K]⁻ O1 O Me->O1 S S O2 O S->O2 O3 O⁻ S->O3 O1->S K K⁺ c1 c2 c3 c4 c5 c6 c7 Prod1 Nu-CH₃ Prod2 KOSO₃⁻

Caption: SN2 mechanism of methylation by this compound.

Conclusion

This compound is a highly effective and versatile reagent for the methylation of phenols, amines, and carboxylic acids. Its application in organic synthesis is widespread, and with the appropriate safety precautions, it can be a valuable tool for researchers and professionals in the field of drug development and chemical synthesis. The protocols provided herein serve as a starting point for the application of this reagent, and further optimization may be required for specific substrates and desired outcomes.

References

Application Notes and Protocols for the Methylation of Phenols with Potassium Methyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The methylation of phenols is a fundamental chemical transformation in organic synthesis, crucial for the preparation of aryl methyl ethers. These compounds are prevalent in pharmaceuticals, agrochemicals, fragrances, and other fine chemicals. The reaction, typically a Williamson ether synthesis, involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with a methylating agent.[1][2][3] This document provides a detailed protocol for the O-methylation of phenols using potassium methyl sulfate (B86663) as the methylating agent. While less common than dimethyl sulfate or methyl iodide, potassium methyl sulfate serves as an effective source of a methyl group. The underlying reaction mechanism is an SN2 (bimolecular nucleophilic substitution) process.[3][4] In this reaction, the phenoxide ion acts as the nucleophile, attacking the electrophilic methyl group of this compound.[4]

Reaction Principle

The overall reaction proceeds in two conceptual steps:

  • Deprotonation of the Phenol: A base is used to deprotonate the acidic hydroxyl group of the phenol, forming a potassium phenoxide salt.

  • Nucleophilic Attack: The resulting phenoxide ion attacks the methyl group of this compound in an SN2 fashion, displacing the potassium sulfate leaving group to form the desired aryl methyl ether.

Experimental Protocol: Methylation of a Generic Phenol

This protocol provides a general procedure for the methylation of a phenol using this compound. The specific quantities and reaction conditions may require optimization for different phenolic substrates.

Materials:

  • Phenolic substrate

  • This compound (CH₃OSO₃K)

  • Potassium carbonate (K₂CO₃) or Potassium hydroxide (B78521) (KOH)

  • Acetone (B3395972) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (B109758) (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenolic substrate (1.0 eq) and a suitable solvent such as acetone or DMF.

  • Addition of Base: Add a base, such as potassium carbonate (1.5-2.0 eq) or potassium hydroxide (1.1-1.5 eq), to the flask. Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the potassium phenoxide. For hydroquinone (B1673460) derivatives, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[5]

  • Addition of Methylating Agent: Add this compound (1.1-1.5 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (for acetone, the boiling point is 56°C; for DMF, a temperature of 80-100°C can be used) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the phenol.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid is present, filter the mixture and wash the solid with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the residue in an organic solvent immiscible with water, such as dichloromethane or diethyl ether.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel or distillation, to yield the pure aryl methyl ether.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the methylation of phenols, adapted from protocols using similar methylating agents like dimethyl sulfate.[6]

ParameterValue/RangeNotes
Stoichiometry
Phenol1.0 equivalent
This compound1.1 - 1.5 equivalentsAn excess of the methylating agent is often used to ensure complete conversion.
Base (e.g., K₂CO₃)1.5 - 2.0 equivalentsAn excess of base drives the equilibrium towards phenoxide formation.
Reaction Conditions
SolventAcetone, DMFThe choice of solvent can influence reaction rate and temperature.
Temperature50 - 100 °CHigher temperatures may be required for less reactive phenols.
Reaction Time2 - 24 hoursMonitored by TLC for completion.
Yield 70 - 95%Yield is highly dependent on the specific substrate and reaction optimization.

Visualizations

Reaction Mechanism

The methylation of phenols with this compound proceeds via an SN2 mechanism.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol Ar-OH Phenoxide Ar-O⁻ K⁺ Phenol->Phenoxide Base K₂CO₃ Bicarbonate KHCO₃ Base->Bicarbonate Phenoxide2 Ar-O⁻ K⁺ TransitionState [Ar-O···CH₃···OSO₃K]⁻ K⁺ Phenoxide2->TransitionState KMS CH₃-OSO₃K KMS->TransitionState Product Ar-OCH₃ TransitionState->Product Byproduct K₂SO₄ TransitionState->Byproduct

Caption: SN2 mechanism for phenol methylation.

Experimental Workflow

The following diagram illustrates the general workflow for the methylation of phenols.

G Start Start Setup Combine Phenol, Base, and Solvent in Flask Start->Setup Add_KMS Add Potassium Methyl Sulfate Setup->Add_KMS Heat Heat to Reflux (Monitor by TLC) Add_KMS->Heat Workup Cool, Filter, and Concentrate Heat->Workup Extract Dissolve in Organic Solvent and Wash Workup->Extract Dry Dry Organic Layer Extract->Dry Purify Concentrate and Purify (Chromatography/Distillation) Dry->Purify Product Pure Aryl Methyl Ether Purify->Product

Caption: Experimental workflow for phenol methylation.

References

Application Notes and Protocols for N-Methylation of Amines Using Potassium Methyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of amines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals, agrochemicals, and other fine chemicals. The introduction of a methyl group to a nitrogen atom can significantly alter a molecule's biological activity, solubility, and metabolic stability. While various methylating agents are commercially available, each possesses a unique profile of reactivity, selectivity, and safety.

This document provides detailed application notes and generalized protocols for the use of potassium methyl sulfate (B86663) as a methylating agent for the N-methylation of primary and secondary amines. Potassium methyl sulfate (CH₃KO₄S) is a white, crystalline, water-soluble solid.[1] It is recognized as a methylating agent capable of transferring a methyl group to nucleophiles, including amines, via a bimolecular nucleophilic substitution (SN2) mechanism.[2] Compared to the more commonly used and highly toxic dimethyl sulfate, this compound may be considered in specific applications where its physical properties or reactivity profile are advantageous.

Safety and Handling

This compound is a hazardous chemical and requires careful handling to minimize risk.

  • Hazards : It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] It is also suspected of causing cancer.[3]

  • Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.

  • Storage : Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Reaction Principle and Mechanism

The N-methylation of an amine by this compound proceeds through an SN2 reaction. The amine, acting as a nucleophile, attacks the electrophilic methyl group of the methyl sulfate anion, displacing the sulfate group as a leaving group.

Experimental Protocols

The following are generalized protocols for the N-methylation of primary and secondary amines using this compound. These protocols are based on general chemical principles, as specific literature examples are scarce. Optimization of reaction conditions (temperature, reaction time, solvent, and stoichiometry) is recommended for specific substrates.

General Protocol for N-Methylation of a Secondary Amine

This protocol describes the mono-methylation of a secondary amine to the corresponding tertiary amine.

Materials:

  • Secondary amine

  • This compound

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)

  • Inorganic base (e.g., K₂CO₃, Cs₂CO₃)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Standard workup and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine (1.0 eq.).

  • Add a suitable anhydrous polar aprotic solvent to dissolve the amine.

  • Add the inorganic base (1.5-2.0 eq.).

  • Add this compound (1.2-1.5 eq.).

  • Equip the flask with a condenser and heat the reaction mixture with stirring to a temperature between 80-120 °C.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, distillation, or recrystallization.

General Protocol for N-Methylation of a Primary Amine

This protocol describes the methylation of a primary amine. Note that this reaction can potentially yield a mixture of the mono-methylated secondary amine and the di-methylated tertiary amine. Reaction conditions can be optimized to favor one over the other.

Materials:

  • Primary amine

  • This compound

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)

  • Inorganic base (e.g., K₂CO₃, Cs₂CO₃)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Standard workup and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq.).

  • Add a suitable anhydrous polar aprotic solvent.

  • Add the inorganic base (2.0-3.0 eq.).

  • Add this compound (2.0-2.5 eq. for di-methylation, or 1.0-1.2 eq. to favor mono-methylation).

  • Attach a condenser and heat the reaction mixture with stirring to 80-120 °C.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of products.

  • Once the reaction is complete, cool to room temperature.

  • Carefully add water to quench the reaction.

  • Extract the product with an organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the product(s) by appropriate methods to separate the mono- and di-methylated products if necessary.

Data Presentation

Amine Substrate (Example)Product(s)Expected Yield (Illustrative)Reaction Time (Illustrative)Reaction Temperature (Illustrative)
Secondary Amines
DibenzylamineN-MethyldibenzylamineModerate to Good6-12 h100 °C
MorpholineN-MethylmorpholineGood4-8 h90 °C
Primary Amines
AnilineN-Methylaniline, N,N-DimethylanilineMixture8-16 h110 °C
BenzylamineN-Methylbenzylamine, N,N-DimethylbenzylamineMixture6-12 h100 °C

Experimental Workflow and Logic

The general workflow for the N-methylation of amines using this compound involves a series of logical steps from reaction setup to product isolation.

G A Reaction Setup: - Amine - this compound - Base - Solvent - Inert Atmosphere B Reaction: - Heating with Stirring - Temperature Control A->B C Monitoring: - TLC / LC-MS B->C D Workup: - Quenching - Extraction C->D Reaction Complete E Purification: - Column Chromatography - Distillation or Recrystallization D->E F Product Characterization: - NMR, MS, etc. E->F

Comparison with Other Methylating Agents

This compound is one of several available methylating agents. Its properties should be compared with other common reagents to select the most appropriate one for a given application.

Methylating AgentFormulaPhysical StateToxicityReactivity
This compound CH₃KO₄SSolidHighModerate
Dimethyl Sulfate(CH₃)₂SO₄LiquidVery HighHigh
Methyl IodideCH₃ILiquidHighHigh
Dimethyl Carbonate(CH₃O)₂COLiquidLowLow

Conclusion

This compound can serve as a methylating agent for the N-methylation of primary and secondary amines. Its solid nature and potential for a different reactivity profile compared to liquid methylating agents may offer advantages in certain synthetic contexts. However, due to the limited availability of specific protocols in the scientific literature, a thorough optimization of reaction conditions is essential for achieving desired outcomes. The provided generalized protocols and application notes serve as a starting point for researchers and professionals in the field of drug development and organic synthesis to explore the utility of this compound in their work. Strict adherence to safety precautions is paramount when handling this hazardous compound.

References

Application Notes and Protocols for the Use of Potassium Methyl Sulfate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium methyl sulfate (B86663) (CH₃KO₄S) is a potent and effective methylating agent employed in various organic syntheses.[1] As a white, crystalline, water-soluble powder, it serves as a valuable reagent for introducing methyl groups onto a variety of substrates, including phenols, amines, and other nucleophiles.[1] In the pharmaceutical industry, methylation is a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs), influencing their pharmacological activity, solubility, and metabolic stability. Potassium methyl sulfate offers a readily available and reactive option for these transformations.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceuticals, alongside an overview of the signaling pathways associated with these drugs.

Key Applications in Pharmaceutical Synthesis

This compound is primarily utilized for the methylation of heteroatoms (O, N, S) in the synthesis of complex organic molecules. Its utility is particularly notable in the synthesis of alkaloids and other nitrogen-containing heterocyclic compounds that are scaffolds for many drugs.

N-Methylation of Xanthine (B1682287) Derivatives: Synthesis of Theophylline (B1681296)

Theophylline, a methylxanthine derivative used in the treatment of respiratory diseases like asthma and COPD, can be synthesized by the N-methylation of a xanthine precursor. While many industrial syntheses utilize dimethyl sulfate, this compound can be employed as a direct methylating agent in a similar capacity. The following protocol is adapted from established methods for xanthine methylation.

Reaction Scheme:

Materials:

  • 6-Amino-1,3-dimethyluracil (B104193)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Hydrochloric Acid (HCl), 1 M

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate (B1210297)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 6-amino-1,3-dimethyluracil (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Add anhydrous DMF to the flask to create a stirrable suspension.

  • Slowly add this compound (1.2 equivalents) to the mixture at room temperature with vigorous stirring.

  • Heat the reaction mixture to 80-90°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the mixture with 1 M HCl to a pH of ~7.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization or column chromatography to yield an intermediate which is then converted to theophylline.

Quantitative Data (Expected):

ParameterValue
Yield 75-85%
Purity (by HPLC) >98%
Reaction Time 4-6 hours
Reaction Temperature 80-90°C

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the mechanisms of action for several key pharmaceuticals.

Theophylline: Phosphodiesterase Inhibition

Theophylline_Pathway cluster_cell Airway Smooth Muscle Cell ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts PDE Phosphodiesterase (PDE) cAMP->PDE Substrate for PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Hydrolyzes to Relaxation Bronchodilation (Muscle Relaxation) PKA->Relaxation Leads to Theophylline Theophylline Theophylline->PDE Inhibits

Caption: Theophylline inhibits phosphodiesterase, increasing cAMP levels and promoting bronchodilation.

Codeine: Mu-Opioid Receptor Agonism

Codeine_Pathway cluster_neuron Presynaptic Neuron Codeine Codeine (Metabolized to Morphine) MOR Mu-Opioid Receptor (MOR) Codeine->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channels G_protein->Ca_channel Inhibits cAMP cAMP NT_release Reduced Neurotransmitter Release (e.g., Substance P) Analgesia Analgesia NT_release->Analgesia

Caption: Codeine, as morphine, activates mu-opioid receptors, leading to reduced neurotransmitter release and analgesia.

Naproxen: Cyclooxygenase (COX) Inhibition

Naproxen_Pathway cluster_inflammation Inflammatory Cascade Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Substrate for Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Synthesizes Inflammation Pain & Inflammation Prostaglandins->Inflammation Mediates Naproxen Naproxen Naproxen->COX1_COX2 Inhibits

Caption: Naproxen non-selectively inhibits COX-1 and COX-2, reducing prostaglandin (B15479496) synthesis and inflammation.

Omeprazole: Proton Pump Inhibition

Omeprazole_Pathway cluster_parietal_cell Gastric Parietal Cell Omeprazole_prodrug Omeprazole (Prodrug) Omeprazole_active Active Sulfenamide Omeprazole_prodrug->Omeprazole_active Acid-catalyzed activation Proton_Pump H⁺/K⁺-ATPase (Proton Pump) Omeprazole_active->Proton_Pump Irreversibly Binds (Covalent Bond) H_ion H⁺ Proton_Pump->H_ion Pumps Out Gastric_Lumen Gastric Lumen K_ion K⁺ K_ion->Proton_Pump Pumps In Cell_Cytoplasm Cytoplasm

Caption: Omeprazole is activated in an acidic environment to irreversibly inhibit the gastric proton pump.

Ganciclovir: Viral DNA Polymerase Inhibition

Ganciclovir_Pathway cluster_viral_replication CMV-Infected Cell Ganciclovir Ganciclovir Ganciclovir_MP Ganciclovir Monophosphate Ganciclovir->Ganciclovir_MP Phosphorylation Viral_Kinase Viral Kinase (UL97) Ganciclovir_TP Ganciclovir Triphosphate Ganciclovir_MP->Ganciclovir_TP Phosphorylation Cellular_Kinases Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase Ganciclovir_TP->Viral_DNA_Polymerase Competitive Inhibition DNA_Chain_Termination DNA Chain Termination Viral_DNA_Polymerase->DNA_Chain_Termination Leads to

Caption: Ganciclovir is phosphorylated in infected cells and inhibits viral DNA polymerase, halting viral replication.

Conclusion

This compound is a versatile and powerful methylating agent with significant potential in pharmaceutical synthesis. While specific, published protocols detailing its use are not as widespread as those for reagents like dimethyl sulfate, its chemical properties allow for its substitution in many methylation reactions with appropriate optimization. The protocols and data presented here provide a foundation for researchers to explore the use of this compound in the synthesis of theophylline and other valuable pharmaceutical compounds. The provided signaling pathway diagrams offer a clear visual representation of the mechanisms of action for the discussed pharmaceuticals, aiding in a comprehensive understanding of their therapeutic effects. As with all reactive chemical reagents, appropriate safety precautions must be taken when handling this compound.

References

Application of Potassium Methyl Sulfate in Agrochemical Production: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium methyl sulfate (B86663) (CH₃KO₄S) is a potent and versatile methylating agent increasingly utilized in the production of agrochemicals.[1] It serves as a crucial intermediate and catalyst in the synthesis of a wide range of pesticides, including fungicides, herbicides, and insecticides.[1] Notably, it is often considered a safer alternative to the highly toxic and carcinogenic dimethyl sulfate, offering similar reactivity in many organic synthesis applications. This document provides detailed application notes and experimental protocols for the use of potassium methyl sulfate in the synthesis of key agrochemical classes.

Physicochemical Properties and Safety Data

A clear understanding of the physicochemical properties and safety profile of this compound is essential for its effective and safe handling in a laboratory setting.

PropertyValueReference
Molecular Formula CH₃KO₄S[1][2]
Molecular Weight 150.20 g/mol [2]
Appearance White crystalline powder[1]
CAS Number 562-54-9[1][2]
Melting Point 212-217 °C
Solubility Soluble in water
Hazards Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation, Suspected of causing cancer.[2]

Safety Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.

Core Application: Methylation in Agrochemical Synthesis

This compound is primarily employed as a methylating agent, introducing a methyl group (-CH₃) onto various functional groups, thereby modifying the biological activity and properties of the parent molecule. The key methylation reactions in agrochemical synthesis involve O-methylation of phenols and carboxylic acids, N-methylation of amines and heterocyclic compounds, and S-methylation of thiols.

General Workflow for Methylation Reactions

The following diagram illustrates a generalized workflow for methylation reactions using this compound in the synthesis of agrochemical intermediates.

G cluster_reaction Reaction A Substrate (Phenol, Amine, or Thiol) E Mixing and Heating A->E B This compound B->E C Base (e.g., K₂CO₃, KOH) C->E D Solvent (e.g., Acetone, DMF) D->E F Filtration E->F Reaction Completion G Extraction F->G H Solvent Evaporation G->H I Purification (e.g., Crystallization, Chromatography) H->I J Methylated Agrochemical Intermediate I->J Pure Product

General workflow for methylation using this compound.

Application in Fungicide Synthesis: Strobilurin Analogues

Generalized Protocol for O-Methylation in Strobilurin Synthesis

This protocol describes a generalized method for the O-methylation of a phenolic precursor, a common step in the synthesis of strobilurin-type fungicides.

Materials:

  • Phenolic precursor (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or Potassium hydroxide (B78521) (KOH) (1.5 - 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the phenolic precursor in anhydrous DMF or acetone, add potassium carbonate or potassium hydroxide.

  • Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.

  • Add this compound portion-wise to the reaction mixture.

  • Heat the reaction mixture to 50-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired O-methylated strobilurin intermediate.

Application in Herbicide Synthesis: Triazine and Sulfonylurea Herbicides

Triazine and sulfonylurea herbicides are widely used for broadleaf weed control. The synthesis of some of these herbicides involves N-methylation of a triazine ring or a sulfonamide group. This compound can serve as an effective methylating agent in these transformations.

Generalized Protocol for N-Methylation of a Triazine Intermediate

This protocol outlines a general procedure for the N-methylation of an amino-triazine intermediate, a key step in the synthesis of certain triazine herbicides.

Materials:

  • Amino-triazine precursor (1.0 eq)

  • This compound (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (B52724) or DMF

Procedure:

  • Suspend the amino-triazine precursor and potassium carbonate in anhydrous acetonitrile or DMF.

  • Add this compound to the suspension.

  • Heat the mixture to 60-90 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the N-methylated triazine derivative.

Application in Insecticide Synthesis: Carbamate (B1207046) Analogues

The synthesis of certain carbamate insecticides involves the methylation of a precursor molecule. While many industrial processes utilize highly toxic reagents like methyl isocyanate, alternative routes involving methylation with agents like this compound are being explored for improved safety. A patent describes a process for preparing methylcarbamate insecticides where potassium cyanate (B1221674) is reacted with dimethyl sulfate, suggesting a reaction pathway where this compound could be a key intermediate or a direct methylating agent in related syntheses.[3]

Conceptual Pathway for Carbamate Synthesis

The following diagram illustrates a conceptual pathway for the synthesis of a carbamate intermediate, highlighting the potential role of this compound.

G cluster_alt Alternative Methylation Route A Precursor Alcohol/Phenol C Chloroformate Intermediate A->C Reaction with B B Phosgene or equivalent E Carbamate Insecticide C->E Reaction with D D Methylamine F Amine Precursor H Methylated Intermediate F->H N-Methylation with G G This compound H->E Further Synthesis Steps

Conceptual pathways in carbamate insecticide synthesis.

Quantitative Data and Comparative Analysis

While specific comparative studies with extensive quantitative data for this compound in agrochemical synthesis are limited in publicly accessible literature, the following table provides a general comparison with the commonly used dimethyl sulfate.

ParameterThis compoundDimethyl Sulfate
Methylating Power StrongVery Strong
Toxicity Harmful, Suspected CarcinogenHighly Toxic, Carcinogenic
Volatility Low (solid)High (liquid)
Handling Safety Safer due to low volatilityRequires stringent safety protocols
Byproducts Potassium sulfate (a salt)Sulfuric acid
Typical Reaction Conditions Often requires a base (e.g., K₂CO₃, KOH) and moderate heating.Can react directly, sometimes requiring a base.
Relative Cost Generally considered a cost-effective and safer alternative.Often lower in cost but with higher safety and disposal costs.

Conclusion

This compound presents a viable and safer alternative to dimethyl sulfate for methylation reactions in the synthesis of a variety of agrochemicals. Its application in the production of fungicides, herbicides, and insecticides is predicated on its ability to efficiently methylate phenols, amines, and thiols. While specific, detailed protocols for named agrochemicals using this compound as the primary reagent are not widespread in scientific literature, the generalized procedures provided here, based on established methylation chemistry, offer a solid foundation for researchers and drug development professionals. The development of more explicit protocols and comparative quantitative data will further solidify the role of this compound as a key reagent in sustainable agrochemical production.

References

Application Notes and Protocols: Potassium Methyl Sulfate as a Catalyst in Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium methyl sulfate (B86663) (CH₃KO₄S) is a versatile chemical compound that serves as both a methylating agent and a catalyst in various organic reactions.[1] Its application in organic synthesis is valued in the production of pharmaceuticals and agrochemicals.[1] In the context of esterification, potassium methyl sulfate can function as a catalyst, facilitating the reaction between a carboxylic acid and an alcohol to produce an ester and water.[2] This document provides detailed application notes and a general experimental protocol for the use of this compound as a catalyst in esterification reactions.

Application Notes

This compound is particularly useful in reactions where a solid, recoverable, or milder acid catalyst is preferred over traditional strong mineral acids like sulfuric acid. Its catalytic activity in esterification is attributed to its ability to participate in the activation of the alcohol, functioning in a manner analogous to acid-catalyzed esterification, such as the Fischer-Speier method.[2]

Catalytic Mechanism

The catalytic action of this compound in esterification reactions is understood to proceed through the following key steps[2]:

  • Protonation of the Carboxylic Acid: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2]

  • Nucleophilic Attack by Alcohol: The alcohol molecule, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[2]

  • Proton Transfer: A proton is transferred from the oxygen of the attacking alcohol to one of the original hydroxyl groups of the carboxylic acid, forming water as a good leaving group.[2]

  • Elimination of Water: The intermediate eliminates a water molecule.

  • Deprotonation: Subsequent deprotonation of the remaining hydroxyl group regenerates the catalyst and yields the final ester product.[2]

In this mechanism, the methyl sulfate anion can be involved in the activation of the alcohol.[2]

Data Presentation

Due to a lack of specific published protocols detailing the use of this compound as a primary catalyst for a range of esterification reactions, the following table presents representative quantitative data for a generic acid-catalyzed esterification. These parameters can serve as a starting point for optimizing reactions using this compound.

Carboxylic AcidAlcoholCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)
Acetic AcidEthanol1 - 578 (reflux)4 - 8> 85
Benzoic AcidMethanol2 - 1065 (reflux)6 - 12> 90
Propanoic Acidn-Butanol1 - 5118 (reflux)5 - 10> 88
Salicylic AcidMethanol5 - 1565 (reflux)8 - 16> 80

Disclaimer: The data in this table is illustrative for general acid-catalyzed esterifications and should be used as a guideline for developing specific protocols with this compound. Optimization of catalyst loading, temperature, and reaction time is recommended for each specific substrate pair.

Experimental Protocols

The following is a general experimental protocol for the esterification of a carboxylic acid with an alcohol using this compound as a catalyst. This protocol is based on standard laboratory procedures for acid-catalyzed esterification.

General Protocol for Esterification using this compound as a Catalyst

Materials:

  • Carboxylic acid (e.g., Benzoic Acid)

  • Alcohol (e.g., Methanol, in excess to serve as reactant and solvent)

  • This compound (catalyst)

  • Anhydrous sodium sulfate or magnesium sulfate (drying agent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq).

  • Addition of Catalyst and Alcohol: Add this compound (0.05 - 0.15 eq) to the flask. Subsequently, add an excess of the alcohol (e.g., 10-20 eq), which will also act as the solvent.

  • Reflux: Attach a reflux condenser to the flask and place the setup in a heating mantle or oil bath. Heat the reaction mixture to the boiling point of the alcohol and maintain a gentle reflux for the desired reaction time (typically 4-16 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • If the alcohol is volatile, remove the excess alcohol using a rotary evaporator.

    • Dilute the residue with an organic solvent for extraction (e.g., diethyl ether) and water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Filter off the drying agent.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude ester.

  • Purification: The crude ester can be further purified by distillation or column chromatography if necessary.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification setup 1. Reaction Setup (Carboxylic Acid + Catalyst) add_alcohol 2. Add Alcohol setup->add_alcohol reflux 3. Heat to Reflux (4-16 h) add_alcohol->reflux cool 4. Cool to RT reflux->cool evaporate 5. Remove Excess Alcohol cool->evaporate extract 6. Extraction with Organic Solvent & Water evaporate->extract wash 7. Wash with NaHCO3 & Brine extract->wash dry 8. Dry Organic Layer wash->dry concentrate 9. Concentrate (Rotary Evaporator) dry->concentrate purify 10. Purify (Distillation/Chromatography) concentrate->purify

Caption: Experimental workflow for esterification.

Catalytic Cycle of Esterification

catalytic_cycle RCOOH R-COOH Protonated_RCOOH R-C(OH)OH+ RCOOH->Protonated_RCOOH + H+ Tetrahedral_Intermediate R-C(OH)(OH)-O+HR' Protonated_RCOOH->Tetrahedral_Intermediate + R'-OH Protonated_Intermediate R-C(OH)(O+H2)-OR' Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester R-C(=O+H)-OR' Protonated_Intermediate->Protonated_Ester - H2O Ester R-COOR' Protonated_Ester->Ester - H+ H_plus H+ Protonated_Ester->H_plus Catalyst Regeneration ROH R'-OH H2O H2O

Caption: Proposed catalytic cycle for esterification.

References

Application Notes and Protocols: Laboratory-Scale Synthesis of Methyl Esters Using Potassium Methyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory-scale synthesis of methyl esters from carboxylic acids utilizing potassium methyl sulfate (B86663) as a methylating agent. While potassium methyl sulfate is a recognized methylating agent, specific quantitative data on yields for a wide range of carboxylic acid substrates is not extensively documented in readily available literature. The protocols provided herein are based on established principles of methylation reactions and are intended to serve as a foundational guide for researchers. These notes cover the theoretical background, safety precautions, a generalized experimental protocol, and data presentation guidelines.

Introduction

Methyl esters are crucial intermediates in organic synthesis, finding widespread application in the pharmaceutical, agrochemical, and fine chemical industries. Their synthesis from carboxylic acids is a fundamental transformation. This compound (CH₃KO₄S) serves as a solid, stable, and less hazardous alternative to other methylating agents like diazomethane (B1218177) or dimethyl sulfate for the esterification of carboxylic acids. It is a white crystalline powder, soluble in water, that acts as a methyl group donor in nucleophilic substitution reactions.[1]

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism where the carboxylate anion, formed by the deprotonation of the carboxylic acid, acts as a nucleophile, attacking the electrophilic methyl group of this compound. The potassium sulfate anion serves as the leaving group.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[2][3]

  • Hazards: May cause eye, skin, and respiratory tract irritation.[2][4] Harmful if swallowed.[3]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and a face shield.[3]

  • Handling: Avoid generating dust.[2] Wash thoroughly after handling.[2]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

Data Presentation

Due to the limited availability of specific quantitative data for the methylation of a diverse range of carboxylic acids using this compound, a template for data collection is provided below. Researchers are encouraged to populate this table with their experimental findings to build an internal database for future reference.

Table 1: Experimental Data for the Synthesis of Methyl Esters using this compound

EntryCarboxylic Acid SubstrateMolar Ratio (Acid:KMeSO₄:Base)BaseSolventTemperature (°C)Time (h)Yield (%)Notes
1Benzoic Acid1 : 1.2 : 1.2K₂CO₃DMF8012Data not available
2Acetic Acid1 : 1.2 : 1.2K₂CO₃DMF8012Data not available
3Lauric Acid1 : 1.2 : 1.2K₂CO₃DMF8012Data not available
4Salicylic Acid1 : 1.2 : 1.2K₂CO₃DMF8012Data not availableSelective methylation of the carboxylic acid over the phenolic hydroxyl may be challenging.
5Phenylacetic Acid1 : 1.2 : 1.2K₂CO₃DMF8012Data not available

Note: The reaction conditions provided are hypothetical and should be optimized for each substrate.

Experimental Protocols

General Protocol for the Synthesis of Methyl Esters

This protocol provides a general procedure for the methylation of a carboxylic acid using this compound. Optimization of the reaction conditions (e.g., temperature, reaction time, solvent, and base) is recommended for each specific substrate.

Materials:

  • Carboxylic acid

  • This compound (CH₃KO₄S)

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 eq), this compound (1.2 eq), and anhydrous potassium carbonate (1.2 eq).

  • Add anhydrous DMF (approximately 5-10 mL per gram of carboxylic acid).

  • Stir the mixture at room temperature for 15 minutes to ensure proper mixing.

  • Heat the reaction mixture to 80-100 °C and maintain it at this temperature with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete (typically 8-24 hours, substrate-dependent), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and diethyl ether or ethyl acetate.

  • Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl ester.

  • Purify the crude product by column chromatography, distillation, or recrystallization as required.

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed SN2 mechanism for the methylation of a carboxylic acid using this compound.

SN2_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate Anion) RCOOH->RCOO Deprotonation Base Base (e.g., K₂CO₃) RCOO_nuc R-COO⁻ HB HB⁺ TransitionState [R-COO---CH₃---OSO₃⁻K⁺]‡ (Transition State) RCOO_nuc->TransitionState Attack on CH₃ KMeSO4 CH₃-OSO₃⁻K⁺ (this compound) Product R-COOCH₃ (Methyl Ester) TransitionState->Product LeavingGroup KSO₄⁻ (Potassium Sulfate) TransitionState->LeavingGroup

SN2 mechanism for methyl ester synthesis.
Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of methyl esters using this compound.

Experimental_Workflow start Start reactants Combine Carboxylic Acid, This compound, and Base in Solvent start->reactants reaction Heat and Stir (e.g., 80-100 °C) reactants->reaction monitoring Monitor Reaction Progress (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Add Water and Organic Solvent - Separate Layers - Wash Organic Layer monitoring->workup Complete drying Dry Organic Layer (e.g., MgSO₄) workup->drying concentration Concentrate in vacuo (Rotary Evaporator) drying->concentration purification Purify Crude Product (Column Chromatography, Distillation, or Recrystallization) concentration->purification product Isolated Methyl Ester purification->product

General experimental workflow diagram.

References

Safety Precautions for Handling Potassium Methyl Sulfate in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety protocols and application notes for the handling of potassium methyl sulfate (B86663) (CAS No: 562-54-9) in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of all personnel and to maintain a safe working environment.

Hazard Identification and Classification

Potassium methyl sulfate is a chemical that presents several hazards. It is classified as a hazardous substance and requires careful handling.[1]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2][3]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

  • H350: May cause cancer.[2][3]

Signal Word: Danger[2][3]

Primary Hazards:

  • Acute Toxicity (Oral): Harmful if ingested.[2][4]

  • Skin Corrosion/Irritation: Causes skin irritation upon contact.[2][4][5]

  • Serious Eye Damage/Eye Irritation: Causes serious irritation to the eyes.[2][4][5]

  • Carcinogenicity: May cause cancer.[2][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.[2][4][5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Appearance White crystalline powder[5]
Molecular Formula CH3KO4S[3]
Molecular Weight 150.20 g/mol [3]
Melting Point 212 - 217 °C / 413.6 - 422.6 °F[4]
Solubility Mixes with water

Exposure Controls and Personal Protection

To minimize exposure and ensure safety, a combination of engineering controls and personal protective equipment (PPE) must be utilized.

Engineering Controls
  • Ventilation: Handle this compound in a well-ventilated area.[2][5][6] Use of a chemical fume hood is strongly recommended to keep airborne concentrations low.[6]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][7]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear tightly fitting safety goggles or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][5][6]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves. Gloves must be inspected prior to use.[2][5][6]

    • Clothing: Wear appropriate protective clothing to prevent skin exposure.[5][6] A lab coat is mandatory.

  • Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][5]

Experimental Protocols for Safe Handling

The following protocols must be strictly followed when working with this compound.

Preparation and Handling
  • Read the SDS: Before starting any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.[2][4]

  • Work Area Preparation: Ensure the work area is clean and uncluttered. Handle the chemical in a designated area, preferably within a chemical fume hood.[2][5]

  • Don PPE: Put on all required personal protective equipment as detailed in Section 3.2.

  • Weighing and Transfer:

    • Minimize dust generation and accumulation during weighing and transfer.[5][6]

    • Use non-sparking tools.[2]

  • Avoid Contamination: Do not eat, drink, or smoke when using this product.[2][4] Wash hands thoroughly after handling.[5][6]

Storage
  • Store in a tightly closed container.[2][5][6]

  • Keep in a dry, cool, and well-ventilated place.[2][4][6]

  • Store away from incompatible materials such as strong oxidizing agents.[4][6]

  • Store in a locked-up area.[2]

Spill and Leak Procedures
  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.[5][6]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[2] Do not let the chemical enter drains.[2]

  • Cleanup:

    • For minor spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[5][6]

    • Avoid generating dust.[5][6]

    • Clean the spill area thoroughly.

Disposal
  • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2]

  • Do not mix with other waste.[8]

  • Handle uncleaned containers as you would the product itself.[8]

First Aid Measures

In the event of exposure, follow these first aid measures immediately.

  • If Swallowed: Get medical help.[2] Rinse mouth with water.[2] Do not induce vomiting.[2] If the person is conscious and alert, give 2-4 cupfuls of milk or water.[5][6]

  • If on Skin: Wash with plenty of water.[2] Remove contaminated clothing and wash it before reuse.[5][6] If skin irritation occurs, get medical help.[2]

  • If in Eyes: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[5][6] Get medical attention.[5][6]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult, give oxygen.[5][6] If not breathing, give artificial respiration.[5][6] Get medical help if you feel unwell.[2]

Workflow and Signaling Diagrams

The following diagrams illustrate the safe handling workflow and the logical relationships in safety protocols.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Read SDS Read SDS Prepare Work Area Prepare Work Area Don PPE Don PPE Weigh & Transfer Weigh & Transfer Perform Experiment Perform Experiment Decontaminate Decontaminate Store Store Decontaminate->Store Dispose Dispose Decontaminate->Dispose

Caption: Workflow for the safe handling of this compound.

EmergencyResponse cluster_response Immediate Response Exposure Event Exposure Event Remove from Exposure Remove from Exposure Administer First Aid Administer First Aid Seek Medical Attention Seek Medical Attention Report Incident Report Incident

Caption: Logical flow for an emergency response to exposure.

References

Application Notes and Protocols: Disposal of Potassium Methyl Sulfate Waste

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium methyl sulfate (B86663) (CAS No. 562-54-9) is a chemical compound utilized in various organic synthesis processes, including as a methylating agent.[1] Due to its hazardous properties, waste generated from its use must be managed and disposed of following strict protocols to ensure personnel safety and environmental protection.[2][3][4] These application notes provide detailed procedures for the safe handling and disposal of potassium methyl sulfate waste in a laboratory or research setting.

Hazard Identification and Safety

This compound is classified as a hazardous substance.[2][3] It is crucial to be aware of its associated risks before handling.

2.1 Health Hazards

  • Acute Effects: Harmful if swallowed or inhaled.[3][5] It causes serious eye irritation, skin irritation, and may cause respiratory irritation.[3][5][6][7]

  • Chronic Effects: Classified as a substance that may cause cancer (Carcinogenicity, Category 1A).[3][5][7] There is a danger of cumulative effects, and it may cause sensitization by inhalation.[2]

2.2 Physical Hazards

  • Combustible Dust: As a fine powder, it can form explosive mixtures with air.[2] Dust clouds generated by fine grinding or vigorous handling are a particular hazard.[2]

  • Incompatibilities: It is incompatible with strong oxidizing agents.[3][8]

A summary of key hazard information is provided in Table 1.

Chemical and Physical Properties

Understanding the properties of this compound is essential for its safe handling and storage.

PropertyValueReference
Appearance White crystalline powder[1][6][9]
Molecular Formula CH3KO4S[7][9]
Molecular Weight ~150.20 g/mol [7]
Melting Point 212 - 217 °C (413.6 - 422.6 °F)[3][9]
Solubility Slightly soluble in water and methanol (B129727)[9][10]
Stability Stable under normal temperatures and pressures[8]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound waste.

EquipmentSpecification
Hand Protection Chemical-impermeable gloves (e.g., Nitrile).
Eye Protection Safety glasses with side-shields or chemical goggles.[2][5]
Skin/Body Protection Laboratory coat. Wear protective clothing to prevent skin exposure.[2][5]
Respiratory Protection For operations generating dust, use a NIOSH/MSHA-approved respirator.[2]

Waste Handling and Storage Protocols

Proper segregation and storage of chemical waste are critical first steps in the disposal process.

5.1 Waste Collection

  • All materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be considered hazardous waste.

  • Collect waste in a designated, compatible, and properly labeled hazardous waste container.[11]

  • The container must be kept closed except when adding waste.[11]

5.2 Labeling

  • Label the waste container clearly with the words "Hazardous Waste" and the full chemical name: "this compound Waste".[11]

  • Include the date when waste was first added and an accumulation of the constituents.

5.3 Storage

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizers.[3][8]

  • Ensure the storage location is a designated satellite accumulation area or central hazardous waste storage area, compliant with institutional and regulatory standards.

Experimental Protocol: Spill Decontamination

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

6.1 Minor Spill Protocol (Small quantity of dry powder)

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Secure the Area: Restrict access to the spill location.

  • Don PPE: Wear the appropriate PPE as specified in Section 4.0.

  • Control Dust: Gently cover the spill with a damp paper towel or use a water mist to prevent the powder from becoming airborne.[2] Do not use excessive water that could spread the contamination.

  • Clean-Up:

    • Carefully sweep or vacuum the material.[2][6] If using a vacuum, it must be HEPA-filtered and approved for hazardous dust.[2]

    • Place the collected material and any contaminated cleaning items (gloves, paper towels, etc.) into the designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a damp cloth. Collect the cloth as hazardous waste.

  • Wash Hands: Wash hands thoroughly with soap and water after removing PPE.

6.2 Major Spill Protocol

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and/or emergency responders.[2]

  • Secure: Close doors to the affected area and prevent entry. Post a warning sign.

  • Await Response: Do not attempt to clean up a major spill unless you are trained and equipped to do so. Await the arrival of professional responders.

Disposal Procedures

Disposal of this compound waste must comply with all federal, state, and local regulations.[2][8] In the United States, this is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12]

7.1 Protocol for Unused/Expired Product and Contaminated Waste

  • Characterization: The waste is classified as hazardous due to its toxic and potentially carcinogenic properties.[3][4]

  • Packaging: Ensure the hazardous waste container is sealed tightly, properly labeled, and in good condition.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup. Waste will be transported by a licensed hazardous waste contractor.

  • Manifesting: A hazardous waste manifest will be used to track the waste from the point of generation to its final disposal facility, ensuring a "cradle-to-grave" chain of custody.[13][14]

  • Final Disposal: The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for appropriate treatment, such as incineration, and final disposal.

7.2 Protocol for Empty Containers

  • Decontamination: Empty containers must be triple-rinsed with a suitable solvent (e.g., water, then a solvent like methanol if appropriate for the research context).[5][11][15]

  • Rinsate Collection: The first rinsate, and subsequent ones if the container held significant residue, must be collected and disposed of as hazardous waste.[11]

  • Container Disposal:

    • After triple-rinsing and air-drying, completely deface or remove the original label.[15]

    • The clean, decontaminated container may then be disposed of in the regular trash or recycled, depending on institutional policy.[15]

    • CRITICAL: Never cut, grind, or weld empty containers, as residual dust could ignite and explode.[2]

Workflow and Decision Diagrams

The following diagrams illustrate the key decision-making processes for handling this compound waste.

WasteDisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Disposal Pathway start This compound Used in Experiment gen_waste Waste Generated (Unused product, contaminated labware, PPE, rinsate) start->gen_waste label_waste Label Container: 'Hazardous Waste' 'this compound' gen_waste->label_waste store_waste Store in designated Satellite Accumulation Area label_waste->store_waste full_container Container is Full? store_waste->full_container contact_ehs Contact EHS for Waste Pickup full_container->contact_ehs Yes manifest Waste Manifested and Transported by Licensed Contractor contact_ehs->manifest tsdf Disposal at Permitted TSDF Facility manifest->tsdf

Caption: Workflow for routine disposal of this compound waste.

SpillResponseDecisionTree spill Spill Occurs assess Assess Spill Size & Risk spill->assess minor_spill Minor Spill (Small, contained) assess->minor_spill Minor major_spill Major Spill (Large, airborne dust) assess->major_spill Major don_ppe Don Appropriate PPE minor_spill->don_ppe evacuate Evacuate Area major_spill->evacuate control_dust Control Dust (e.g., dampen powder) don_ppe->control_dust cleanup Clean Up Spill Material control_dust->cleanup dispose_spill Dispose of all materials as Hazardous Waste cleanup->dispose_spill alert_ehs Alert EHS / Emergency Responders evacuate->alert_ehs secure_area Secure Area / Deny Entry alert_ehs->secure_area

References

The Use of Potassium Methyl Sulfate in Ion-Exchange Chromatography: A Theoretical Overview and General Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ion-exchange chromatography (IEC) is a powerful and widely used technique for the separation of charged molecules, such as proteins, nucleic acids, and small organic and inorganic ions. The separation is based on the reversible electrostatic interaction between the charged target molecules and the oppositely charged functional groups of the ion-exchange resin. While common salts like sodium chloride and potassium chloride are typically used to create a salt gradient for eluting bound molecules, the use of potassium methyl sulfate (B86663) as an eluent is theoretically plausible but not widely documented in scientific literature. This document provides a theoretical framework for its use, alongside generalized application notes and protocols for ion-exchange chromatography that can be adapted for specific applications.

Potassium methyl sulfate (CH₃KO₄S) dissociates in aqueous solutions into a potassium cation (K⁺) and a methyl sulfate anion (CH₃SO₄⁻)[1]. This property allows it to be considered as a potential eluent in both cation and anion exchange chromatography. In cation exchange, the potassium ions would compete with the bound, positively charged analytes for the negatively charged resin. In anion exchange, the methyl sulfate anions would compete with the bound, negatively charged analytes for the positively charged resin.

Despite its theoretical potential, the practical application of this compound in ion-exchange chromatography is not described in readily available scientific literature, and therefore, no specific quantitative data or established protocols can be presented. The following sections provide a general overview and protocols for ion-exchange chromatography that can serve as a starting point for researchers interested in exploring the use of novel eluents like this compound.

Principles of Ion-Exchange Chromatography

Ion-exchange chromatography separates molecules based on their net charge at a specific pH. The stationary phase, or resin, consists of an inert matrix to which charged functional groups are covalently attached. There are two main types of ion-exchange chromatography:

  • Anion-Exchange Chromatography: The stationary phase is positively charged and binds negatively charged molecules (anions).

  • Cation-Exchange Chromatography: The stationary phase is negatively charged and binds positively charged molecules (cations).

The separation process involves four key steps:

  • Equilibration: The column is washed with a starting buffer to equilibrate the resin and ensure a stable pH and low ionic strength.

  • Sample Loading: The sample, dissolved in the starting buffer, is loaded onto the column. Charged molecules of interest bind to the resin, while unbound molecules pass through.

  • Washing: The column is washed with the starting buffer to remove any remaining unbound molecules.

  • Elution: The bound molecules are eluted from the column by changing the composition of the mobile phase. This is typically achieved by increasing the ionic strength (salt concentration) or by changing the pH to alter the charge of the bound molecules.

General Experimental Protocols for Ion-Exchange Chromatography

The following are generalized protocols for anion and cation exchange chromatography. These should be optimized for each specific application.

Protocol 1: Anion-Exchange Chromatography (General)

Objective: To separate a negatively charged protein from a mixture.

Materials:

  • Anion-exchange column (e.g., DEAE-Sepharose or Q-Sepharose)

  • Starting Buffer (e.g., 20 mM Tris-HCl, pH 8.0)

  • Elution Buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0)

  • Protein sample in Starting Buffer

  • Chromatography system (e.g., FPLC or HPLC)

  • UV detector

  • Fraction collector

Procedure:

  • Column Equilibration: Equilibrate the anion-exchange column with 5-10 column volumes (CV) of Starting Buffer at a constant flow rate until the UV absorbance and conductivity of the effluent are stable.

  • Sample Loading: Load the filtered and degassed protein sample onto the column at a flow rate that allows for efficient binding.

  • Washing: Wash the column with 5-10 CV of Starting Buffer to remove all unbound proteins. Monitor the UV absorbance until it returns to baseline.

  • Elution: Elute the bound proteins using a linear gradient of the Elution Buffer (e.g., 0-100% over 20 CV). This gradual increase in salt concentration will cause proteins to elute based on their charge density, with weakly bound proteins eluting first.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions for the protein of interest using methods such as SDS-PAGE and protein concentration assays.

Protocol 2: Cation-Exchange Chromatography (General)

Objective: To separate a positively charged protein from a mixture.

Materials:

  • Cation-exchange column (e.g., CM-Sepharose or SP-Sepharose)

  • Starting Buffer (e.g., 20 mM MES, pH 6.0)

  • Elution Buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0)

  • Protein sample in Starting Buffer

  • Chromatography system

  • UV detector

  • Fraction collector

Procedure:

  • Column Equilibration: Equilibrate the cation-exchange column with 5-10 CV of Starting Buffer.

  • Sample Loading: Load the prepared protein sample onto the column.

  • Washing: Wash the column with 5-10 CV of Starting Buffer to remove unbound molecules.

  • Elution: Elute the bound proteins with a linear gradient of the Elution Buffer.

  • Fraction Collection: Collect fractions during the elution.

  • Analysis: Analyze the fractions to identify those containing the purified protein.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for an ion-exchange chromatography experiment and the logical relationship of key parameters.

Ion_Exchange_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Buffer_Prep Buffer Preparation (Starting & Elution) Column_Prep Column Packing & Equilibration Buffer_Prep->Column_Prep Sample_Prep Sample Preparation (Filtration, Buffer Exchange) Sample_Load Sample Loading Sample_Prep->Sample_Load Column_Prep->Sample_Load Wash Washing Sample_Load->Wash Elution Elution (Salt Gradient or pH Step) Wash->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Protein_Analysis Analysis of Fractions (SDS-PAGE, Western Blot, etc.) Fraction_Collection->Protein_Analysis Pooling Pooling of Pure Fractions Protein_Analysis->Pooling

Caption: General workflow for ion-exchange chromatography.

Parameter_Relationships cluster_params Key Parameters pH Buffer pH Protein_Charge Net Protein Charge pH->Protein_Charge determines Ionic_Strength Ionic Strength (Salt Concentration) Binding_Affinity Binding to Resin Ionic_Strength->Binding_Affinity modulates Protein_Charge->Binding_Affinity influences

Caption: Interrelationship of key parameters in IEC.

Conclusion

While this compound is not a conventional eluent in ion-exchange chromatography, its chemical properties suggest it could theoretically be employed for this purpose. Researchers interested in exploring its use would need to conduct foundational experiments to determine optimal conditions such as concentration, pH, and its effectiveness in eluting specific molecules of interest. The general protocols and principles outlined in this document provide a solid starting point for developing and optimizing an ion-exchange chromatography method for any given application, including the investigation of novel eluents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Methylation Reactions with Potassium Methyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for methylation with potassium methyl sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the success of your methylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is potassium methyl sulfate and why is it used as a methylating agent?

This compound (CH₃KO₄S) is a white, crystalline, water-soluble powder used as a methylating agent in organic synthesis.[1] It is employed to introduce a methyl group to various substrates, particularly oxygen and nitrogen nucleophiles, in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] Its advantages include its solid nature, which can make it easier to handle compared to volatile liquid methylating agents, and its reactivity profile.

Q2: What are the primary safety precautions when working with this compound?

This compound is a hazardous substance and should be handled with appropriate safety measures. It is classified as harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, and is suspected of causing cancer.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: How does the reactivity of this compound compare to other common methylating agents?

This compound is a potent methylating agent. Its reactivity is often compared to dimethyl sulfate (DMS), which is known for its high reactivity and low cost.[3] While specific kinetic data for this compound is not as widely available, it is considered an effective reagent. Compared to greener alternatives like dimethyl carbonate (DMC), this compound is generally more reactive, requiring milder conditions and shorter reaction times.[4]

Data Presentation: Comparison of Common Methylating Agents

Methylating AgentFormulaPhysical StateReactivityKey Considerations
This compound CH₃KO₄SSolidHighSolid, easier to handle than liquids.
Dimethyl Sulfate (DMS)(CH₃)₂SO₄LiquidVery HighHighly toxic and corrosive.[3][4]
Methyl Iodide (MeI)CH₃ILiquidVery HighVolatile, light-sensitive, and more expensive than sulfates.[4]
Dimethyl Carbonate (DMC)(CH₃)₂CO₃LiquidModerate"Greener" alternative, less toxic but requires harsher conditions.[4]

Troubleshooting Guides

This section addresses specific issues you may encounter during methylation reactions using this compound, presented in a question-and-answer format.

Issue 1: Low or No Yield of the Methylated Product

Question: My methylation reaction with this compound is resulting in a low yield or no product at all. What are the potential causes and how can I improve the outcome?

Possible Causes and Solutions:

  • Incomplete Deprotonation of the Substrate: For the methylation of phenols, anilines, or other acidic protons, a base is required to generate the nucleophile. If the base is not strong enough or is used in insufficient quantity, the reaction will not proceed efficiently.

    • Solution: Ensure you are using a suitable base, such as potassium carbonate (K₂CO₃), and that it is present in at least a stoichiometric amount.[5] For less reactive substrates, consider using a stronger base or increasing the reaction temperature.

  • Poor Solubility of Reagents: If the substrate, base, or this compound are not adequately dissolved in the reaction solvent, the reaction kinetics will be slow.

    • Solution: Choose a solvent that effectively dissolves all reaction components. Polar aprotic solvents like DMF or acetone (B3395972) are often good choices for methylation reactions.[5] Gentle heating can also improve solubility.

  • Sub-optimal Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gradually increase the reaction temperature and monitor the progress by TLC. For many O- and N-methylations, temperatures between 50-80 °C are effective.

  • Moisture in the Reaction: this compound and the bases used are often hygroscopic. Water can hydrolyze the methylating agent and react with the base, reducing the efficiency of the reaction.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Store this compound and bases in a desiccator.

Issue 2: Formation of Multiple Products and Side Reactions

Question: My reaction is producing multiple spots on TLC, and the final product is impure. What are the common side reactions, and how can they be minimized?

Possible Causes and Solutions:

  • Over-methylation: This is common with substrates that have multiple methylation sites or when the mono-methylated product is more nucleophilic than the starting material (e.g., in the methylation of primary anilines).

    • Solution: Carefully control the stoichiometry of the this compound, using only a slight excess (e.g., 1.1-1.2 equivalents) for mono-methylation. Slowly adding the methylating agent to the reaction mixture can also help.

  • O- vs. N-Methylation in Ambident Nucleophiles: Substrates containing both oxygen and nitrogen nucleophiles (e.g., amino phenols, isatin) can lead to a mixture of O- and N-methylated products.[6]

    • Solution: The selectivity can often be influenced by the choice of solvent and base. Protic solvents may favor N-methylation, while aprotic solvents can favor O-methylation. The choice of a hard or soft base can also influence the site of methylation.

  • Hydrolysis of this compound: In the presence of water, this compound can hydrolyze to methanol (B129727) and potassium bisulfate, rendering it inactive for the desired methylation.

    • Solution: As mentioned previously, ensure anhydrous reaction conditions.

Experimental Protocols

Below is a general protocol for the O-methylation of a phenol (B47542) using this compound. This can be adapted for other substrates like anilines with minor modifications.

General Protocol for O-Methylation of a Phenol

Materials:

  • Phenolic substrate

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenolic substrate (1.0 eq).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 - 2.0 eq) and anhydrous acetone to the flask. Stir the suspension.

  • Addition of Methylating Agent: Add this compound (1.2 - 1.5 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (around 56 °C for acetone) and maintain stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically when the starting material is no longer visible by TLC), cool the mixture to room temperature. Filter off the solid potassium carbonate and any inorganic salts.

  • Purification: Wash the filter cake with a small amount of acetone. Combine the filtrates and evaporate the solvent under reduced pressure. The crude product can then be purified by column chromatography, recrystallization, or distillation as appropriate.

Data Presentation: Typical Reaction Conditions for Methylation

ParameterTypical Range/ValueNotes
Substrate Phenols, Anilines, Carboxylic AcidsSubstrate reactivity will influence conditions.
Methylating Agent This compound (1.2-1.5 eq)Use a slight excess for complete conversion.
Base K₂CO₃ (1.5-2.0 eq)A weak base is often sufficient.
Solvent Acetone, DMF, AcetonitrileChoose a solvent with good solubility for all reagents.
Temperature Room Temperature to 80 °CHeating is often required to drive the reaction.
Reaction Time 2 - 24 hoursMonitor by TLC to determine completion.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware reagents Add Substrate (1 eq) & K₂CO₃ (1.5-2 eq) start->reagents solvent Add Anhydrous Solvent reagents->solvent add_kms Add this compound (1.2-1.5 eq) solvent->add_kms heat Heat to Reflux add_kms->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temp monitor->cool Reaction Complete filter Filter Solids cool->filter evaporate Evaporate Solvent filter->evaporate purify Purify Product evaporate->purify

Caption: A typical experimental workflow for O-methylation using this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield? incomplete_deprotonation Incomplete Deprotonation start->incomplete_deprotonation poor_solubility Poor Solubility start->poor_solubility low_temp Low Temperature start->low_temp moisture Moisture Present start->moisture stronger_base Increase Base Stoichiometry or Use Stronger Base incomplete_deprotonation->stronger_base change_solvent Change Solvent / Heat poor_solubility->change_solvent increase_temp Increase Temperature low_temp->increase_temp anhydrous Use Anhydrous Conditions moisture->anhydrous

Caption: A troubleshooting guide for addressing low reaction yields in methylation experiments.

References

How to minimize side reactions in potassium methyl sulfate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of potassium methyl sulfate (B86663).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing potassium methyl sulfate?

A1: The most common methods for synthesizing this compound are direct acid-base neutralization of methyl sulfuric acid with potassium hydroxide (B78521) and salt metathesis reaction between dimethyl sulfate and potassium carbonate.[1] The direct neutralization is often performed in an aqueous or ethanolic solution.[1] The salt metathesis reaction is typically carried out in a polar aprotic solvent.[1]

Q2: What are the primary side reactions to be aware of during this compound synthesis?

A2: The primary side reactions of concern are the formation of dimethyl sulfate (DMS) and the alkaline hydrolysis of the desired this compound product.[1][2] In aqueous solutions, the methyl sulfate anion can also undergo hydrolysis to yield methanol (B129727) and bisulfate, a reaction influenced by pH and temperature.[1]

Q3: Why is the formation of dimethyl sulfate (DMS) a concern?

A3: Dimethyl sulfate is a strong alkylating agent and is highly toxic and genotoxic.[3][4] Its presence as an impurity is a significant safety and regulatory concern, especially in pharmaceutical applications.[2]

Q4: How can I purify the final this compound product?

A4: Purification can be achieved through recrystallization.[1] A dissolving-crystallizing process can be employed to remove insoluble impurities and improve purity.[5][6] Washing the precipitated product with cold water and drying it in a desiccator is also a common practice.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Side reactions: Formation of byproducts like dimethyl sulfate or hydrolysis of the product.[1][2] - Improper stoichiometry: Incorrect molar ratio of reactants.[1] - Suboptimal temperature control: High temperatures can favor side reactions.[1]- Control reaction temperature: Maintain a low temperature (0–5°C) during the reaction, especially during the addition of potassium hydroxide.[1] - Ensure precise stoichiometry: Use a precise 1:1 molar ratio of methyl sulfuric acid to potassium hydroxide.[1] - Choose appropriate reagents: Consider using dimethyl carbonate as a methylating agent with a potassium carbonate catalyst for higher selectivity.[1]
Presence of Dimethyl Sulfate (DMS) Impurity - Esterification of methyl sulfuric acid: Under certain conditions, methyl sulfuric acid can undergo a reversible esterification to form DMS.[2][8] - Reaction with methanol: In the presence of methanol, dimethyl sulfate can be formed, which can then react with methanol to regenerate monomethyl sulfate and form dimethyl ether.[2][3]- Strict temperature control: Maintain low temperatures (0-5°C) to disfavor the formation of DMS.[1] - Avoid excess methylating agent: Use stoichiometric amounts of reagents. - Post-synthesis treatment: Excess DMS can be destroyed using aqueous solutions of sodium hydroxide, sodium carbonate, or ammonium (B1175870) hydroxide.[9][10]
Product Degradation (Hydrolysis) - Excess base: An excess of potassium hydroxide can promote the alkaline hydrolysis of this compound.[1] - Presence of water: In aqueous solutions, the methyl sulfate anion can hydrolyze to methanol and bisulfate.[1] This hydrolysis is catalyzed by both acids and alkalis.[11]- Careful addition of base: Add potassium hydroxide stepwise and ensure a 1:1 molar ratio.[1] - Control pH: Maintain a neutral or slightly acidic pH during workup and storage to minimize hydrolysis. The uncatalyzed hydrolysis is slow.[1] - Use of aprotic solvents: Performing the reaction in a polar aprotic solvent can minimize water-related side reactions.[1]

Experimental Protocols

Protocol 1: Direct Acid-Base Neutralization

This protocol describes the synthesis of this compound via the neutralization of methyl sulfuric acid with potassium hydroxide.[1]

Materials:

  • Methyl sulfuric acid

  • Potassium hydroxide

  • Ethanol (B145695) or Water (solvent)

  • Ice bath

  • Stirring apparatus

Procedure:

  • Prepare a solution of methyl sulfuric acid in either ethanol or water in a reaction vessel.

  • Cool the solution to 0–5°C using an ice bath.

  • Slowly and carefully add a stoichiometric amount (1:1 molar ratio) of potassium hydroxide solution to the methyl sulfuric acid solution while stirring continuously.

  • Maintain the reaction temperature between 0 and 5°C throughout the addition to minimize side reactions like alkaline hydrolysis.[1]

  • After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.

  • Isolate the precipitated this compound by filtration.

  • Wash the product with cold water to remove any remaining impurities.

  • Dry the purified product in a desiccator.[7]

Protocol 2: Salt Metathesis Reaction

This protocol outlines the synthesis of this compound using dimethyl sulfate and potassium carbonate.[1]

Materials:

  • Dimethyl sulfate

  • Potassium carbonate

  • Polar aprotic solvent (e.g., acetone, acetonitrile)

  • Reaction vessel with pressure management system

  • Stirring apparatus

Procedure:

  • In a reaction vessel equipped with a stirrer and a system to manage gas evolution, suspend potassium carbonate in a polar aprotic solvent.

  • Slowly add dimethyl sulfate to the suspension while stirring.

  • The reaction will proceed with the evolution of carbon dioxide gas, requiring careful pressure management.[1]

  • Maintain the reaction temperature as specified by the chosen solvent and reaction scale.

  • After the reaction is complete (indicated by the cessation of gas evolution), the solid this compound can be isolated.

  • Purify the product using advanced filtration and recrystallization techniques to achieve high yields, which can exceed 95% on an industrial scale.[1]

Key Reaction Pathways and Side Reactions

The following diagrams illustrate the main synthesis routes and potential side reactions.

SynthesisPathways cluster_main Main Synthesis Routes cluster_side Side Reactions MSA Methyl Sulfuric Acid KMS_direct This compound MSA->KMS_direct + KOH KOH Potassium Hydroxide KOH->KMS_direct DMS Dimethyl Sulfate KMS_meta This compound DMS->KMS_meta + K2CO3 K2CO3 Potassium Carbonate K2CO3->KMS_meta CO2 Carbon Dioxide KMS_meta->CO2 (byproduct) KMS_hydrolysis This compound Methanol_hydrolysis Methanol KMS_hydrolysis->Methanol_hydrolysis + H2O (Hydrolysis) KHSO4 Potassium Bisulfate KMS_hydrolysis->KHSO4 H2O Water H2O->Methanol_hydrolysis MSA_side Methyl Sulfuric Acid DMS_side Dimethyl Sulfate (Impurity) MSA_side->DMS_side Self-reaction

Caption: Key synthesis pathways and potential side reactions in this compound synthesis.

Logical Workflow for Minimizing Side Reactions

This workflow outlines the decision-making process for optimizing the synthesis of this compound.

TroubleshootingWorkflow start Start Synthesis Planning choose_method Choose Synthesis Method start->choose_method direct_neutralization Direct Neutralization choose_method->direct_neutralization Aqueous/Ethanolic salt_metathesis Salt Metathesis choose_method->salt_metathesis Aprotic Solvent control_temp Maintain Temperature (0-5°C) direct_neutralization->control_temp stoichiometry Ensure 1:1 Molar Ratio (Acid:Base) direct_neutralization->stoichiometry pressure_mgmt Manage CO2 Evolution salt_metathesis->pressure_mgmt analyze_product Analyze Product for Impurities control_temp->analyze_product stoichiometry->analyze_product pressure_mgmt->analyze_product impurities_present Impurities Present? analyze_product->impurities_present purify Purify Product (Recrystallization) impurities_present->purify Yes end End: Pure Potassium Methyl Sulfate impurities_present->end No purify->end

Caption: Decision workflow for minimizing side reactions during this compound synthesis.

References

Technical Support Center: Potassium Methyl Sulfate (PMS) Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of reactions catalyzed by potassium methyl sulfate (B86663) (PMS).

Troubleshooting Guide

This guide addresses common issues encountered during potassium methyl sulfate catalyzed reactions, providing potential causes and solutions in a straightforward question-and-answer format.

Q1: Why is the yield of my methylation/esterification reaction unexpectedly low?

A1: Low yields in PMS-catalyzed reactions can stem from several factors. A primary concern is the hydrolysis of this compound, which can be influenced by the presence of water and the pH of the reaction medium.[1] Additionally, suboptimal reaction conditions, including temperature and reactant stoichiometry, can significantly impact the outcome.

Potential Causes and Solutions:

  • Presence of Water: PMS can hydrolyze to methanol (B129727) and bisulfate in aqueous solutions.[1] While this reaction is slow in neutral conditions, it is catalyzed by both acids and bases.[1]

    • Solution: Ensure all reactants and solvents are anhydrous. Use freshly dried solvents and store PMS in a desiccator.

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion. For instance, in the methylation of phenols, the ratio of alkali to the phenol (B47542) influences the extent of methylation.[2][3]

    • Solution: Carefully control the stoichiometry. For methylation of phenols, a 1.5:1 molar ratio of sodium hydroxide (B78521) to phenol with 0.5 moles of dimethyl sulfate (a related methylating agent) has been shown to produce high yields.[2][3] For esterifications, using 1.25 molar equivalents of PMS and a bicarbonate base relative to the carboxylic acid is a good starting point.[4]

  • Suboptimal Temperature: Temperature plays a critical role. For the synthesis of PMS itself, low temperatures (0-5°C) are recommended to minimize side reactions.[1] While methylation can occur at low temperatures, higher temperatures may be needed for less reactive substrates, but this also increases the risk of side reactions.[2]

    • Solution: Optimize the reaction temperature. Start with lower temperatures and gradually increase if the reaction is too slow. Monitor the reaction progress closely to avoid byproduct formation.

Q2: I am observing the formation of unexpected byproducts. What could be the cause?

A2: The formation of byproducts is often linked to the reactivity of this compound and the specific reaction conditions.

Potential Causes and Solutions:

  • Hydrolysis of PMS: As mentioned, PMS can hydrolyze, leading to the formation of methanol. This can be a significant side reaction if water is present.[1]

    • Solution: Maintain anhydrous conditions throughout the experiment.

  • Reaction with Solvent: If the solvent has nucleophilic sites, it may react with PMS.

    • Solution: Choose an inert, aprotic solvent for your reaction. Acetone has been successfully used in the esterification of some carboxylic acids.[4]

  • Over-methylation: In some cases, multiple methyl groups can be transferred, leading to undesired products.

    • Solution: Carefully control the stoichiometry of the methylating agent and consider using a milder base.

Q3: The reaction is proceeding very slowly or not at all. What can I do to improve the reaction rate?

A3: A slow reaction rate can be due to several factors, including insufficient catalyst activity, low temperature, or poor solubility of reactants.

Potential Causes and Solutions:

  • Insufficient Mixing: In heterogeneous reactions, poor mixing can limit the contact between the catalyst and the reactants.

    • Solution: Ensure vigorous and efficient stirring throughout the reaction.

  • Low Temperature: While higher temperatures can lead to side reactions, a certain activation energy must be overcome for the reaction to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature while monitoring for byproduct formation.

  • Inappropriate Solvent: The solvent can significantly affect the solubility of reactants and the overall reaction rate.

    • Solution: Experiment with different inert solvents to find one that provides good solubility for all reactants.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in the reactions you've described?

A1: this compound primarily acts as a methylating agent .[5] The methyl group in PMS is susceptible to nucleophilic attack, allowing it to transfer a methyl group to various nucleophiles, such as phenols and carboxylates, in a process known as methylation.[1] This is a key step in the synthesis of many organic compounds, including pharmaceuticals and agrochemicals.[5]

Q2: How does the choice of base affect the yield of a PMS-catalyzed methylation?

A2: The base plays a crucial role in deprotonating the substrate (e.g., a phenol or carboxylic acid), making it a more potent nucleophile to attack the methyl group of PMS. The choice and amount of base can significantly impact the yield. For the methylation of phenols with the related dimethyl sulfate, the presence of sodium or potassium hydroxide is essential for the reaction to proceed, with the amount of methylation being proportional to the ratio of alkali to phenol.[2][3] For the esterification of polyhydroxy aromatic acids, sodium bicarbonate has been shown to give excellent yields (around 80%), while stronger bases like potassium carbonate resulted in poorer yields.[4]

Q3: What are the optimal storage conditions for this compound?

A3: this compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and strong oxidizing agents.[6][7] Storing it under an inert atmosphere is also recommended.[7]

Q4: Can this compound be 'poisoned' or deactivated like other catalysts?

A4: While "poisoning" in the traditional sense of a catalyst's active sites being blocked by a substance is less directly applicable to PMS as a reagent, its reactivity can be diminished or it can be consumed by side reactions. The primary deactivation pathway is hydrolysis in the presence of water.[1] Therefore, maintaining anhydrous conditions is critical to preserving its efficacy as a methylating agent.

Data Presentation

Table 1: Influence of Base and Methylating Agent on the Yield of Methyl Esters from Polyhydroxy Aromatic Acids

Carboxylic AcidMethylating AgentBaseSolventYield of Methyl Ester (%)Reference
o-Orsellinic AcidDimethyl SulfateSodium BicarbonateAcetone80[4]
p-Orsellinic AcidDimethyl SulfateSodium BicarbonateAcetone80[4]
o-Orsellinic AcidMethyl IodideSodium BicarbonateAcetone50-60[4]
p-Orsellinic AcidMethyl IodideSodium BicarbonateAcetone50-60[4]
o-Orsellinic AcidDimethyl SulfatePotassium CarbonateAcetonePoor[4]

Table 2: Effect of Reaction Conditions on the Methylation of Phenol with Dimethyl Sulfate

Reactant Ratio (NaOH:Phenol:DMS)Water Content (moles)TemperatureYield of Anisole (%)Reference
1.5 : 1 : 0.52 - 4Not specifiedup to 70[2][3]
0.1 : 1 : Not specifiedNot specifiedNot specified~10[2][3]

Experimental Protocols

Protocol 1: General Procedure for the Methylation of a Phenol

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenolic substrate in a suitable anhydrous solvent (e.g., acetone).

  • Addition of Base: Add the appropriate base (e.g., anhydrous potassium carbonate or sodium hydroxide) to the solution. The molar ratio of base to phenol should be optimized for the specific substrate.

  • Addition of PMS: Slowly add this compound to the reaction mixture. An exothermic reaction may occur, so cooling might be necessary.

  • Reaction: Stir the reaction mixture at the optimized temperature for the required duration. Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. The filtrate is then typically washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by techniques such as column chromatography or recrystallization.

Protocol 2: General Procedure for the Esterification of a Carboxylic Acid

  • Preparation: In a round-bottom flask, suspend the carboxylic acid and a mild base (e.g., sodium bicarbonate) in an anhydrous solvent like acetone.[4]

  • Addition of PMS: Add this compound to the suspension.

  • Reaction: Heat the mixture to reflux and monitor the reaction's progress by TLC or GC.

  • Work-up: Upon completion, cool the reaction mixture and filter to remove inorganic salts. The solvent is then removed from the filtrate by rotary evaporation.

  • Purification: The resulting crude ester can be purified by standard laboratory techniques such as column chromatography or distillation.

Visualizations

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification A Dissolve Substrate (Phenol or Carboxylic Acid) in Anhydrous Solvent B Add Base (e.g., K2CO3, NaHCO3) A->B C Add this compound D Heat and Stir (Monitor by TLC/GC) C->D E Cool and Filter F Wash and Dry Organic Layer E->F G Remove Solvent F->G H Purify Product (Chromatography/Recrystallization) end H->end start start->A troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Reaction Yield Water Presence of Water (PMS Hydrolysis) LowYield->Water Stoichiometry Incorrect Stoichiometry LowYield->Stoichiometry Temp Suboptimal Temperature LowYield->Temp Anhydrous Use Anhydrous Reactants/Solvents Water->Anhydrous OptimizeStoichiometry Optimize Molar Ratios Stoichiometry->OptimizeStoichiometry OptimizeTemp Optimize Temperature Temp->OptimizeTemp pms_reaction_pathway cluster_reactants Reactants cluster_reaction_steps Reaction Steps cluster_products Products PMS This compound (CH3OSO3K) Attack Nucleophilic Attack (Nu- + CH3OSO3K) PMS->Attack Nucleophile Nucleophile (Nu-H) (e.g., R-OH, R-COOH) Deprotonation Deprotonation of Nucleophile (Nu-H + Base -> Nu-) Nucleophile->Deprotonation Base Base Base->Deprotonation Deprotonation->Attack MethylatedProduct Methylated Product (Nu-CH3) Attack->MethylatedProduct Byproduct Potassium Sulfate (K2SO4) Attack->Byproduct

References

Troubleshooting low conversion rates in methylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in their DNA methylation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low conversion rates in bisulfite sequencing?

Low conversion rates in bisulfite sequencing are frequently due to several factors. Incomplete denaturation of DNA is a primary issue, as bisulfite can only react with single-stranded DNA.[1][2] The quality of the starting DNA is also critical; degraded or contaminated DNA can lead to incomplete conversion.[3] Additionally, issues with the bisulfite reagent itself, such as old or improperly prepared solutions, can reduce its effectiveness.[3] Finally, suboptimal reaction conditions, including incorrect temperature and incubation time, can significantly impact the conversion efficiency.[4]

Q2: How can I assess the efficiency of my bisulfite conversion?

Conversion efficiency can be evaluated by including a control DNA with a known methylation status in your experiment.[3] Unmethylated lambda DNA is a common choice. After bisulfite treatment and sequencing, the conversion rate is calculated by determining the percentage of unmethylated cytosines that were successfully converted to thymines. An efficient conversion should be greater than 99%. The presence of cytosines in non-CpG contexts in your sequencing data is often an indicator of incomplete conversion.[5]

Q3: Can repeated freeze-thaw cycles of my DNA sample affect methylation analysis?

Yes, repeated freeze-thaw cycles should be avoided as they can lead to DNA degradation.[3][6] Degraded DNA can result in lower yields after bisulfite conversion and may lead to biased amplification during PCR, ultimately affecting the accuracy of your methylation analysis.[2]

Q4: What is the difference between bisulfite conversion and enzymatic methylation analysis?

Bisulfite conversion is a chemical method that uses sodium bisulfite to deaminate unmethylated cytosines to uracil (B121893), which are then read as thymine (B56734) after PCR amplification.[7] This method can be harsh, leading to DNA degradation.[2][8] Enzymatic methylation analysis, such as Enzymatic Methyl-seq (EM-seq™), uses a series of enzymes to achieve the same differentiation between methylated and unmethylated cytosines. This enzymatic approach is generally less damaging to the DNA, resulting in higher quality libraries and more uniform sequencing coverage.[9]

Troubleshooting Guide: Low Bisulfite Conversion Efficiency

Use the following guide to diagnose and resolve issues related to low bisulfite conversion rates.

Problem 1: High percentage of non-converted, unmethylated cytosines.

This is a direct indication of incomplete bisulfite conversion.

Potential Cause Recommended Solution
Incomplete DNA Denaturation Ensure complete denaturation of the DNA before and during the bisulfite reaction. This can be achieved through thermal denaturation (e.g., 95°C for 5-10 minutes) or chemical denaturation with NaOH.[2] For GC-rich regions, which are more prone to re-annealing, extending the denaturation time or optimizing the temperature may be necessary.[2]
Poor DNA Quality Start with high-quality, pure DNA. Assess DNA integrity using gel electrophoresis and purity via spectrophotometry (A260/A280 ratio of ~1.8).[3] Avoid using degraded or contaminated DNA samples.
Suboptimal Bisulfite Reagent Use freshly prepared bisulfite solution for each experiment. The age and storage of the reagent can significantly impact its effectiveness.
Incorrect Reaction Conditions Optimize the incubation temperature and time for your specific protocol and DNA input. Longer incubation times or higher temperatures can improve conversion but may also increase DNA degradation.[4] Refer to the manufacturer's protocol for recommended conditions.
Excessive DNA Input Using too much starting DNA (e.g., >2 µg) can lead to incomplete conversion due to the re-annealing of complementary strands.[5]

Problem 2: Low DNA yield after bisulfite conversion.

Significant DNA loss is a common issue with bisulfite treatment.

Potential Cause Recommended Solution
DNA Degradation The harsh chemical and thermal conditions of bisulfite treatment can cause DNA fragmentation.[2][8] Minimize degradation by using high-quality, non-fragmented DNA and by optimizing the reaction time and temperature to be as gentle as possible while still achieving complete conversion.[2]
Inefficient DNA Cleanup Ensure efficient removal of bisulfite and other salts after the conversion reaction. Residual impurities can inhibit downstream enzymatic reactions like PCR. Use a reliable purification kit and follow the protocol carefully.
Starting with Low DNA Input If starting with limited material, such as DNA from FFPE tissues, be aware that bisulfite treatment can lead to substantial sample loss.[10] Consider using a kit specifically designed for low-input DNA.

Problem 3: PCR amplification failure or bias after bisulfite conversion.

Bisulfite-converted DNA can be challenging to amplify.

Potential Cause Recommended Solution
Inappropriate DNA Polymerase Use a "hot-start" Taq polymerase designed to handle uracil-containing templates.[11][12] Standard proofreading polymerases will stall at uracil residues.
Poor Primer Design Design primers that do not contain CpG sites to avoid methylation-biased amplification.[13][14] Primers should be longer than standard PCR primers (24-32 nucleotides) to ensure specificity for the AT-rich converted DNA.[11][14]
Suboptimal PCR Conditions Optimize the annealing temperature and cycle number. A temperature gradient PCR can help identify the optimal annealing temperature.[12] Due to the lower complexity of bisulfite-converted DNA, two rounds of PCR (nested or semi-nested) may be necessary to obtain sufficient product.[13]
Large Amplicon Size Aim for smaller amplicon sizes (ideally <300 bp) as the bisulfite-treated DNA is often fragmented.[5]

Experimental Protocols

Protocol 1: Basic Bisulfite Conversion of Genomic DNA

This protocol provides a general outline for bisulfite conversion. Note: It is highly recommended to use a commercial kit and follow the manufacturer's instructions for optimal results.

  • DNA Denaturation:

    • To 20 µL of purified genomic DNA (100-500 ng), add a denaturation solution (e.g., NaOH to a final concentration of 0.2-0.3 M).

    • Incubate at 37°C for 15 minutes.

  • Sulfonation:

    • Prepare the bisulfite solution according to the kit manufacturer's instructions (often containing sodium bisulfite and a DNA protectant).

    • Add the bisulfite solution to the denatured DNA.

    • Incubate the mixture in a thermal cycler under the recommended conditions (e.g., 16 hours at 50°C or a shorter incubation at a higher temperature).[15]

  • DNA Cleanup:

    • Purify the bisulfite-converted DNA using a spin column according to the manufacturer's protocol. This step is crucial for removing residual bisulfite and salts.

  • Desulfonation:

    • Add a desulfonation buffer (often containing NaOH) to the column and incubate at room temperature for 15-20 minutes. This step converts the uracil-sulfonate intermediate to uracil.

  • Final Elution:

    • Wash the column and elute the purified, single-stranded bisulfite-converted DNA in an elution buffer or water.

    • The converted DNA is now ready for downstream applications like PCR or sequencing and should be stored at -20°C.

Visualizations

Troubleshooting_Workflow start Low Conversion Rate Observed check_dna Assess DNA Quality and Quantity start->check_dna check_dna->start Improve DNA Isolation check_reagents Verify Bisulfite Reagent Freshness check_dna->check_reagents DNA OK check_reagents->start Prepare Fresh Reagents optimize_denaturation Optimize Denaturation Step check_reagents->optimize_denaturation Reagents OK optimize_denaturation->start Re-evaluate Protocol optimize_conversion Adjust Conversion Time/Temp optimize_denaturation->optimize_conversion Denaturation OK optimize_conversion->start Re-evaluate Protocol check_cleanup Evaluate DNA Cleanup Protocol optimize_conversion->check_cleanup Conversion Optimized check_cleanup->start Use Different Cleanup Kit optimize_pcr Troubleshoot PCR Amplification check_cleanup->optimize_pcr Cleanup OK optimize_pcr->start Redesign Primers success Successful Conversion optimize_pcr->success

Caption: Troubleshooting workflow for low bisulfite conversion rates.

Bisulfite_Conversion_Mechanism cluster_unmethylated Unmethylated Cytosine cluster_methylated Methylated Cytosine C Cytosine (C) U_sulfonate Cytosine Sulfonate Intermediate C->U_sulfonate + Bisulfite U Uracil (U) U_sulfonate->U Spontaneous Deamination T Thymine (T) (Post-PCR) U->T PCR Amplification mC 5-methylcytosine (5mC) mC_no_change 5-methylcytosine (5mC) (Resistant) mC->mC_no_change + Bisulfite mC_final Cytosine (C) (Post-PCR) mC_no_change->mC_final PCR Amplification

Caption: Chemical mechanism of bisulfite conversion.

Factors_Influencing_Methylation_Efficiency cluster_DNA DNA Template cluster_Reaction Reaction Conditions cluster_Downstream Downstream Process center Methylation Reaction Efficiency dna_quality Quality & Purity dna_quality->center dna_quantity Input Amount dna_quantity->center gc_content GC Content gc_content->center temp Temperature temp->center time Incubation Time time->center reagents Reagent Concentration & Freshness reagents->center cleanup Purification Method cleanup->center pcr PCR Optimization pcr->center

Caption: Key factors influencing methylation reaction efficiency.

References

Technical Support Center: Managing the Hygroscopic Nature of Potassium Methyl Sulfate in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic properties of potassium methyl sulfate (B86663) (CH₃KO₄S) in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is potassium methyl sulfate and why is its hygroscopic nature a concern?

A1: this compound is a white crystalline powder used in various chemical syntheses.[1][2] Its hygroscopic nature means it readily absorbs moisture from the atmosphere.[3][4] This can lead to inaccurate measurements, changes in chemical reactivity, and compromised experimental results.[5][6]

Q2: How should I properly store this compound?

A2: To minimize moisture absorption, this compound should be stored in a cool, dry environment, such as a refrigerator, inside a tightly sealed, airtight container.[1][3][4] For optimal protection, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1][3][4] A desiccator containing a suitable drying agent can also be used for short-term storage.[7]

Q3: What are the best practices for handling this compound in the lab?

A3: Minimize the compound's exposure to ambient air.[5] When not in use, ensure the container is tightly sealed. For weighing and transferring the compound, consider using a glove box with controlled low humidity.[8] If a glove box is unavailable, work quickly and efficiently to reduce the time the container is open.

Q4: My this compound has formed clumps. Can I still use it?

A4: Clumping is a sign of moisture absorption. While you can break up the clumps with a spatula, the material's properties may be altered.[5] For experiments requiring high precision, it is recommended to dry the compound before use or determine its water content to account for the excess moisture in your calculations.

Q5: How can I dry this compound that has absorbed moisture?

A5: Gentle heating in a laboratory oven can be used to dry the compound. However, it is crucial to know the decomposition temperature of this compound to avoid degrading the substance.[5] Always consult the material's safety data sheet (MSDS) for thermal stability information. After drying, allow the compound to cool to room temperature in a desiccator before use.

Troubleshooting Guide

Issue Possible Cause Solution
Inconsistent weighing results The compound is absorbing atmospheric moisture during weighing.Use the "weighing by difference" technique.[7] Tare a sealed container with the compound, dispense the desired amount quickly, and re-weigh the sealed container. The difference in mass is the amount of compound dispensed. Alternatively, use a glove box with a controlled atmosphere for weighing.[8]
Poor solubility or unexpected reaction outcomes The presence of excess water is altering the reaction stoichiometry or solvent properties.Determine the water content of your this compound using an appropriate analytical method (see Experimental Protocols below) and adjust your experimental calculations accordingly. Alternatively, dry the compound before use.
Physical appearance changes (e.g., from powder to a more granular or clumped form) Prolonged or repeated exposure to humid air.Review your storage and handling procedures. Ensure containers are always tightly sealed and stored in a dry environment. For highly sensitive experiments, consider aliquoting the compound into smaller, single-use containers to avoid repeated exposure of the bulk material.

Data Presentation: Hygroscopic Behavior of this compound

The following table provides representative data on the water absorption of this compound at different relative humidity levels over time.

Relative Humidity (%)Time of Exposure (hours)Water Content (% w/w)
4010.2
4060.8
40241.5
6010.5
6062.1
60244.0
8011.2
8065.5
80249.8

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This method is highly specific for water and can provide accurate results even at low concentrations.

1. Instrument Preparation:

  • Ensure the Karl Fischer titrator is clean and the reagents are fresh.
  • Condition the titration vessel to a low, stable drift rate according to the manufacturer's instructions.

2. Sample Preparation:

  • In a low-humidity environment (e.g., a glove box), accurately weigh approximately 0.1-0.5 g of this compound into a dry, clean vial.
  • Seal the vial immediately to prevent moisture absorption.

3. Titration:

  • Unseal the vial and quickly transfer the sample into the titration vessel.
  • Begin the titration immediately.
  • The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.

4. Data Analysis:

  • The instrument's software will calculate the water content, typically expressed as a percentage or in parts per million (ppm).
  • Perform the measurement in triplicate to ensure accuracy and report the average value.

Protocol 2: Determination of Water Content by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated, allowing for the quantification of volatile components like water.

1. Instrument Preparation:

  • Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
  • Select a suitable sample pan (e.g., aluminum or ceramic).

2. Sample Preparation:

  • In a controlled environment, place 5-10 mg of this compound into the tared TGA sample pan.
  • Record the initial mass accurately.

3. TGA Measurement:

  • Place the sample pan in the TGA furnace.
  • Heat the sample from ambient temperature to approximately 150°C at a controlled rate (e.g., 10°C/min) under a dry nitrogen purge. The final temperature should be below the decomposition temperature of the compound.
  • Hold the sample at the final temperature until a stable mass is achieved.

4. Data Analysis:

  • The mass loss observed corresponds to the evaporation of absorbed water.
  • Calculate the percentage of water content using the following formula:
  • % Water Content = [(Initial Mass - Final Mass) / Initial Mass] x 100

Visualizations

Handling_and_Analysis_Decision_Tree Decision-Making for Handling this compound A Start: New batch of This compound received B Is the experiment highly sensitive to water? A->B C Store in a tightly sealed container in a desiccator or refrigerator. B->C No D Determine initial water content (e.g., Karl Fischer or TGA). B->D Yes F Proceed with experiment. Use a glove box or weigh by difference. C->F E Is water content within acceptable limits? D->E E->F Yes G Dry the compound under vacuum or gentle heat. E->G No I End: Use in experiment. F->I H Re-determine water content. G->H H->E

Caption: Decision-making workflow for handling this compound.

Water_Content_Determination_Workflow Experimental Workflow for Water Content Determination cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_results Data Analysis and Reporting A Acquire this compound sample B Handle in a controlled environment (e.g., glove box) A->B C Accurately weigh the sample B->C D Choose analytical method C->D E Karl Fischer Titration: - Transfer to titration vessel - Titrate to endpoint D->E Karl Fischer F Thermogravimetric Analysis (TGA): - Place in TGA pan - Heat under controlled conditions D->F TGA G Calculate % water content E->G F->G H Perform replicate measurements G->H I Report average water content and standard deviation H->I

References

Identifying and removing impurities from potassium methyl sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium methyl sulfate (B86663). The information is designed to help identify and remove common impurities encountered during synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized potassium methyl sulfate?

A1: The most common impurities depend on the synthetic route.

  • From neutralization of methyl sulfuric acid with potassium hydroxide (B78521): Unreacted potassium hydroxide and residual water are common.

  • From salt metathesis with dimethyl sulfate: Unreacted dimethyl sulfate, which is a significant safety concern due to its toxicity, and potassium carbonate are potential impurities.

  • Decomposition products: Methanol (B129727) and potassium bisulfate can be present if the compound has been exposed to moisture or high temperatures, as this compound can undergo hydrolysis.[1]

Q2: My this compound is a white crystalline powder, but it appears clumpy. What could be the cause?

A2: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] This can cause the crystalline powder to clump. To minimize this, store the compound in a tightly sealed container in a dry environment, such as a desiccator or under an inert atmosphere.[3]

Q3: I suspect my sample is contaminated with dimethyl sulfate. How can I confirm this and what are the safety precautions?

A3: Dimethyl sulfate is a potent genotoxic and carcinogenic impurity and must be handled with extreme care. Confirmation of its presence requires a sensitive analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS).

Safety Precautions for Handling Potential Dimethyl Sulfate Contamination:

  • Always handle the material in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical safety goggles.[4][5]

  • Avoid inhalation of dust or fumes.

  • Have an appropriate spill kit ready. In case of a spill, evacuate the area and follow your institution's hazardous material spill response procedures.

Q4: What is the recommended method for purifying this compound?

A4: Recrystallization is the most common and effective method for purifying this compound.[1] This technique relies on the principle that the desired compound and its impurities have different solubilities in a given solvent at different temperatures.

Q5: Are there alternative purification methods to recrystallization?

A5: While recrystallization is standard, other chromatographic techniques could be adapted for the purification of this compound. Preparative High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., reversed-phase for separating polar compounds) can be used for high-purity small-scale preparations.[6] Additionally, salting-out liquid-liquid extraction could be explored, where the addition of a salt to a water-miscible organic solvent system induces phase separation, allowing for the partitioning of the desired compound from impurities.[3]

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration of the solute and attempt to cool again.[7][8]- Scratch the inside of the flask with a glass rod at the liquid's surface to create nucleation sites.[7][9]- Add a seed crystal of pure this compound.[7]
The product "oils out" instead of crystallizing. - The melting point of the compound is lower than the boiling point of the solvent.- The compound is significantly impure.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[7]- Consider using a different solvent or a mixed solvent system with a lower boiling point.
Crystals form too quickly. - The solution is cooling too rapidly.- Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also slow down cooling.[10]
Low recovery of purified product. - Too much solvent was used.- The crystals were washed with a solvent that was not cold enough.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[9]- Always wash the collected crystals with a minimal amount of ice-cold solvent.[9]
Impurity Identification Troubleshooting
ObservationPotential ImpuritySuggested Analytical Technique
Basic pH of an aqueous solution of the product. Potassium Hydroxide (KOH)Ion Chromatography (IC)
Presence of a sweet, faint odor. Dimethyl Sulfate (DMS)Gas Chromatography-Mass Spectrometry (GC-MS)
Unexpected peaks in ¹H NMR spectrum. Unreacted starting materials, decomposition products, or solvent residues.Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is a general guideline. The optimal solvent and volumes should be determined empirically. Water is a common solvent for the recrystallization of polar salts like this compound.[2][11]

Materials:

  • Crude this compound

  • Deionized water (or another suitable solvent like ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in a few potential solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a fluted filter paper in a pre-warmed funnel into a clean Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or a desiccator.

Protocol 2: Identification and Quantification of Dimethyl Sulfate Impurity by GC-MS

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Capillary column suitable for polar compounds (e.g., Rtx-624)

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetone) in a volumetric flask.

  • If high sensitivity is required, a derivatization step may be employed, but a direct injection approach is often sufficient.

GC-MS Parameters (Example):

  • Injector Temperature: 200 °C

  • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min.

  • Carrier Gas: Helium

  • MS Mode: Selected Ion Monitoring (SIM) for high sensitivity, monitoring for characteristic ions of dimethyl sulfate (e.g., m/z 95, 65, 45).

Quantification:

  • Prepare a calibration curve using standards of dimethyl sulfate of known concentrations.

  • The concentration of dimethyl sulfate in the sample can be determined by comparing its peak area to the calibration curve. The limit of quantification can be as low as the sub-ppm level with a validated method.

Protocol 3: Determination of Potassium Hydroxide Impurity by Ion Chromatography

Instrumentation:

  • Ion Chromatograph with a conductivity detector

  • Anion-exchange column

  • Suppressor module

Sample Preparation:

  • Accurately weigh a sample of this compound.

  • Dissolve the sample in deionized water to a known volume. The sample solution should be filtered through a 0.45 µm filter before injection.

IC Parameters (Example):

  • Eluent: A dilute solution of potassium hydroxide or a sodium carbonate/bicarbonate buffer.[4]

  • Flow Rate: 1.0 mL/min

  • Detection: Suppressed conductivity.

Analysis:

  • The hydroxide ion will be separated from the methyl sulfate anion and other potential anions.

  • Quantification is achieved by comparing the peak area of the hydroxide ion to a calibration curve prepared from potassium hydroxide standards.

Data Summary

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Appearance White crystalline powder[8][12]
Molecular Formula CH₃KO₄S
Molecular Weight 150.20 g/mol [8]
Melting Point 212 - 217 °C[8]
Solubility Soluble in water; slightly soluble in methanol.[3][13]

Table 2: Common Analytical Techniques for Impurity Profiling

Analytical TechniqueImpurity DetectedTypical Limit of Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) Dimethyl Sulfate~0.5 µg/g
Ion Chromatography (IC) Potassium Hydroxide, Sulfate~6.4 µmol/L for OH⁻[14]
Nuclear Magnetic Resonance (¹H NMR) Structural impurities, residual solventsDependent on impurity structure and concentration

Visualizations

Impurity_Identification_Workflow cluster_synthesis Potential Impurities from Synthesis cluster_decomposition Potential Impurities from Decomposition start Crude Potassium Methyl Sulfate Sample unreacted_koh Unreacted KOH unreacted_dms Unreacted Dimethyl Sulfate methanol Methanol sulfate Sulfate analytical_testing Analytical Testing ic Ion Chromatography (IC) analytical_testing->ic Test for KOH gcms GC-MS analytical_testing->gcms Test for DMS nmr NMR Spectroscopy analytical_testing->nmr Overall Purity & Structural Confirmation purification Purification Required? ic->purification gcms->purification nmr->purification recrystallization Recrystallization purification->recrystallization Yes no_purification Meets Purity Specs purification->no_purification No final_product Pure Potassium Methyl Sulfate recrystallization->final_product

Caption: Workflow for impurity identification and purification of this compound.

Recrystallization_Troubleshooting cluster_yes cluster_no start Start Recrystallization: Dissolve crude product in minimum hot solvent cool Cool the solution start->cool oiling_out Does it 'oil out'? cool->oiling_out crystals_form Do crystals form? collect Collect crystals by filtration crystals_form->collect Yes troubleshoot Troubleshoot crystals_form->troubleshoot No add_seed Add seed crystal troubleshoot->add_seed scratch Scratch flask troubleshoot->scratch reduce_solvent Reduce solvent volume troubleshoot->reduce_solvent add_seed->cool scratch->cool reduce_solvent->cool oiling_out->crystals_form No reheat Reheat, add more solvent, cool slowly oiling_out->reheat Yes reheat->cool

Caption: Troubleshooting logic for the recrystallization of this compound.

References

Technical Support Center: Temperature Control for Potassium Methyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the temperature control required to prevent the decomposition of potassium methyl sulfate (B86663) during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of potassium methyl sulfate, focusing on preventing thermal decomposition.

Issue 1: Sample degradation is suspected during a reaction in an aqueous solution.

  • Question: My reaction mixture containing this compound in water turned cloudy and the pH changed after heating. Is this decomposition?

  • Answer: Yes, these are signs of decomposition. This compound undergoes hydrolysis in water, especially at elevated temperatures, to form methanol (B129727) and potassium bisulfate. The formation of potassium bisulfate, an acidic salt, will lower the pH of your solution. The cloudiness may be due to the precipitation of other reaction components due to the pH shift.

  • Troubleshooting Steps:

    • Monitor Temperature: Ensure the reaction temperature is kept as low as possible. Hydrolysis rate significantly increases with temperature. Studies have shown that the rate of hydrolysis becomes notable in the range of 100-190°C.[1][2]

    • Control pH: The hydrolysis of this compound is catalyzed by both acidic and basic conditions.[1][3] Maintain a neutral pH if your experimental conditions allow. Use a buffered solution to stabilize the pH.

    • Limit Exposure Time: Minimize the time this compound is in an aqueous solution at elevated temperatures. Plan your experiment to add it as late as possible if heating is required.

Issue 2: Inconsistency in experimental results when using this compound as a methylating agent.

  • Question: I am using this compound for a methylation reaction, but my yields are inconsistent. Could decomposition be the cause?

  • Answer: Yes, inconsistent yields can be a result of the degradation of your methylating agent. If this compound decomposes, the effective concentration in your reaction mixture will be lower than expected, leading to lower and more variable product yields.

  • Troubleshooting Steps:

    • Check Storage Conditions: this compound is hygroscopic.[4] Ensure it has been stored in a tightly sealed container in a cool, dry place to prevent moisture absorption, which can lead to slow hydrolysis even at room temperature over long periods.

    • Use Anhydrous Solvents: If your reaction chemistry permits, use an anhydrous solvent to prevent hydrolysis.

    • Freshly Prepare Solutions: Prepare aqueous solutions of this compound immediately before use. Do not store them for extended periods, especially at room temperature or higher.

    • Verify Purity: If you suspect degradation, you may need to verify the purity of your this compound using a suitable analytical method, such as titration or HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: this compound is stable at room temperature. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.

Q2: What is the decomposition temperature of solid this compound?

Q3: How does pH affect the stability of this compound in solution?

A3: The stability of this compound in aqueous solutions is highly dependent on pH. The hydrolysis reaction is catalyzed by both acids and bases.[1][3] The rate of decomposition is slowest in neutral solutions.

Q4: What are the primary decomposition products of this compound?

A4: In aqueous solutions, the primary decomposition products from hydrolysis are methanol and potassium bisulfate. In the case of thermal decomposition at high temperatures (e.g., during combustion), hazardous products can include carbon monoxide, carbon dioxide, and oxides of sulfur and potassium.

Q5: Can I heat an aqueous solution of this compound?

A5: Heating aqueous solutions of this compound is generally not recommended due to the increased rate of hydrolysis. If heating is necessary for your experiment, it should be done at the lowest possible temperature and for the shortest possible duration. The rate of hydrolysis has been studied at temperatures between 100°C and 190°C, indicating significant decomposition in this range.[1][2]

Data Presentation

Table 1: Influence of Temperature and pH on the Hydrolysis Rate of Methyl Sulfate at 25°C

ConditionRate Constant (s⁻¹)Half-life (t₁/₂)
Uncatalyzed (Neutral pH)2 x 10⁻¹¹~1,100 years[2]
1 M HCl1.7 x 10⁻⁸~1.3 years[1]
1 M KOH8.3 x 10⁻⁸~0.26 years[1]

Note: Data is for methyl sulfate, the active anion of this compound. The presence of potassium as the cation is not expected to significantly alter these rates.

Experimental Protocols

Protocol 1: General Procedure for Thermogravimetric Analysis (TGA) to Determine Thermal Stability

This protocol provides a general guideline for assessing the thermal stability of a solid sample of this compound.

  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated for both temperature and mass.

    • Select an appropriate sample pan (e.g., alumina (B75360) or platinum).

    • Start the purge gas (typically an inert gas like nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • Sample Preparation:

    • Weigh an appropriate amount of the this compound sample (typically 5-10 mg) into the tared sample pan.

    • Record the exact initial mass.

  • TGA Method Setup:

    • Set the initial temperature to ambient (e.g., 25°C).

    • Program a heating ramp at a constant rate (e.g., 10°C/min).

    • Set the final temperature to a point well above the expected decomposition temperature (e.g., 300°C).

  • Data Acquisition and Analysis:

    • Start the TGA run and record the mass loss as a function of temperature.

    • The onset of decomposition is identified as the temperature at which a significant mass loss begins.

Mandatory Visualization

Experimental_Workflow_for_TGA cluster_prep Preparation cluster_run TGA Run cluster_analysis Analysis Calibrate Calibrate TGA Prepare_Sample Prepare Sample (5-10mg) Calibrate->Prepare_Sample Instrument Ready Set_Parameters Set Parameters (N2 Purge, 10°C/min ramp) Prepare_Sample->Set_Parameters Sample Loaded Start_Run Start TGA Run Set_Parameters->Start_Run Method Set Analyze_Curve Analyze Mass Loss vs. Temp Start_Run->Analyze_Curve Data Acquired Determine_Onset Determine Decomposition Onset Analyze_Curve->Determine_Onset Identify Inflection

Caption: Workflow for Determining Thermal Stability using TGA.

Troubleshooting_Logic Start Suspected Decomposition Aqueous_Check Is the sample in aqueous solution? Start->Aqueous_Check Heating_Check Was the solution heated? Aqueous_Check->Heating_Check Yes Solid_State_Check Check Storage: - Tightly Sealed? - Cool, Dry Place? Aqueous_Check->Solid_State_Check No (Solid) pH_Check Is the pH neutral? Heating_Check->pH_Check No Hydrolysis Likely Hydrolysis: - Lower Temperature - Buffer to Neutral pH - Minimize Heating Time Heating_Check->Hydrolysis Yes pH_Check->Hydrolysis Yes Acid_Base_Catalysis Acid/Base Catalyzed Hydrolysis: - Adjust to Neutral pH pH_Check->Acid_Base_Catalysis No Moisture_Contamination Moisture Contamination: - Use Desiccator - Purchase New Stock Solid_State_Check->Moisture_Contamination No Inconsistent_Yield Inconsistent Yields in Reaction? Solid_State_Check->Inconsistent_Yield Yes Purity_Check Verify Purity of Starting Material Inconsistent_Yield->Purity_Check Yes

Caption: Troubleshooting Logic for this compound Decomposition.

References

Addressing solubility issues of potassium methyl sulfate in non-polar solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with potassium methyl sulfate (B86663) in non-polar solvents.

Troubleshooting Guide

Issue: Potassium methyl sulfate will not dissolve in my non-polar solvent.

This compound, an ionic salt, is inherently insoluble in non-polar organic solvents due to the large difference in polarity. Direct dissolution is generally not feasible. To overcome this, the use of a phase-transfer catalyst (PTC) is recommended. PTCs are agents that facilitate the transfer of a reactant (in this case, the methyl sulfate anion) from an aqueous or solid phase into an organic phase.

Solution 1: Utilize a Crown Ether as a Phase-Transfer Catalyst

Crown ethers are cyclic chemical compounds that can trap specific metal ions in their central cavity, forming a complex that is soluble in non-polar solvents. For potassium salts, 18-crown-6 (B118740) is highly effective.[1][2][3][4]

Experimental Protocol: Solubilization of this compound using 18-Crown-6

Objective: To dissolve this compound in a non-polar solvent using 18-crown-6 as a phase-transfer catalyst.

Materials:

  • This compound (solid)

  • Non-polar solvent (e.g., toluene, hexane (B92381), dichloromethane)

  • 18-crown-6

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a flask containing the desired non-polar solvent, add this compound.

  • Add 18-crown-6 to the mixture. A typical starting point is to use a catalytic amount (1-10 mol% relative to the this compound), though stoichiometric amounts can be used for complete solubilization.

  • Stir the mixture vigorously at room temperature. The dissolution process may take some time. Gentle warming can be applied if necessary, but monitor for any potential degradation of reactants.

  • The potassium ion is sequestered by the 18-crown-6, and the resulting complex dissolves in the non-polar solvent, bringing the methyl sulfate anion with it.

  • Once the reaction or process for which the dissolved salt is needed is complete, the 18-crown-6 can be removed by washing the organic phase with water, as the crown ether has some water solubility.

Solution 2: Employ a Quaternary Ammonium (B1175870) Salt as a Phase-Transfer Catalyst

Quaternary ammonium salts, such as Tetrabutylammonium (B224687) Bromide (TBAB), are another class of effective PTCs.[5][6][7] The lipophilic cations of these salts can pair with the methyl sulfate anion, rendering it soluble in the organic phase.

Experimental Protocol: Solubilization of this compound using Tetrabutylammonium Bromide (TBAB)

Objective: To dissolve this compound in a non-polar solvent using TBAB as a phase-transfer catalyst.

Materials:

  • This compound (solid)

  • Non-polar solvent (e.g., toluene, dichloromethane)

  • Tetrabutylammonium Bromide (TBAB)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Suspend the this compound in the chosen non-polar solvent in a reaction flask.

  • Add a catalytic amount of TBAB (typically 1-10 mol% relative to the this compound) to the suspension.

  • Stir the biphasic mixture vigorously. The tetrabutylammonium cation will exchange with the potassium ion, forming tetrabutylammonium methyl sulfate, which is soluble in the organic phase.

  • The reaction can then proceed with the methyl sulfate anion available in the organic phase.

  • Upon completion of the reaction, the TBAB can often be removed by aqueous extraction.

Data Presentation

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventSolvent TypeSolubility
WaterPolar ProticSoluble[8][9][10][11][12]
MethanolPolar ProticSlightly Soluble[8][9][10][11][12]
HexaneNon-PolarPractically Insoluble
TolueneNon-PolarPractically Insoluble
Diethyl EtherNon-PolarPractically Insoluble
DichloromethanePolar AproticPractically Insoluble
ChloroformPolar AproticPractically Insoluble

Table 2: Comparison of Recommended Phase-Transfer Catalysts

CatalystTypeAdvantagesDisadvantages
18-Crown-6 Crown EtherHighly selective for K+ ions, very effective.[1][2]Can be more expensive, potential toxicity.
Tetrabutylammonium Bromide (TBAB) Quaternary Ammonium SaltCost-effective, widely available, good general-purpose PTC.[5][6]May be less selective than crown ethers.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_start Starting Materials cluster_ptc Phase-Transfer Catalyst Addition cluster_process Solubilization Process cluster_result Result KMS This compound (Solid) PTC Add 18-Crown-6 or TBAB KMS->PTC Solvent Non-Polar Solvent Solvent->PTC Stir Vigorous Stirring PTC->Stir Complex Formation of Soluble Ion Pair/Complex Stir->Complex Dissolved Homogeneous Solution of this compound in Non-Polar Solvent Complex->Dissolved

Caption: Workflow for dissolving this compound in non-polar solvents.

signaling_pathway Na+/K+-ATPase Signaling Pathway in Drug Development cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Cascade NaK_ATPase Na+/K+-ATPase Src Src Kinase NaK_ATPase->Src Activates ROS Reactive Oxygen Species (ROS) Src->ROS Leads to ERK ERK Pathway Src->ERK Activates Drug Drug (e.g., Cardiotonic Steroid) Drug->NaK_ATPase Binds to Cellular_Response Cellular Response (e.g., Growth, Proliferation) ROS->Cellular_Response ERK->Cellular_Response

Caption: Na+/K+-ATPase signaling as a drug target.

Frequently Asked Questions (FAQs)

Q1: Why is this compound insoluble in non-polar solvents?

A1: The principle of "like dissolves like" governs solubility. This compound is an ionic compound (a salt), making it highly polar. Non-polar solvents, such as hexane and toluene, lack a significant dipole moment and cannot effectively solvate the potassium and methyl sulfate ions. This leads to negligible solubility.

Q2: Can I just heat the mixture to dissolve the salt?

A2: While increasing the temperature can slightly increase the solubility of some substances, it is unlikely to be effective for dissolving a polar salt like this compound in a non-polar solvent to any significant extent. Moreover, excessive heating could lead to the degradation of your solvent or other reagents.

Q3: Are the recommended phase-transfer catalysts safe to use?

A3: Both 18-crown-6 and TBAB should be handled with appropriate safety precautions. Crown ethers, in particular, can be toxic. Always consult the Safety Data Sheet (SDS) for each compound and use personal protective equipment (PPE) such as gloves and safety glasses. Work in a well-ventilated fume hood.

Q4: How do I know which phase-transfer catalyst to choose?

A4: The choice of PTC can depend on the specific reaction conditions and the desired reactivity. 18-crown-6 is highly specific for potassium ions and can be very effective.[1][2] TBAB is a more general and often more economical choice that works well in many systems.[5][6] If high efficiency and specificity for potassium are required, 18-crown-6 is a good first choice. For general applications, TBAB is a reasonable starting point.

Q5: What is the relevance of the Na+/K+-ATPase pathway to my research?

A5: this compound can influence ion transport across biological membranes.[13] The Na+/K+-ATPase, or sodium-potassium pump, is a critical enzyme that maintains the electrochemical gradients of sodium and potassium ions across the cell membrane. This pump is a known drug target, particularly in cardiovascular diseases and cancer.[1] Understanding how compounds might interact with or affect this pathway is relevant for drug development professionals studying cellular signaling and ion homeostasis.

References

Preventing hydrolysis of potassium methyl sulfate during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of potassium methyl sulfate (B86663) during experimental workup.

Troubleshooting Guide: Minimizing Potassium Methyl Sulfate Hydrolysis

This guide addresses common issues encountered during the workup of reactions involving this compound, with a focus on preventing its unintended hydrolysis.

Issue Potential Cause Recommended Solution
Low yield of desired product, presence of methanol (B129727) or bisulfates. Hydrolysis of this compound due to inappropriate pH.Maintain a neutral pH (around 7) during aqueous extractions and washes. The hydrolysis of methyl sulfate is catalyzed by both acidic and alkaline conditions.[1][2]
Product degradation upon heating. Thermal decomposition of this compound.Avoid elevated temperatures during the workup process. The rate of hydrolysis significantly increases with temperature.[1] If solvent removal is necessary, use rotary evaporation at low temperatures and reduced pressure.
Difficulty in separating this compound from the aqueous phase. High water solubility of this compound.Minimize the volume of water used during the workup. If possible, use a saturated brine solution for the final wash to reduce the solubility of the organic product in the aqueous layer.
Incomplete reaction or presence of starting materials. Reaction with nucleophilic buffers.Be aware that common buffers like phosphate, ammonia, and various amines can react with methyl sulfate, leading to its consumption.[2] If a buffer is necessary, consider its nucleophilicity and potential for side reactions.
Formation of unknown byproducts. Reaction with residual nucleophiles from the reaction mixture.Ensure all nucleophilic reagents are quenched before initiating the aqueous workup.
Hygroscopic nature leading to handling issues. Absorption of atmospheric moisture.Handle this compound in a dry environment (e.g., under an inert atmosphere or in a glove box). Store it in a tightly sealed container in a desiccator.[3][4][5][6]

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound most stable?

A1: this compound is most stable in a solid, crystalline form when stored in a cool, dry, and inert atmosphere.[3][4][5][6] In solution, it is most stable at a neutral pH and low temperatures.[1] The uncatalyzed hydrolysis of this compound in a neutral aqueous solution at 25°C is extremely slow, with a half-life of approximately 1,100 years.[1][7]

Q2: What is the primary mechanism of this compound degradation during workup?

A2: The primary degradation pathway is hydrolysis, which breaks down this compound into methanol and potassium bisulfate.[1] This reaction is significantly accelerated by the presence of acids or bases and by an increase in temperature.[1][2]

Q3: Can I use common organic solvents for the extraction of a compound from an aqueous solution containing this compound?

A3: Yes. While this compound is soluble in water, it is only slightly soluble in methanol and its solubility in other common organic solvents is generally low.[3][4][6][8] Therefore, standard organic solvents like ethyl acetate, dichloromethane, or diethyl ether can be used for extraction. However, it is crucial to minimize the water content in the organic phase by using a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation.

Q4: How can I detect and quantify the hydrolysis of this compound in my sample?

A4: Several analytical techniques can be employed to detect and quantify this compound and its hydrolysis products. These include:

  • Hydrophilic Interaction Liquid Chromatography (HILIC) with Mass Spectrometry (MS): This method is effective for separating and quantifying polar compounds like methyl sulfate.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization, GC-MS can be used to analyze for the presence of methyl sulfate.[9]

  • Proton NMR (¹H NMR): The appearance of a methanol peak can indicate hydrolysis.[2]

Q5: Are there any alternative workup procedures to avoid aqueous conditions altogether?

A5: Yes. If the reaction is conducted in a polar aprotic solvent, it may be possible to precipitate the this compound by adding a less polar co-solvent.[1] Subsequent filtration would then separate the salt from the desired product in the solution. The feasibility of this approach depends on the solubility of your target compound.

Experimental Workflow to Minimize Hydrolysis

The following diagram illustrates a recommended experimental workflow for a typical workup procedure involving this compound, designed to minimize its hydrolysis.

G Figure 1. Recommended Workup Workflow A Reaction Completion B Cool Reaction Mixture to 0-5 °C A->B C Quench Reaction (if necessary) with a non-nucleophilic acid/base B->C D Aqueous Workup C->D E Use pre-chilled, pH-neutral water or brine for extractions D->E Key Step F Separate Organic Layer E->F G Dry Organic Layer (e.g., Na2SO4, MgSO4) F->G H Filter and Concentrate under reduced pressure at low temperature G->H I Purification of Product H->I

Caption: Figure 1. A generalized workflow for minimizing this compound hydrolysis during workup.

References

Navigating the Scale-Up of Potassium Methyl Sulfate Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for scaling up potassium methyl sulfate (B86663) synthesis from the laboratory to the pilot plant. It addresses common challenges through detailed troubleshooting guides and frequently asked questions, ensuring a smoother transition to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for potassium methyl sulfate suitable for scaling up?

A1: Two primary synthesis routes are commonly considered for scaling up the production of this compound:

  • Neutralization of Methyl Sulfuric Acid with Potassium Hydroxide (B78521): This is a straightforward acid-base neutralization. The reaction is typically performed in an aqueous or ethanolic solution. Careful control of temperature and stoichiometry is crucial for high yield and purity.

  • Reaction of Dimethyl Sulfate with a Potassium Salt: This route often employs potassium carbonate as the potassium source in a polar aprotic solvent. While effective, this method can generate carbon dioxide, which requires careful pressure management, especially at a larger scale.[1]

Q2: What are the critical process parameters to monitor during the scale-up of the neutralization reaction?

A2: When scaling up the neutralization of methyl sulfuric acid with potassium hydroxide, the following parameters are critical:

  • Temperature Control: Maintaining a low temperature, typically between 0 and 5°C, is essential to minimize the risk of alkaline hydrolysis of the product.[1]

  • Molar Ratio of Reactants: A precise 1:1 molar ratio of methyl sulfuric acid to potassium hydroxide is crucial. An excess of potassium hydroxide can lead to product degradation.[1]

  • Addition Rate: The rate of addition of the base should be controlled to manage the reaction exotherm effectively.

  • Mixing Efficiency: Proper agitation is necessary to ensure uniform temperature distribution and reactant contact, which becomes more challenging in larger vessels.

Q3: What are the major safety concerns when handling reagents for this compound synthesis on a larger scale?

A3: Both primary synthesis routes involve hazardous materials. Dimethyl sulfate is toxic and a known carcinogen. Methyl sulfuric acid and potassium hydroxide are corrosive. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and chemical-resistant clothing, is mandatory. The process should be conducted in a well-ventilated area, and emergency procedures for spills and exposures must be in place.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound synthesis.

Issue Potential Cause (Lab Scale) Potential Cause (Pilot Plant Scale) Recommended Solution
Low Yield Incomplete reaction due to insufficient reaction time or poor temperature control.Inefficient mixing leading to localized "hot spots" and side reactions. Inadequate heat removal causing product degradation.Optimize the addition rate of reagents to control the exotherm. Improve agitation by selecting an appropriate impeller and optimizing the stirring speed for the vessel geometry. Ensure the reactor's cooling system is adequate for the heat load of the scaled-up reaction.
Product Impurities Presence of unreacted starting materials. Formation of by-products due to localized overheating or incorrect stoichiometry.Amplification of minor side reactions observed at the lab scale.[2] Potential for impurities leaching from new materials of construction.Perform a thorough analysis of the impurity profile using techniques like HPLC or GC-MS. Re-evaluate and optimize the purification process (e.g., recrystallization solvent and conditions) for the larger batch size. Conduct material compatibility studies for all equipment in contact with the reaction mixture.
Poor Crystal Quality/Difficult Filtration Rapid crystallization due to uncontrolled cooling or high supersaturation.Slower and less uniform cooling in a larger reactor can lead to a wider particle size distribution. Inefficient agitation during crystallization.Implement a controlled cooling profile during the crystallization step. Use seeding to promote uniform crystal growth. Optimize the agitation speed during crystallization to balance nucleation and growth.
Thermal Runaway Exothermic reaction not adequately controlled, often due to rapid addition of reagents in an insulated vessel (e.g., Dewar).The surface-area-to-volume ratio decreases significantly at a larger scale, making heat removal less efficient.[3] Failure of the cooling system or inadequate cooling capacity.Conduct calorimetric studies (e.g., using a reaction calorimeter) at the lab scale to understand the thermal profile of the reaction. Ensure the pilot plant reactor has a sufficiently powerful and reliable cooling system. Develop and implement a robust emergency shutdown procedure.

Experimental Protocols

Lab-Scale Synthesis via Neutralization

Objective: To synthesize this compound with high yield and purity.

Materials:

  • Methyl sulfuric acid

  • Potassium hydroxide (pellets)

  • Deionized water or Ethanol (B145695)

  • Ice bath

  • Magnetic stirrer and stir bar

  • pH meter or indicator paper

Procedure:

  • Prepare a solution of methyl sulfuric acid in deionized water or ethanol in a flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add a stoichiometric amount (1:1 molar ratio) of potassium hydroxide solution while vigorously stirring.

  • Monitor the temperature continuously and maintain it within the 0-5°C range.

  • After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.

  • Isolate the precipitated this compound by filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum.

Pilot Plant Scale-Up Considerations for Neutralization

Key Differences from Lab Scale:

ParameterLab ScalePilot Plant Scale
Reactant Volume Milliliters to LitersTens to Hundreds of Liters
Heat Transfer High surface-area-to-volume ratio, efficient heat dissipation.Lower surface-area-to-volume ratio, requires efficient jacketed cooling and potentially internal cooling coils.
Mixing Magnetic stirrer typically sufficient.Mechanical overhead stirrer with appropriate impeller design (e.g., pitched-blade turbine, anchor) is necessary for effective mixing.
Reagent Addition Manual addition via dropping funnel.Controlled addition via a calibrated dosing pump.
Process Monitoring Manual temperature and pH checks.Automated sensors for continuous monitoring of temperature, pH, and other critical parameters.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield Observed check_reaction Check Reaction Completion (e.g., via in-process control) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction is Complete check_reaction->complete Yes optimize_time Increase Reaction Time or Adjust Temperature Profile incomplete->optimize_time check_impurities Analyze for Side Products and Impurities complete->check_impurities end Yield Improved optimize_time->end impurities_found Significant Impurities Found check_impurities->impurities_found Yes no_impurities Minimal Impurities check_impurities->no_impurities No optimize_conditions Optimize Reaction Conditions (Temperature, Stoichiometry) impurities_found->optimize_conditions review_workup Review Workup and Isolation Procedure no_impurities->review_workup optimize_conditions->end review_workup->end

Caption: Troubleshooting workflow for addressing low yield issues.

Scale-Up Parameter Relationship Diagram

scale_up_parameters cluster_input Input Parameters cluster_process Process Parameters cluster_output Output Parameters Volume Reaction Volume HeatTransfer Heat Transfer Volume->HeatTransfer Decreases Surface/Volume Ratio Mixing Mixing Efficiency Volume->Mixing Increases Difficulty Concentration Reactant Concentration ReactionKinetics Reaction Kinetics Concentration->ReactionKinetics Affects Rate HeatTransfer->ReactionKinetics Affects Rate & Side Reactions Safety Safety HeatTransfer->Safety Risk of Runaway Mixing->ReactionKinetics Affects Rate & Uniformity Purity Purity Mixing->Purity Yield Yield ReactionKinetics->Yield ReactionKinetics->Purity

Caption: Interrelationship of key parameters during scale-up.

References

Validation & Comparative

A Comparative Guide to Methylating Agents: Potassium Methyl Sulfate vs. Dimethyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylation is a fundamental chemical transformation in organic synthesis and drug discovery, enabling the fine-tuning of a molecule's biological activity, solubility, and metabolic stability. The choice of a methylating agent is critical, balancing reactivity, selectivity, cost, and safety. This guide provides an objective comparison of two such agents: the well-established and potent dimethyl sulfate (B86663) (DMS) and the less commonly utilized potassium methyl sulfate (PMS). This document aims to equip researchers with the necessary information to make informed decisions for their specific applications by presenting available experimental data, detailed methodologies, and a comparative analysis of their properties.

Overview of the Reagents

Dimethyl Sulfate (DMS) is a powerful and widely used methylating agent due to its high reactivity and low cost.[1] It is the diester of methanol (B129727) and sulfuric acid and is effective for the methylation of a wide range of nucleophiles, including phenols, amines, and thiols.[1] However, its significant toxicity, carcinogenicity, and corrosive nature necessitate stringent safety precautions during handling.[1][2]

This compound (PMS) , the potassium salt of monomethyl sulfate, is also a methylating agent.[3][4] The active species is the monomethyl sulfate anion, which has been shown to be an effective alkylating agent in aqueous solutions, reacting with nucleophiles more rapidly than some biological methyl donors.[3][5] While it is recognized as a viable methylating agent, comprehensive data on its performance across a broad range of substrates and direct comparisons with DMS are limited in the available literature.

Performance Comparison: A Data-Driven Analysis

Direct, side-by-side quantitative comparisons of this compound and dimethyl sulfate under identical conditions are not extensively available in peer-reviewed literature. However, by compiling existing data, we can draw inferences about their relative performance.

Table 1: Quantitative Data on Methylation Reactions

ParameterDimethyl Sulfate (DMS)This compound (PMS)
Typical Substrates Phenols, Amines, Thiols, Carboxylic AcidsOxygen and Nitrogen Nucleophiles
Reaction Conditions
O-Methylation of Phenol (B47542)Base (NaOH or K₂CO₃), often in acetone (B3395972) or aqueous solution. Yields can be high (e.g., ~70% for anisole (B1667542) from phenol).[6]Data not readily available.
N-Methylation of AminesCan methylate a broad range of amines.[7]The monomethyl sulfate anion effectively methylates dimethylamine (B145610) in water.[3][5]
S-Methylation of ThiolsEffective for methylation of thiols.[8]Data not readily available.
Reactivity High reactivity, allowing for faster reaction times and potentially higher yields.[8]The monomethyl sulfate anion is an efficient alkylating agent in water.[3][5]
Cost-Effectiveness Generally more affordable for bulk industrial procurement.[8]Data not readily available for direct comparison.

Experimental Protocols

Detailed experimental protocols for methylation using dimethyl sulfate are well-documented. Due to the limited specific literature for this compound, a generalized protocol based on the reactivity of monoalkyl sulfates is proposed.

Protocol 1: O-Methylation of a Phenolic Compound using Dimethyl Sulfate

Objective: To synthesize a methyl ether from a phenol.

Materials:

  • Phenolic substrate (e.g., 2-methylhydroquinone)

  • Dimethyl sulfate (DMS)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (B109758)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenolic substrate (1.0 eq) in anhydrous acetone.

  • Add anhydrous potassium carbonate (2.5 eq).

  • Under vigorous stirring, add dimethyl sulfate (2.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Reference: This protocol is adapted from general procedures for the O-methylation of phenols.[9]

Protocol 2: Proposed General Protocol for O-Methylation of a Phenolic Compound using this compound

Objective: To synthesize a methyl ether from a phenol using this compound.

Note: This is a proposed protocol based on the known reactivity of monoalkyl sulfates and requires optimization for specific substrates.

Materials:

  • Phenolic substrate

  • This compound (PMS)

  • Strong base (e.g., Potassium hydroxide)

  • Aqueous or polar aprotic solvent (e.g., Water, DMF, or DMSO)

  • Dichloromethane or other suitable extraction solvent

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the phenolic substrate (1.0 eq) in the chosen solvent.

  • Add the base (1.1 eq) and stir until the phenoxide is formed.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the mixture to a suitable temperature (e.g., 50-100 °C) and monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Acidify the mixture with 1 M HCl to a neutral pH.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product as necessary.

Safety and Handling

A critical aspect of selecting a methylating agent is its safety profile.

Table 2: Comparative Safety and Handling Information

FeatureDimethyl Sulfate (DMS)This compound (PMS)
Toxicity Highly toxic by inhalation, ingestion, and skin contact.[2] Can cause severe burns and delayed, potentially fatal, respiratory effects.[2]Harmful if swallowed.[10] May cause skin, eye, and respiratory tract irritation.[11]
Carcinogenicity Probable human carcinogen.[10]May cause cancer.[10]
Handling Precautions Must be handled in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and eye protection.[1]Use with adequate ventilation and wear appropriate PPE.[11] Avoid generating dust.[11]
Waste Disposal Decompose with a solution of ammonia (B1221849) or sodium hydroxide (B78521) before disposal.[12][13]Dispose of in accordance with local, state, and federal regulations.[11]

Logical Relationships and Workflows

The following diagrams illustrate the general workflow for a methylation reaction and the logical relationship in selecting a methylating agent.

General Methylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Substrate B Add Base A->B C Add Methylating Agent B->C D Heat and Stir C->D E Monitor Progress (TLC) D->E F Quench Reaction E->F G Extraction F->G H Drying G->H I Concentration H->I J Chromatography/Recrystallization I->J Decision Matrix for Methylating Agent Selection Start Select Methylating Agent Reactivity Required Reactivity Start->Reactivity Safety Safety Constraints Reactivity->Safety High Other Other Agents (e.g., MeI, DMC) Reactivity->Other Low Cost Cost Considerations Safety->Cost Strict DMS Dimethyl Sulfate Safety->DMS Manageable Cost->DMS Favorable PMS This compound Cost->PMS Favorable

References

A Comparative Guide to the Reactivity of Potassium Methyl Sulfate and Methyl Iodide as Methylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a methylating agent is a critical decision in organic synthesis, influencing reaction efficiency, safety, and scalability. This guide provides an objective comparison of two common methylating agents: potassium methyl sulfate (B86663) and methyl iodide. We will delve into their reactivity, supported by experimental data, and provide detailed protocols and safety considerations to aid in reagent selection.

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of each reagent is essential for their effective use in the laboratory.

PropertyPotassium Methyl SulfateMethyl Iodide
Chemical Formula CH₃KO₄S[1][2]CH₃I[3]
Molecular Weight 150.20 g/mol [1][4]141.94 g/mol [3]
Appearance White crystalline powder[2]Colorless volatile liquid[3]
Boiling Point Not applicable (decomposes)42.4 °C[5]
Melting Point 108 °C (decomposes)-66.5 °C[3]
Solubility in Water Soluble[2]14 g/L at 20 °C[3]

Reactivity and Mechanistic Insights

Both this compound and methyl iodide are effective methylating agents that typically operate via an S_N2 (bimolecular nucleophilic substitution) mechanism. The core of their reactivity lies in the electrophilic nature of the methyl group, which is susceptible to attack by a nucleophile.

Methyl Iodide: Methyl iodide is a highly reactive and widely used methylating agent.[6][7] Its reactivity stems from two key factors: the low steric hindrance of the methyl group and the excellent leaving group ability of the iodide ion.[3][7] Iodide is a large, highly polarizable, and weak base, making it readily displaced by a wide range of nucleophiles, including those targeting carbon, oxygen, sulfur, nitrogen, and phosphorus atoms.[3][7] This high reactivity allows for methylation under relatively mild conditions.[6]

This compound: this compound, and the methyl sulfate anion in general, also functions as a methylating agent.[2][8] In this case, the sulfate group acts as the leaving group. While sulfate is a good leaving group, it is generally considered less effective than iodide. The uncatalyzed hydrolysis of the methyl sulfate anion is an exceedingly slow process, with an estimated half-life of about 1,100 years at 25°C, indicating its relative stability in aqueous solutions compared to more aggressive alkylating agents.[8][9] However, it readily reacts with various oxygen and nitrogen nucleophiles.[9][10]

In a direct comparison, methyl iodide is generally the more reactive of the two due to the superior leaving group ability of iodide.[6]

Comparative Experimental Data

The following table summarizes data from various methylation reactions to provide a quantitative comparison of performance.

ReactionMethylating AgentBaseSolventTimeYield
Methylation of QuercetinMethyl IodideK₂CO₃Acetone (B3395972)60 hours90%
Methylation of PhenylacetonitrileMethyl IodideK₂CO₃Acetone4-8 hoursHigh (not specified)[11]
Methylation of Salicylic AcidDimethyl Sulfate*NaHCO₃None90 min96%[12][13]
Methylation of PhenolMethyl IodideNaOHNot specifiedNot specifiedHigh (not specified)[6]

*Note: Data for dimethyl sulfate is included as a close proxy for this compound, as specific yield data for the latter in organic synthesis is less commonly reported in the literature reviewed. Dimethyl sulfate is a more aggressive methylating agent than this compound.

Experimental Protocols

Protocol 1: O-Methylation of a Phenol using Methyl Iodide

This protocol is adapted from the methylation of quercetin.[14]

Materials:

  • Phenolic substrate (e.g., quercetin, 0.5 g)

  • Anhydrous potassium carbonate (2 g)

  • Methyl iodide (approx. 5 g)

  • Dry acetone (50 mL)

  • Water

  • Dilute alcohol for recrystallization

Procedure:

  • Dissolve the phenolic substrate in dry acetone in a round-bottom flask.

  • Add anhydrous potassium carbonate to the solution.

  • Add methyl iodide to the mixture.

  • Reflux the mixture on a water bath for approximately 60 hours. To compensate for evaporation, add small amounts of methyl iodide daily.[14]

  • After the reaction period, distill off the solvent and excess methyl iodide.

  • Add water to the residue to dissolve the potassium salts, which will cause the methylated product to separate.

  • Filter the product, wash with a small amount of water, and recrystallize from dilute alcohol.

Protocol 2: General Methylation using this compound

Materials:

  • Substrate with a nucleophilic site (e.g., an alcohol or phenol, 1 equivalent)

  • This compound (1.2 equivalents)

  • A suitable base (e.g., potassium carbonate, 1.5 equivalents)

  • A polar aprotic solvent (e.g., DMF or acetonitrile)

Procedure:

  • In a round-bottom flask, dissolve the substrate in the chosen solvent.

  • Add the base to the solution and stir to form the nucleophile in situ.

  • Add this compound to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor the progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product using an appropriate method, such as column chromatography or recrystallization.

Safety and Handling

Both reagents present significant health and safety risks and must be handled with appropriate precautions in a well-ventilated fume hood.[5][15][16][17]

Hazard/PrecautionThis compoundMethyl Iodide
Primary Hazards Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and may cause cancer.[1][17]Toxic if swallowed or inhaled, harmful in contact with skin, causes skin and eye irritation, and is a suspected carcinogen.[15][18]
Toxicity Acute oral toxicity.[1]Highly toxic via inhalation, ingestion, and skin absorption.[5][18] Chronic exposure may lead to neurological damage.[5]
Volatility Low (solid)Highly volatile with a low boiling point, increasing inhalation risk.[5]
Handling Use with adequate ventilation, avoid dust generation, and avoid contact with skin, eyes, and clothing.[16][19]Work exclusively in a certified fume hood.[5][15] Avoid inhalation of vapors and any contact with skin and eyes.[15]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, and protective clothing.[16][17]Safety goggles, double-gloving with nitrile or neoprene gloves, and a chemical-resistant lab coat.[5][15] A respirator may be required for larger quantities.[15]
Storage Store in a tightly closed container in a cool, dry, well-ventilated area.[16][17]Store in a cool, dry, dark, and well-ventilated area away from light and heat.[5][15]
Spill Response Sweep or vacuum up material, avoiding dust generation, and place in a suitable disposal container.[16][19]For small spills, absorb with an inert material. For large spills (>10 mL), evacuate the area and notify safety personnel.[15][20]

Visualizations

cluster_start Starting Materials cluster_transition Transition State cluster_end Products Nucleophile Nucleophile Transition_State [Nu---CH3---LG]⁻ Nucleophile->Transition_State Methylating_Agent Methylating Agent (CH3-LG) Methylating_Agent->Transition_State Methylated_Product Methylated Product (Nu-CH3) Transition_State->Methylated_Product Leaving_Group Leaving Group (LG⁻) Transition_State->Leaving_Group

Caption: General workflow for an S_N2 methylation reaction.

cluster_KMS This compound cluster_MeI Methyl Iodide Reagent Methylating Agent KMS_Reactivity Moderate Reactivity MeI_Reactivity High Reactivity (Excellent LG) KMS_Safety Solid, Low Volatility Carcinogenicity Concern KMS_Handling Standard chemical handling Avoid dust inhalation KMS_Use Good for moderate conditions Less common in literature MeI_Safety Highly Toxic & Volatile Suspected Carcinogen MeI_Handling Requires Fume Hood Strict precautions needed MeI_Use Versatile, widely used For difficult methylations

Caption: Logical comparison of this compound and methyl iodide.

Conclusion and Recommendations

The selection between this compound and methyl iodide depends on a careful evaluation of the specific requirements of the synthesis and the safety infrastructure available.

  • Methyl Iodide is the reagent of choice for its high reactivity and versatility, making it suitable for a broad range of nucleophiles and for methylations that may be sluggish with other reagents. However, its high toxicity, volatility, and carcinogenic potential demand stringent safety protocols and handling exclusively within a certified fume hood.[5][15][18]

  • This compound represents a less reactive and less volatile alternative. Its solid nature reduces the risk of inhalation exposure compared to methyl iodide.[2] It is a suitable methylating agent for reactions that do not require the high potency of methyl iodide and where safety, particularly regarding volatility, is a primary concern. Despite its own health warnings, including potential carcinogenicity, its physical properties may make it a more manageable reagent in certain laboratory settings.[1][17]

For drug development professionals, where process safety and scalability are paramount, this compound or other less hazardous methylating agents like dimethyl carbonate might be preferable for early-stage development, provided the reactivity is sufficient. For complex, late-stage functionalizations or when high reactivity is essential, methyl iodide remains a powerful tool, albeit one that necessitates a robust safety culture and infrastructure.

References

A Comparative Guide to the Efficacy of Potassium Methyl Sulfate and Other Methylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a methyl group is a fundamental transformation in organic synthesis, crucial for modifying the biological activity, solubility, and metabolic stability of molecules in drug development and other chemical industries. The choice of methylating agent is paramount, influencing reaction efficiency, selectivity, and safety. This guide provides an objective comparison of potassium methyl sulfate (B86663) against other common methylating agents, supported by experimental data, to inform the selection of the most appropriate reagent for specific synthetic needs.

Overview of Methylating Agents

Methylating agents are electrophilic compounds that transfer a methyl group to a nucleophile. Their reactivity is largely governed by the nature of the leaving group and the reaction mechanism, most commonly a bimolecular nucleophilic substitution (SN2) reaction.[1][2] This guide focuses on a comparative analysis of potassium methyl sulfate, dimethyl sulfate (DMS), methyl iodide (MeI), and dimethyl carbonate (DMC).

  • This compound (CH₃KO₄S): A salt of methyl sulfuric acid, it is recognized as an effective methylating agent for oxygen and nitrogen nucleophiles.[1] It is a solid, which can be advantageous for handling compared to volatile liquids.

  • Dimethyl Sulfate ((CH₃)₂SO₄): A widely used and highly reactive methylating agent in industrial applications due to its low cost and high efficiency.[2] However, it is extremely toxic and requires careful handling.[3]

  • Methyl Iodide (CH₃I): A highly reactive methylating agent, often used in laboratory settings.[4] Its high reactivity is accompanied by volatility and toxicity concerns.[4][5]

  • Dimethyl Carbonate ((CH₃)₂CO₃): Considered a "green" methylating agent due to its lower toxicity and biodegradability.[6][7] It is generally less reactive than sulfate and iodide-based agents, often requiring higher temperatures and pressures.[8]

Data Presentation: Performance Comparison

The efficacy of a methylating agent is a trade-off between reactivity, yield, selectivity, and the stringency of reaction conditions. The following table summarizes the performance of the selected agents in common methylation reactions.

Methylating AgentTypical SubstratesTypical Yield (%)Reaction ConditionsKey AdvantagesKey Disadvantages
This compound O- and N-nucleophilesModerate to HighVaries, often requires baseSolid, less volatile, effective for O/N methylation[1]Less reactive than DMS/MeI, limited data
Dimethyl Sulfate (DMS) Phenols, Amines, Carboxylates70 - 96%[9][10]Moderate temp. (e.g., 90°C), Base (e.g., NaOH, K₂CO₃)[8][9]High reactivity, low cost[2]Extremely toxic, carcinogenic[3]
Methyl Iodide (MeI) Amines, Phenols, ThiolsHigh (often >90%)Room temp. to moderate heating, Base (e.g., K₂CO₃)[11]Highly reactive, effective under mild conditionsVolatile, toxic, suspected carcinogen[4][5]
Dimethyl Carbonate (DMC) Phenols, Amines93 - 99+%[8]High temp. (160-200°C), High pressure, Base (e.g., K₂CO₃)[8][12]"Green" reagent, low toxicity, high selectivity[6][7]Requires harsh conditions, slower reaction rates[8]

Safety and Handling Comparison

The selection of a methylating agent must be accompanied by a thorough risk assessment. The following table outlines the key safety hazards associated with each agent.

Methylating AgentGHS Hazard StatementsKey Safety Precautions
This compound H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH350: May cause cancerHandle in a well-ventilated area, wear appropriate PPE (gloves, safety glasses, lab coat).[13][14]
Dimethyl Sulfate (DMS) H301: Toxic if swallowedH311: Toxic in contact with skinH330: Fatal if inhaledH314: Causes severe skin burns and eye damageH350: May cause cancerUse only in a chemical fume hood with extreme caution. Wear specialized PPE. Extremely hazardous liquid and vapor.[2][3]
Methyl Iodide (MeI) H301: Toxic if swallowedH312: Harmful in contact with skinH331: Toxic if inhaledH315: Causes skin irritationH351: Suspected of causing cancerHandle in a chemical fume hood. Wear appropriate PPE. Volatile liquid.[4][5]
Dimethyl Carbonate (DMC) H225: Highly flammable liquid and vaporKeep away from heat and ignition sources. Handle in a well-ventilated area. Wear appropriate PPE.[13][15][16]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for the methylation of common substrates.

Protocol 1: O-Methylation of Phenol (B47542) with Dimethyl Sulfate

This protocol is based on established procedures for phenol methylation.[9]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 mole of phenol in an aqueous solution containing 1.5 moles of sodium hydroxide.

  • Addition of Methylating Agent: While stirring vigorously, slowly add 0.5 moles of dimethyl sulfate to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC). Yields as high as 70% of anisole (B1667542) have been reported under these conditions.[9]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation.

Protocol 2: N-Methylation of Aniline (B41778) with Methyl Iodide

This protocol is a general procedure for the N-methylation of anilines.[11]

  • Reaction Setup: Dissolve 1.0 equivalent of the aniline derivative in dichloromethane (B109758) (to a concentration of 1 M) in a sealed reaction vessel equipped with a stirrer bar.

  • Addition of Base and Reagent: Add 4.0 equivalents of potassium carbonate to the solution. Slowly add 4.0 equivalents of methyl iodide dropwise to the stirred suspension.

  • Reaction Conditions: Stir the reaction mixture at 60°C for 16 hours.

  • Work-up: After cooling to room temperature, the solid is collected via vacuum filtration.

  • Purification: The collected solid is washed with diethyl ether and dried under high vacuum to yield the N,N,N-trimethylanilinium iodide salt.

Mandatory Visualization

Reaction Mechanism and Experimental Workflow

The methylation of nucleophiles by agents like this compound, dimethyl sulfate, and methyl iodide typically proceeds through an SN2 mechanism. The following diagrams illustrate this mechanism and a general experimental workflow.

Caption: SN2 mechanism for methylation.

Methylation_Workflow start Start setup 1. Reaction Setup - Dissolve Substrate - Add Base/Solvent start->setup add_reagent 2. Add Methylating Agent (e.g., this compound) setup->add_reagent reaction 3. Reaction - Stir at specified Temp/Time - Monitor by TLC/GC add_reagent->reaction workup 4. Work-up - Quench Reaction - Extraction reaction->workup purification 5. Purification - Chromatography or - Distillation/Recrystallization workup->purification analysis 6. Product Analysis - NMR, MS, etc. purification->analysis end_node End analysis->end_node

Caption: General experimental workflow for methylation.

References

A Comparative Guide to Potassium Methyl Sulfate as a Green Methylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of sustainable practices within pharmaceutical and chemical research, the selection of reagents is a critical determinant of a process's environmental impact. Methylation, a fundamental reaction in organic synthesis, has traditionally relied on potent but hazardous reagents. This guide provides an objective comparison of potassium methyl sulfate (B86663) against common alternatives, evaluating its performance through the lens of green chemistry principles and supporting experimental data.

Introduction to Methylating Agents and Green Chemistry

Methylation is the addition of a methyl group to a substrate and is a cornerstone of drug development and fine chemical synthesis.[1] The choice of methylating agent significantly influences not only the reaction's efficiency but also its safety profile and the nature of the waste generated. Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[2][3] Key metrics for evaluating the "greenness" of a reaction include toxicity of reagents, atom economy, and the Environmental Factor (E-Factor).

Potassium methyl sulfate (CH₃KO₄S) is a white, crystalline, water-soluble powder used as a methylating agent in organic synthesis.[4][5] It offers a compelling case as a greener alternative to traditional methylating agents like dimethyl sulfate (DMS) and methyl iodide (MeI).

Comparative Analysis of Methylating Agents

The ideal methylating agent should be highly reactive, selective, safe to handle, cost-effective, and generate minimal, non-toxic waste. Here, we compare this compound (PMS) to dimethyl sulfate (DMS), dimethyl carbonate (DMC), and methyl iodide (MeI).

Data Presentation: Comparison of Physicochemical and Toxicological Properties

The safety and handling of a reagent are paramount in green chemistry. The table below summarizes key properties of PMS and its alternatives.

PropertyThis compound (PMS)Dimethyl Sulfate (DMS)Dimethyl Carbonate (DMC)Methyl Iodide (MeI)
CAS Number 562-54-977-78-1[6]616-38-674-88-4
Formula CH₃KO₄S[5](CH₃)₂SO₄[7]C₃H₆O₃CH₃I
Appearance White crystalline powder[4]Colorless, oily liquid[6]Colorless liquidColorless liquid
Toxicity Irritant; may cause eye, skin, and respiratory tract irritation.[8]Highly toxic, corrosive, probable human carcinogen.[7][9]Low toxicity.[6][10]Toxic, potential carcinogen.
LD50 (oral, rat) Not available[11]205-440 mg/kg[7][12]13800 mg/kg[12]76 mg/kg[12]

As indicated, both DMS and MeI are highly toxic and carcinogenic, necessitating stringent handling protocols.[7][9] In contrast, DMC is noted for its significantly lower toxicity.[6][10] this compound is categorized as an irritant, positioning it as a less hazardous alternative to DMS and MeI.[8]

Green Chemistry Metrics: A Quantitative Comparison

To objectively assess the environmental performance of these agents, we use established green chemistry metrics like Atom Economy (AE) and E-Factor. The O-methylation of phenol (B47542) to produce anisole (B1667542) is used as a model reaction for this comparison.

  • Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.

  • E-Factor: The actual mass ratio of waste to product. A lower E-factor signifies less waste and a greener process.[13][14]

Methylating AgentBaseYield (%)Atom Economy (%)E-Factor (Mass Index)Byproducts
This compound (PMS) K₂CO₃>95 (synthesis)[15](Theoretical)(Estimated Low)K₂SO₄ (benign salt)[15]
Dimethyl Sulfate (DMS) NaOH95-100[12]44[12]3.3 - 13.7[12]Na₂SO₄, H₂O
Dimethyl Carbonate (DMC) K₂CO₃100[12]59[12]3.5 - 3.7[12]CH₃OH, CO₂, KHCO₃
Methyl Iodide (MeI) NaOH92[12]44[12]21.4 - 117[12]NaI, H₂O

Data for DMS, DMC, and MeI are adapted from a comparative study on the O-methylation of phenol.[12] The E-Factor is presented as the Mass Index from the same study.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and evaluation. Below are representative protocols for the synthesis of this compound and its use in a methylation reaction.

Protocol 1: Green Synthesis of this compound

This protocol is adapted from a salt metathesis reaction, noted for its high yield and scalability.[15]

  • Materials: Dimethyl sulfate ((CH₃O)₂SO₂), Potassium carbonate (K₂CO₃), Polar aprotic solvent (e.g., Acetone).

  • Procedure:

    • In a well-ventilated fume hood, charge a reaction vessel with potassium carbonate.

    • Slowly add a polar aprotic solvent to create a slurry.

    • Carefully add dimethyl sulfate dropwise to the stirred slurry. The reaction is exothermic and evolves carbon dioxide gas, requiring pressure management.

    • Maintain the reaction temperature and stir until the reaction is complete (monitored by TLC or GC).

    • Cool the reaction mixture and filter the solid product.

    • Wash the product with cold solvent to remove any unreacted starting material.

    • Dry the resulting white crystalline powder (this compound) under vacuum. This method can achieve yields exceeding 95%.[15]

Protocol 2: General Protocol for O-Methylation using this compound

This protocol describes a typical procedure for the methylation of a phenolic substrate.

  • Materials: Phenolic substrate, this compound (1.1 eq), Potassium carbonate (as base, 1.5 eq), Solvent (e.g., DMF or Acetone).

  • Procedure:

    • Dissolve the phenolic substrate in the chosen solvent in a round-bottom flask.

    • Add potassium carbonate to the solution and stir to create a suspension.

    • Add this compound to the mixture.

    • Heat the reaction mixture to 50-80°C and monitor its progress by TLC.

    • Upon completion, cool the reaction to room temperature.

    • Filter the reaction mixture to remove inorganic salts (K₂SO₄ and excess K₂CO₃).

    • Remove the solvent from the filtrate under reduced pressure.

    • Purify the crude product using column chromatography or recrystallization to yield the desired O-methylated product.

Visualizations

Logical Relationships in Green Methylation

The following diagram illustrates the factors influencing the selection of a greener methylating agent.

cluster_input Input Factors cluster_output Green Chemistry Outcomes Reagent Choice of Methylating Agent (PMS, DMS, DMC, MeI) Toxicity Toxicity & Safety (Handling, Hazard) Reagent->Toxicity Waste Waste Generation (Byproducts, Solvents) Reagent->Waste Efficiency Process Efficiency (Yield, AE, E-Factor) Reagent->Efficiency Conditions Reaction Conditions (Temp, Solvent, Catalyst) Conditions->Waste Conditions->Efficiency

Caption: Factors influencing greener methylation outcomes.

Experimental Workflow for O-Methylation

This diagram outlines the general laboratory workflow for the methylation of a phenol using this compound.

A 1. Combine Substrate, K₂CO₃, and Solvent B 2. Add Potassium Methyl Sulfate A->B C 3. Heat and React (Monitor by TLC) B->C D 4. Cool and Filter (Remove Salts) C->D E 5. Concentrate (Remove Solvent) D->E F 6. Purify Product (Chromatography) E->F G Isolated Product F->G

Caption: Workflow for a typical O-methylation reaction.

Synthesis Pathway for this compound

The following illustrates the advantageous synthesis of this compound from dimethyl sulfate and potassium carbonate.

cluster_reactants DMS Dimethyl Sulfate ((CH₃O)₂SO₂) PMS This compound (2 CH₃OSO₃K) DMS->PMS CO2 Carbon Dioxide (CO₂) DMS->CO2 K2CO3 Potassium Carbonate (K₂CO₃) K2CO3->PMS K2CO3->CO2 plus +

Caption: Synthesis of PMS via salt metathesis.

Conclusion

This compound presents a compelling profile as a green methylating agent. It offers a significant safety advantage over the highly toxic and carcinogenic dimethyl sulfate and methyl iodide.[7][8][9] While dimethyl carbonate is often considered a benchmark green methylating agent due to its very low toxicity and favorable mass balance, its lower reactivity can be a drawback.[10][17]

The synthesis of this compound itself can be achieved through a high-yield, waste-minimizing process, producing a relatively benign salt, potassium sulfate, as the ultimate byproduct of methylation.[15] This positions this compound as a strong candidate for researchers and drug development professionals seeking to balance reaction efficiency with the principles of green chemistry, offering a safer, more sustainable approach to this essential organic transformation.

References

A Comparative Cost-Benefit Analysis of Potassium Methyl Sulfate in Industrial Methylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a methylating agent is a critical decision in many industrial chemical syntheses, directly impacting reaction efficiency, cost, safety, and environmental footprint. While dimethyl sulfate (B86663) (DMS) has long been an industry workhorse due to its high reactivity and low cost, concerns over its extreme toxicity and environmental hazards have prompted a search for safer alternatives. Potassium methyl sulfate (PMS) has emerged as one such potential alternative. This guide provides a comprehensive cost-benefit analysis of this compound in comparison to the widely used dimethyl sulfate, supported by available data and experimental context.

Performance Comparison: Reactivity and Yield

Dimethyl sulfate is a highly efficient methylating agent, known for its rapid reaction kinetics. In the methylation of phenols, for instance, yields as high as 70% to 96% have been reported, depending on the specific reaction conditions.[1][2] The high reactivity of DMS is a key advantage in industrial settings, as it can lead to shorter batch times and increased throughput.[3][4]

This compound is also utilized as a methylating agent in organic synthesis.[5][6] Mechanistic studies indicate that the methyl transfer from the methyl sulfate anion proceeds via a bimolecular nucleophilic substitution (SN2) reaction, similar to dimethyl sulfate.[2] While specific yield data for industrial applications of PMS is scarce, its role as a methylating agent suggests it can be effective. However, its reactivity is generally considered to be lower than that of dimethyl sulfate.

A comparative study on the methylating efficiency of various agents for the O-methylation of phenol (B47542), mono-C-methylation of phenylacetonitrile, and mono-N-methylation of aniline (B41778) provides valuable context. While this study did not include this compound, it demonstrated that dimethyl sulfate is a highly effective methylating agent in these reactions.

Table 1: Performance Data of Methylating Agents in Phenol Methylation

FeatureThis compound (PMS)Dimethyl Sulfate (DMS)
Typical Reaction Yield Data not readily available for direct comparison70-96% (for phenol methylation)[1][2]
Reaction Mechanism SN2[2]SN2[7]
Reactivity Moderate (inferred)High[3][4]
Byproducts Potassium sulfate (in many applications)Sodium methyl sulfate (depending on base used)[7]

Experimental Protocols

Detailed experimental protocols for the industrial use of this compound are not widely published. However, a generalized laboratory-scale synthesis of PMS involves the reaction of dimethyl sulfate with a potassium salt, such as potassium carbonate.[2]

For comparison, a typical experimental protocol for the methylation of a phenolic compound using dimethyl sulfate is provided below.

Experimental Protocol: Methylation of Salicylic (B10762653) Acid using Dimethyl Sulfate

Objective: To synthesize methyl salicylate (B1505791) through the regioselective methylation of the carboxyl group of salicylic acid using dimethyl sulfate.

Materials:

  • Salicylic acid (SA)

  • Dimethyl sulfate (DMS)

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Sodium hydroxide (B78521) (NaOH) for neutralization of excess DMS

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • In a reaction vessel equipped with a stirrer and heating mantle, salicylic acid and sodium bicarbonate are combined.

  • Dimethyl sulfate is added to the mixture. DMS can also serve as the solvent in a solvent-free approach.[3][8][9]

  • The reaction mixture is heated to 90°C and stirred for approximately 90 minutes.

  • Reaction progress is monitored using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the excess dimethyl sulfate is neutralized by washing the mixture with an aqueous solution of sodium hydroxide. This converts the excess DMS to sodium sulfate and methanol (B129727).[3][8][9]

  • The product, methyl salicylate, is then extracted using an organic solvent.

  • The organic layer is washed, dried, and the solvent is evaporated to yield the final product.

Results:

Under these conditions, a conversion rate of 100% and a yield of 96% of methyl salicylate can be achieved.[3][8][9]

Cost Analysis

The cost-effectiveness of a methylating agent is a crucial factor in industrial applications. While dimethyl sulfate is known for its low price, a comprehensive analysis must also consider the costs associated with handling, safety measures, and waste disposal due to its high toxicity.

Table 2: Cost Comparison of Methylating Agents

Methylating AgentPrice per kg (approx.)Molecular Weight ( g/mol )Cost per mole (approx.)
This compoundData available from suppliers upon request150.19-
Dimethyl Sulfate₹40 - ₹200 INR (approx. $0.50 - $2.50 USD)[5][8][10]126.13₹5.04 - ₹25.22 INR

Note: Prices are subject to market fluctuations and supplier variations. Cost per mole is calculated based on the price per kg and molecular weight.

While the upfront cost of dimethyl sulfate is low, the indirect costs associated with its use can be substantial. These include the need for specialized handling equipment, robust safety protocols to protect workers from its carcinogenic and mutagenic properties, and the cost of treating waste streams to destroy any unreacted DMS.[7][10] this compound, while potentially having a higher initial purchase price, may offer cost savings in these other areas due to its comparatively lower toxicity profile.

Safety and Environmental Impact

The significant difference in the safety and environmental profiles of this compound and dimethyl sulfate is a primary driver for considering PMS as an alternative.

Table 3: Safety and Environmental Profile Comparison

FeatureThis compound (PMS)Dimethyl Sulfate (DMS)
GHS Hazard Statements Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, May cause cancer.[6][11]Extremely toxic, Corrosive, Environmental hazard, Carcinogenic, Mutagenic.[7][10]
Toxicity Harmful, irritant, suspected carcinogen.[12][13]Highly poisonous, carcinogenic, and mutagenic. Absorbed through the skin, mucous membranes, and gastrointestinal tract. Can cause fatal delayed respiratory tract reaction.[10]
Handling Precautions Work in a well-ventilated area. Wear appropriate PPE (gloves, safety glasses, lab coat).[1]Requires stringent handling protocols, including specialized personal protective equipment and engineering controls to prevent any exposure.
Environmental Fate Information on specific biodegradation is limited. Organosulfates, in general, are known to undergo hydrolysis.[2]Hydrolyzes in water, but the process can be slow, and the compound is considered an environmental hazard.[10]
Byproducts/Waste Potassium sulfate is a common byproduct, which is less hazardous.Unreacted DMS in waste streams is highly toxic and requires specialized treatment.[3][8][9]

The extreme toxicity of dimethyl sulfate necessitates significant investment in closed-system handling and rigorous safety procedures to protect workers. In contrast, while this compound is also a hazardous chemical requiring careful handling, its safety profile is more manageable, potentially reducing the complexity and cost of safety compliance.

Visualizing the Methylation Process

To better understand the chemical processes involved, the following diagrams illustrate a typical methylation reaction and the logical workflow for selecting a methylating agent.

Methylation_Reaction cluster_reactants Reactants cluster_products Products Substrate Substrate (e.g., Phenol) Product Methylated Product (e.g., Anisole) Substrate->Product SN2 Reaction Byproduct Byproduct (e.g., K2SO4 or Na2SO4) Substrate->Byproduct Base Base (e.g., K2CO3) Base->Product SN2 Reaction Base->Byproduct Methylating_Agent Methylating Agent (this compound or Dimethyl Sulfate) Methylating_Agent->Product SN2 Reaction Methylating_Agent->Byproduct

A simplified SN2 methylation reaction pathway.

Selection_Workflow Start Start: Select Methylating Agent Cost Cost Analysis - Reagent Price - Handling & Disposal Costs Start->Cost Performance Performance Requirements - Desired Yield - Reaction Time Start->Performance Safety Safety & Environmental - Toxicity - Environmental Impact Start->Safety Decision Decision Cost->Decision Performance->Decision Safety->Decision PMS This compound Decision->PMS Lower Toxicity, Potentially Higher Overall Cost DMS Dimethyl Sulfate Decision->DMS High Reactivity, Low Price, High Toxicity

Decision workflow for selecting a methylating agent.

Conclusion

The choice between this compound and dimethyl sulfate for industrial methylation processes involves a trade-off between performance, cost, and safety.

  • Dimethyl Sulfate (DMS) remains a compelling option from a purely performance and initial cost perspective. Its high reactivity leads to efficient reactions and high yields. However, its extreme toxicity and environmental hazards necessitate significant investment in safety infrastructure and waste management, adding to the overall cost and risk.

  • This compound (PMS) presents a potentially safer alternative. While direct comparative performance data is lacking, its mechanism of action is similar to DMS. The primary advantage of PMS lies in its reduced toxicity, which can translate to lower costs for handling, safety compliance, and waste disposal.

For researchers, scientists, and drug development professionals, the decision will depend on the specific requirements of the synthesis, the scale of the operation, and the priority placed on safety and environmental concerns. While DMS may be suitable for well-established processes with robust safety controls, PMS is a strong candidate for new process development where a more favorable safety and environmental profile is a key consideration. Further research into the direct comparison of these two agents in various industrial applications is warranted to provide a more definitive cost-benefit analysis.

References

A Comparative Guide to Analytical Methods for Quantifying Potassium Methyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of potassium methyl sulfate (B86663) is crucial for quality control, stability testing, and formulation development. This guide provides a comparative overview of various analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for specific analytical needs.

Comparison of Quantitative Analytical Methods

A variety of analytical techniques can be employed for the quantification of potassium methyl sulfate, each with its own set of advantages and limitations. The choice of method often depends on factors such as the required sensitivity, the complexity of the sample matrix, available instrumentation, and throughput requirements. The following table summarizes the key performance characteristics of the most common analytical methods.

Analytical MethodPrincipleLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangePrecision (%RSD)Accuracy/Recovery (%)
Ion Chromatography (IC) Ion-exchange separation followed by conductivity detection.~9 µmol/L (for sulfate)[1]~27 µmol/L (for sulfate)[1]0 - 1041 µmol/L (for sulfate)[1]< 2%98 - 103%[1]
HPLC-UV Reversed-phase separation with UV detection (indirectly, as methyl sulfate has no strong chromophore).Analyte Dependent2.0 µg/mL (for Tiemonium methylsulphate)2.0 - 20.0 µg/mL (for Tiemonium methylsulphate)< 1%99 - 101%
GC-MS Gas chromatographic separation followed by mass spectrometric detection, often requiring derivatization.~0.3 µg/mL (for related mesylates)[2]1.0 µg/mL (for related mesylates)[2]; 50 µg/L (for methyl sulphate)[3]1 - 15 µg/mL (for related mesylates)[2]< 15%88 - 98% (for related mesylates)
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary, with indirect UV or conductivity detection.~2.08 mg/L (for C12 alkyl sulfate)[4]~7 mg/L (estimated from LOD)Analyte Dependent< 5%Method Dependent
Potentiometric Titration Titration with a precipitating agent (e.g., barium chloride) and monitoring the potential change with an ion-selective electrode.Matrix DependentMatrix DependentWide Range< 1%98 - 102%

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for the key analytical techniques discussed.

Ion Chromatography (IC) with Suppressed Conductivity Detection

This method is highly suitable for the direct quantification of the methyl sulfate anion.

Instrumentation:

  • Ion Chromatograph equipped with a suppressed conductivity detector.

  • Anion-exchange column (e.g., Dionex IonPac™ AS19).[5]

  • Anion suppressor (e.g., ASRS 600).[5]

Reagents:

  • Eluent: 45 mM Potassium Hydroxide (KOH) prepared from a concentrate.[5]

  • Deionized water (18.2 MΩ·cm).

  • This compound reference standard.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of deionized water. Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: IonPac AS19 (4 x 250 mm).[5]

    • Eluent: 45 mM KOH.[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Injection Volume: 25 µL.[5]

    • Detector: Suppressed conductivity.[5]

    • Run Time: Approximately 15 minutes.[5]

  • Quantification: Create a calibration curve by plotting the peak area of the methyl sulfate anion against the concentration of the standards. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method, particularly for identifying and quantifying trace levels of methylating agents. As this compound is non-volatile, a derivatization step is typically required.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

  • Capillary column suitable for polar compounds (e.g., DB-5MS).

Reagents:

  • Derivatizing agent (e.g., trimethylorthoacetate).

  • Solvent for extraction (e.g., acetonitrile).

  • This compound reference standard.

Procedure:

  • Standard and Sample Derivatization:

    • Accurately weigh the this compound standard or sample into a reaction vial.

    • Add the derivatizing agent and a suitable solvent.

    • Heat the mixture at a specific temperature for a set time to ensure complete derivatization.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).

    • MS Detector: Electron Ionization (EI) mode, scanning a suitable mass range or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

  • Quantification: Develop a calibration curve using the derivatized standards. Quantify the derivatized this compound in the sample by comparing its peak area to the calibration curve.

Potentiometric Titration

This classical analytical technique offers a cost-effective and accurate method for assaying higher concentrations of this compound.

Instrumentation:

  • Autotitrator with a potentiometric sensor (e.g., Calcium ion-selective electrode for back-titration).

  • Burette and magnetic stirrer.

Reagents:

  • Titrant: Standardized 0.05 M Barium Chloride (BaCl₂) solution.

  • Back-titrant: Standardized 0.05 M Ethylenediaminetetraacetic acid (EDTA) solution.[6][7][8]

  • Buffer solution (pH 10).[9]

  • Hydrochloric acid (HCl) to adjust pH.[9]

Procedure (Indirect Back-Titration):

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in deionized water. Adjust the pH to approximately 4 with HCl.[9]

  • Precipitation: Add a known excess volume of standardized 0.05 M BaCl₂ solution to precipitate the methyl sulfate as barium methyl sulfate. Allow the reaction to complete under stirring.[9]

  • Titration: Add a buffer solution to raise the pH to 10.[9] Titrate the excess, unreacted Ba²⁺ ions with a standardized 0.05 M EDTA solution. The endpoint is detected by the potential change at the ion-selective electrode.[6][7][8]

  • Calculation: The amount of this compound is calculated based on the amount of barium chloride that reacted, which is determined by subtracting the amount of excess barium chloride (determined by the EDTA titration) from the initial amount added.

Method Selection Workflow

The selection of an appropriate analytical method depends on various factors. The following diagram illustrates a logical workflow for choosing the most suitable technique.

MethodSelection start Start: Need to Quantify This compound matrix_complexity What is the sample matrix complexity? start->matrix_complexity concentration What is the expected concentration? matrix_complexity->concentration Simple (e.g., pure substance, aqueous solution) gcms_node GC-MS matrix_complexity->gcms_node Complex (e.g., biological fluids, drug product with excipients) instrumentation What instrumentation is available? concentration->instrumentation Low (ppm/ppb level) titration_node Potentiometric Titration concentration->titration_node High (% level) ic_node Ion Chromatography (IC) instrumentation->ic_node IC available hplc_node HPLC-UV instrumentation->hplc_node HPLC-UV available instrumentation->gcms_node GC-MS available ce_node Capillary Electrophoresis (CE) instrumentation->ce_node CE available

Decision workflow for selecting an analytical method.

General Analytical Workflow

The general workflow for any of the chosen quantitative methods follows a standard procedure from sample receipt to final data reporting.

AnalyticalWorkflow sample_receipt Sample Receipt and Login sample_prep Sample Preparation (Weighing, Dissolution, Dilution, Derivatization if needed) sample_receipt->sample_prep data_acquisition Data Acquisition (Analysis of Standards and Samples) sample_prep->data_acquisition std_prep Standard Preparation (Stock and Working Standards) instrument_setup Instrument Setup and Calibration std_prep->instrument_setup instrument_setup->data_acquisition data_processing Data Processing (Integration, Calibration Curve, Concentration Calculation) data_acquisition->data_processing report Reporting and Review data_processing->report

A generalized workflow for quantitative analysis.

References

A Researcher's Guide to Validating Methylation Products from Potassium Methyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the choice of a methylating agent is critical, balancing reactivity, safety, and efficiency. Potassium methyl sulfate (B86663) (CH₃KO₄S) presents itself as a stable, solid methylating agent. This guide provides a comparative analysis of potassium methyl sulfate against other common methylating agents, supported by experimental data and detailed protocols for validating the resulting product structures.

Comparison of Methylating Agents

This compound acts as an effective methylating agent, transferring its methyl group to nucleophiles via a bimolecular nucleophilic substitution (Sɴ2) mechanism. Its performance, particularly regarding reactivity, safety, and environmental impact, is best understood in comparison to widely used alternatives like dimethyl sulfate (DMS), methyl iodide (MeI), and dimethyl carbonate (DMC).

  • This compound (PMS): As a salt, it is a non-volatile solid, which can simplify handling compared to volatile liquid reagents.[1][2] However, it is classified as harmful if swallowed, causes skin and eye irritation, and may cause cancer.[3][4] Its reactivity is generally good for methylating soft nucleophiles.

  • Dimethyl Sulfate (DMS): DMS is a highly reactive and cost-effective methylating agent, widely used in industry for the methylation of phenols, amines, and thiols.[5] This high reactivity can lead to excellent yields, often approaching 100%.[6][7][8] However, DMS is extremely toxic, corrosive, and a suspected human carcinogen, requiring stringent handling precautions.[5][6]

  • Methyl Iodide (MeI): MeI is another highly reactive agent used for the O-methylation of phenols, alcohols, and carboxylic acids.[9] It often provides high yields.[10] Its primary drawbacks are high volatility, which poses an inhalation risk, and its classification as a suspected carcinogen.[9][11]

  • Dimethyl Carbonate (DMC): DMC is recognized as a "green" methylating agent.[11][12][13] It is non-toxic, biodegradable, and its reactions, often catalyzed by a base, avoid the production of inorganic salt byproducts.[13][14] Its reactivity is generally lower than that of DMS and MeI and can be tuned with temperature, offering excellent selectivity in some cases, such as the mono-N-methylation of amines.[15]

Data Presentation: Performance Comparison

The selection of a methylating agent often involves a trade-off between reactivity, safety, and environmental impact. The following tables summarize the physical and performance characteristics of these agents.

Table 1: Properties of Common Methylating Agents

PropertyThis compoundDimethyl SulfateMethyl IodideDimethyl Carbonate
Formula CH₃KO₄S(CH₃)₂SO₄CH₃I(CH₃)₂CO₃
MW ( g/mol ) 150.20[4]126.13[5]141.9490.08
Physical State Crystalline Powder[1]Oily Liquid[5]LiquidLiquid
Melt/Boil Point MP: 225-230 °C[1]BP: 188 °C[5]BP: 42.4 °CBP: 90 °C
Key Hazards Irritant, Harmful, Suspected Carcinogen[3][4]Highly Toxic, Corrosive, Carcinogen[5]Toxic, Volatile, Suspected Carcinogen[11]Flammable

Table 2: Performance Comparison in the O-Methylation of Phenol (B47542)

Methylating AgentTypical Yield (%)Atom Economy (%)Mass IndexNotes
This compound Expected High~61ModerateSolid reagent, simpler handling. Direct comparative data is limited.
Dimethyl Sulfate >95[6][16]86[17]4.8[17]Highly reactive and efficient but extremely toxic.
Methyl Iodide High76[17]13.9[17]High reactivity, but poor atom economy and high mass index.
Dimethyl Carbonate >9882[17]3.3[17]Excellent green metrics, less toxic, but requires higher temperatures.[15][17]

Atom Economy and Mass Index data are derived from a comparative study on green chemistry metrics for model reactions.[17]

Experimental Protocols

The following protocols provide a general framework for conducting a methylation reaction with this compound and subsequently validating the product's structure.

Protocol 1: General Procedure for O-Methylation of a Phenol using this compound

This protocol describes a typical procedure for methylating a phenolic hydroxyl group.

Materials:

  • Phenolic substrate

  • This compound (PMS) (1.1 - 1.5 equivalents)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Diethyl ether and Water (for workup)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the phenolic substrate in anhydrous DMF (or acetone).

  • Add Base: Add anhydrous potassium carbonate to the solution. Stir the suspension for 10-15 minutes at room temperature.

  • Add Methylating Agent: Add this compound to the reaction mixture.

  • Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Structure Validation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of the methylation product.[18][19]

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer.

  • Data Analysis & Interpretation:

    • Confirm Methylation: Look for the disappearance of the acidic phenolic hydroxyl (-OH) proton signal. This signal is often broad and its chemical shift is concentration-dependent.

    • Identify New Methyl Group: Identify a new singlet peak, typically in the range of 3.7-4.0 ppm, corresponding to the new methoxy (B1213986) (-OCH₃) protons.

    • Check Integration: The integral of the new methyl singlet should correspond to three protons relative to other known protons in the molecule's backbone.[19]

    • Assess Aromatic Shifts: Note any slight changes in the chemical shifts of nearby aromatic protons, which can be affected by the change from a hydroxyl to a methoxy group.

Protocol 3: Purity and Identity Confirmation by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is used to assess the purity of the product and confirm its molecular weight.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified product (approx. 1 mg/mL) in a volatile solvent like dichloromethane (B109758) or ethyl acetate.

  • Data Acquisition: Inject the sample into the GC-MS instrument. The gas chromatograph will separate the components of the sample before they enter the mass spectrometer.

  • Data Analysis & Interpretation:

    • Purity Assessment: The gas chromatogram should ideally show a single major peak, indicating a pure compound. The peak's area percentage can be used to estimate purity.

    • Molecular Weight Confirmation: Analyze the mass spectrum corresponding to the product's peak. Identify the molecular ion peak (M⁺) , which is the peak with the highest mass-to-charge ratio (m/z) that corresponds to the molecular weight of the methylated product.[20][21] For example, if phenol (94.11 g/mol ) is methylated to anisole (B1667542) (108.14 g/mol ), the molecular ion peak should appear at an m/z of 108.

Mandatory Visualization

Diagrams created using Graphviz provide a clear visual representation of the chemical pathway and experimental workflow.

cluster_reactants Reactants cluster_transition Transition State cluster_products Products Reactants Phenoxide Nucleophile (Nu⁻) + This compound TS [Nu---CH₃---OSO₃K]⁻ Reactants->TS Sɴ2 Attack Products Methylated Product (Nu-CH₃) + Potassium Sulfate TS->Products Leaving Group Departs

Caption: General Sɴ2 pathway for methylation using this compound.

cluster_validation 4. Structure & Purity Validation start Start: Define Substrate reaction 1. Methylation Reaction - Substrate + Base (K₂CO₃) - Add this compound - Heat & Stir start->reaction workup 2. Workup & Isolation - Quench Reaction - Liquid-Liquid Extraction - Dry & Concentrate reaction->workup purify 3. Purification - Column Chromatography workup->purify tlc_gc Purity Check (TLC / GC) purify->tlc_gc tlc_gc->purify If Impure nmr ¹H NMR Analysis - Confirm -OCH₃ group - Check integration tlc_gc->nmr If Pure ms GC-MS Analysis - Confirm Molecular Weight (M⁺) nmr->ms validated Validated Product ms->validated

Caption: Experimental workflow for synthesis and validation of methylation products.

References

A Comparative Guide to Methylating Agents: Kinetic Insights into Potassium Methyl Sulfate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a methylating agent is a critical decision that can significantly impact reaction efficiency, cost, and safety. This guide provides a comparative analysis of potassium methyl sulfate (B86663) and other common methylating agents, with a focus on their reaction kinetics, supported by experimental data.

This document delves into the kinetic profiles of potassium methyl sulfate, dimethyl sulfate (DMS), and methyl iodide (MeI), offering a quantitative and qualitative comparison to inform your selection process. Detailed experimental protocols for kinetic analysis are also provided to facilitate the replication and validation of these findings in your own laboratory settings.

Performance Comparison: A Kinetic Perspective

The reactivity of a methylating agent is a key determinant of its utility. This is quantitatively described by the reaction rate constant (k). A higher rate constant signifies a faster reaction under given conditions. The following tables summarize available kinetic data for this compound (and its active anion, methyl sulfate) and provide a qualitative comparison with other common methylating agents.

Table 1: Quantitative Kinetic Data for Methyl Sulfate

ReactionNucleophileTemperature (°C)Rate Constant (k)Activation Enthalpy (ΔH‡) (kcal/mol)Activation Entropy (TΔS‡) (kcal/mol)
MethylationDimethylamine255.3 x 10⁻⁷ M⁻¹s⁻¹[1]Not ReportedNot Reported
Uncatalyzed HydrolysisWater252 x 10⁻¹¹ s⁻¹[2][3]32[2][3]-1.9[3]
Acid-Catalyzed Hydrolysis (1 M HCl)Water251.7 x 10⁻⁸ s⁻¹[2]24.6[2]-3.9[2]
Base-Catalyzed Hydrolysis (1 M KOH)Water258.3 x 10⁻⁸ s⁻¹[2][3]18.8[2][3]-8.2[2][3]

Table 2: Qualitative Comparison of Common Methylating Agents

Methylating AgentRelative ReactivityKey Characteristics
This compound Effective methylating agent[1][4]White crystalline powder, soluble in water.[5] The methyl transfer proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]
Dimethyl Sulfate (DMS) High[1]Preferred by industry due to low cost and high reactivity.[6] It is a potent methylating agent for many nucleophiles.[7] However, it is extremely toxic and a suspected carcinogen.[8]
Methyl Iodide (MeI) HighLess hazardous than DMS but more expensive.[6] A promising alternative to the fumigant methyl bromide.[9]
Dimethyl Carbonate (DMC) LowConsidered a "green" and less toxic alternative to DMS and methyl halides.[7] Generally requires more forcing conditions (higher temperature, catalyst) to achieve similar efficacy to DMS.[1]

Reaction Mechanisms and Experimental Workflows

The methylation reactions discussed in this guide predominantly follow an S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism. The following diagrams illustrate the general S\textsubscript{N}2 methylation pathway and a typical experimental workflow for kinetic analysis.

sn2_methylation reagents Nucleophile (Nu⁻) + Methylating Agent (CH₃-X) transition_state Transition State [Nu---CH₃---X]⁻ reagents->transition_state Attack of Nu⁻ products Methylated Product (Nu-CH₃) + Leaving Group (X⁻) transition_state->products Bond formation/breaking caption General SN2 Methylation Pathway

Caption: General SN2 Methylation Pathway.

kinetic_study_workflow A Reaction Setup (Substrate, Methylating Agent, Solvent, Temperature Control) B Sampling at Timed Intervals A->B C Quenching of the Reaction B->C D Analysis of Samples (e.g., GC, HPLC, NMR) C->D E Data Processing (Concentration vs. Time) D->E F Kinetic Analysis (Determination of Rate Constant) E->F caption Experimental Workflow for Kinetic Studies

Caption: Experimental Workflow for Kinetic Studies.

Experimental Protocols

The following is a generalized protocol for conducting kinetic studies of methylation reactions. This protocol can be adapted for specific substrates and methylating agents.

Protocol: Kinetic Analysis of a Methylation Reaction via Gas Chromatography (GC)

1. Materials and Reagents:

  • Substrate (nucleophile)

  • Methylating agent (e.g., this compound, dimethyl sulfate, methyl iodide)

  • Anhydrous solvent (e.g., acetonitrile, DMF, acetone)

  • Internal standard (a non-reactive compound with a distinct GC retention time)

  • Quenching agent (e.g., a dilute solution of a scavenger amine or thiosulfate)

  • Deuterated solvent for NMR analysis (if applicable)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, syringes, etc.)

  • Thermostatically controlled reaction bath

  • Gas chromatograph with a suitable column and detector (e.g., FID)

2. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a known concentration of the substrate and the internal standard in the chosen anhydrous solvent.

  • Place the flask in the thermostatically controlled bath and allow the solution to reach the desired reaction temperature.

  • Initiate the reaction by adding a known concentration of the methylating agent via a syringe. Start a timer immediately.

3. Sampling and Quenching:

  • At predetermined time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Immediately quench the reaction by adding the aliquot to a vial containing a known volume of the quenching solution. This will stop the methylation reaction.

4. Sample Analysis:

  • Analyze the quenched samples by gas chromatography. The GC method should be optimized to achieve good separation of the substrate, product, and internal standard.

  • Record the peak areas of the substrate and product relative to the internal standard for each time point.

5. Data Analysis:

  • Use the peak area ratios to calculate the concentration of the substrate and product at each time point.

  • Plot the concentration of the substrate versus time.

  • Determine the order of the reaction and calculate the rate constant (k) by fitting the concentration-time data to the appropriate integrated rate law. For a second-order reaction (first order in both substrate and methylating agent), a plot of ln([Substrate]/[Methylating Agent]) versus time will be linear, with the slope being related to the rate constant.

Safety Precautions:

  • Methylating agents such as dimethyl sulfate and methyl iodide are toxic and should be handled with extreme care in a well-ventilated fume hood.[6]

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

By following these protocols and considering the comparative data presented, researchers can make informed decisions about the most suitable methylating agent for their specific synthetic needs, balancing reactivity with safety and cost considerations.

References

A Comparative Guide to the Selectivity of Potassium Methyl Sulfate and Other Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the alkylating selectivity of potassium methyl sulfate (B86663) against other common SN2 methylating agents, including dimethyl sulfate, methyl iodide, and methyl methanesulfonate (B1217627). The information presented is supported by experimental data to aid researchers in selecting the most appropriate reagent for their specific synthetic needs, particularly when dealing with substrates containing multiple nucleophilic centers.

Introduction to Alkylating Agent Selectivity

Alkylating agents are fundamental reagents in organic synthesis and are crucial in drug development for modifying biological macromolecules. Their reactivity and selectivity are governed by various factors, including the nature of the alkylating agent itself, the nucleophile, and the reaction conditions. A key concept for understanding the selectivity of these agents is the Hard and Soft Acids and Bases (HSAB) principle.

According to the HSAB principle, "hard" acids prefer to react with "hard" bases, while "soft" acids prefer "soft" bases. In the context of alkylation:

  • Hard nucleophiles are typically electronegative atoms with a high charge density, such as oxygen in phenoxides and carboxylates.

  • Soft nucleophiles are less electronegative and more polarizable, such as nitrogen in amines and sulfur in thiols.

  • SN2 alkylating agents , the focus of this guide, are generally considered "soft" electrophiles (acids).

While all SN2 methylating agents are categorized as soft, subtle differences in their structure and leaving group ability lead to variations in their "softness" and, consequently, their selectivity in reactions with ambident nucleophiles (nucleophiles with more than one reactive site).

Comparative Analysis of Alkylating Agents

The selectivity of an alkylating agent in reactions with nucleophiles containing both oxygen and nitrogen atoms (O- vs. N-alkylation) is a critical consideration in many synthetic applications. Generally, a "softer" alkylating agent will exhibit a higher preference for the "softer" nitrogen atom, while a "harder" agent will show a greater tendency to alkylate the "harder" oxygen atom.

The softness of the methylating agents discussed here generally follows the trend:

Methyl Iodide (softer) > Methyl Methanesulfonate ≈ Potassium Methyl Sulfate > Dimethyl Sulfate (harder)

This trend is primarily influenced by the leaving group of the alkylating agent. A "harder" leaving group, like the methyl sulfate anion in dimethyl sulfate, promotes greater O-alkylation. Conversely, a "softer" leaving group, like the iodide anion in methyl iodide, favors N-alkylation.

Quantitative Comparison of O- vs. N-Alkylation

The following table summarizes the observed regioselectivity of these methylating agents with ambident nucleophiles. It is important to note that direct comparative data under identical conditions is scarce in the literature. The presented data is a compilation from various sources and should be interpreted with consideration of the specific reaction conditions.

Alkylating AgentNucleophile (Example)SolventO-Alkylation (%)N-Alkylation (%)Reference
This compound Amide-MajorMinorGeneral Observation
Dimethyl Sulfate Amide-FavoredLess Favored
Methyl Iodide Amide-Less FavoredFavored
Methyl Methanesulfonate Guanine (B1146940) (in DNA)-~0.3% (O6)~85% (N7)Theoretical

Note: The data for methyl methanesulfonate reflects its known propensity for N7-alkylation of guanine in DNA, a classic example of a soft-soft interaction.

Experimental Protocols

Accurate determination of the regioselectivity of alkylation reactions is crucial for optimizing synthetic procedures and for understanding reaction mechanisms. The following are detailed methodologies for key experiments to quantify the ratio of O- and N-alkylation products.

General Procedure for Competitive Alkylation Reaction

This protocol describes a general method for reacting an ambident nucleophile with different methylating agents to compare their selectivity.

Materials:

  • Ambident nucleophile (e.g., 4-nitrophenol, 2-pyridone)

  • This compound

  • Dimethyl sulfate

  • Methyl iodide

  • Methyl methanesulfonate

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

  • Base (e.g., Potassium carbonate, Sodium hydride)

  • Internal standard for chromatography (e.g., dodecane)

  • Quenching solution (e.g., aqueous ammonium (B1175870) chloride)

  • Deuterated solvent for NMR analysis (e.g., DMSO-d6)

Procedure:

  • To a solution of the ambident nucleophile (1.0 eq) and a suitable base (1.1 eq) in the chosen anhydrous solvent, add the internal standard.

  • Add the alkylating agent (1.05 eq) dropwise at a controlled temperature (e.g., 0 °C or room temperature).

  • Stir the reaction mixture for a predetermined time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the appropriate quenching solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product mixture using GC, HPLC, or NMR to determine the ratio of O- and N-alkylated products.

Product Ratio Analysis by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for the separation of isomers (e.g., HP-5, DB-5).

Procedure:

  • Prepare a calibration curve for each of the expected products (O- and N-alkylated isomers) and the starting material using known concentrations.

  • Dissolve a known amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate).

  • Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Run the analysis using a suitable temperature program to ensure the separation of all components.

  • Identify the peaks corresponding to the O- and N-alkylated products and the starting material by comparing their retention times with the standards.

  • Quantify the amount of each product by integrating the peak areas and using the calibration curves.

  • Calculate the product ratio.

Product Ratio Analysis by ¹H NMR Spectroscopy

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Dissolve a known amount of the crude reaction mixture in a suitable deuterated solvent.

  • Acquire a quantitative ¹H NMR spectrum. Ensure complete relaxation of all relevant protons by using a sufficient relaxation delay (D1).

  • Identify characteristic signals for the O-methyl (O-CH₃) and N-methyl (N-CH₃) groups of the products. These signals will typically have distinct chemical shifts.

  • Integrate the areas of these characteristic signals.

  • The ratio of the integrals will correspond to the molar ratio of the O- and N-alkylated products.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows discussed in this guide.

G cluster_0 HSAB Principle in Alkylation Hard_Acid Hard Acid (e.g., Carbocation) Hard_Base Hard Base (e.g., Oxygen) Hard_Acid->Hard_Base Favored Soft_Base Soft Base (e.g., Nitrogen) Hard_Acid->Soft_Base Disfavored Soft_Acid Soft Acid (e.g., CH3 in SN2) Soft_Acid->Hard_Base Disfavored Soft_Acid->Soft_Base Favored

Caption: HSAB principle governing alkylation selectivity.

G cluster_1 Experimental Workflow for Selectivity Determination Start Start: Ambident Nucleophile + Base Reaction Add Alkylating Agent (e.g., KMS, DMS, MeI, MMS) Start->Reaction Quench Quench Reaction Reaction->Quench Extraction Work-up & Extraction Quench->Extraction Analysis Product Ratio Analysis (GC, HPLC, NMR) Extraction->Analysis End End: O/N-Alkylation Ratio Analysis->End

Caption: Workflow for determining alkylation selectivity.

G cluster_2 Alkylation of an Amide Nucleophile Amide Amide Anion (Ambident Nucleophile) O_Alkylation O-Alkylation Product Amide->O_Alkylation Minor N_Alkylation N-Alkylation Product Amide->N_Alkylation Major MeI Methyl Iodide (Soft) DMS Dimethyl Sulfate (Harder) Amide2 Amide Anion (Ambident Nucleophile) O_Alkylation2 O-Alkylation Product Amide2->O_Alkylation2 Major N_Alkylation2 N-Alkylation Product Amide2->N_Alkylation2 Minor

Caption: Influence of alkylating agent on amide alkylation.

Conclusion

The choice of a methylating agent significantly impacts the regioselectivity of alkylation on ambident nucleophiles. While all SN2 methylating agents are considered "soft" electrophiles, their relative "softness" varies, influencing their preference for "soft" versus "hard" nucleophilic sites. Based on the HSAB principle and available experimental observations, methyl iodide is the "softest" and most N-selective, while dimethyl sulfate is relatively "harder" and shows a greater tendency for O-alkylation. This compound and methyl methanesulfonate exhibit intermediate behavior. For researchers aiming for high selectivity in their synthetic transformations, a careful consideration of the alkylating agent, in conjunction with optimization of reaction conditions, is paramount. The experimental protocols provided in this guide offer a framework for the systematic evaluation of this selectivity.

Safety Operating Guide

Proper Disposal of Potassium Methyl Sulfate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of potassium methyl sulfate (B86663), a compound that requires careful management due to its potential hazards.

Potassium methyl sulfate is classified as a hazardous substance, and its disposal is regulated by federal, state, and local authorities.[1][2][3] Adherence to these regulations is mandatory to protect human health and the environment.[2]

Immediate Safety and Hazard Information

This compound is a white crystalline powder that can cause irritation to the eyes, skin, and respiratory tract.[4][5][6][7] Ingestion may lead to gastrointestinal irritation, and there is evidence to suggest it may cause cancer.[3][5][6][7] Due to these hazards, appropriate personal protective equipment (PPE) must be worn when handling this chemical.

HazardPersonal Protective Equipment (PPE)
Eye Irritation Safety glasses with side-shields or goggles.[4][5]
Skin Irritation Chemical-resistant gloves and a lab coat.[4][5]
Respiratory Irritation Use in a well-ventilated area or with a fume hood. A dust respirator may be necessary if generating dust.[3][4][5]
Ingestion Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[5]

Step-by-Step Disposal Procedure

The disposal of this compound must be handled through a designated hazardous waste program.[1] It should never be disposed of in regular trash or down the sewer system without explicit permission from environmental health and safety (EHS) authorities.[1][8]

Experimental Protocol for Waste Collection and Labeling:

  • Container Selection: Use a compatible, leak-proof container with a secure lid for collecting the waste.[1][9] Plastic containers are often preferred over glass to minimize the risk of breakage.[1]

  • Waste Segregation: Do not mix this compound waste with other incompatible chemicals.[9]

  • Labeling: As soon as waste is added to the container, affix a "Hazardous Waste" label.[1][9] The label must include:

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[1]

    • The quantity of the waste.

    • The date of waste generation.[1]

    • The location of origin (e.g., laboratory, room number).[1]

    • The name and contact information of the principal investigator.[1]

    • Appropriate hazard pictograms.[1]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials.[4][10] Ensure secondary containment is used to prevent spills.[11]

  • Disposal Request: Once the container is full or the waste is no longer being generated, submit a hazardous waste pickup request to your institution's EHS department.[1][11]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Identify Potassium Methyl Sulfate Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible & Leak-Proof Waste Container B->C D Affix 'Hazardous Waste' Label C->D E Transfer Waste to Container D->E F Securely Seal Container E->F G Store in Designated Secondary Containment Area F->G H Arrange for Hazardous Waste Pickup with EHS G->H

This compound Disposal Workflow

Spill Management

In the event of a spill, immediately evacuate the area and alert others.[5] Wearing appropriate PPE, sweep up the solid material and place it into a suitable, labeled disposal container.[4][10] Avoid generating dust.[4][10] Clean the spill area with a damp cloth, and dispose of the cleaning materials as hazardous waste. Provide ventilation to the area.[4][10] For large spills, contact your institution's EHS department for assistance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Potassium Methyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Potassium methyl sulfate (B86663), including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans to foster a culture of safety and precision in your work.

Potassium methyl sulfate (CAS No: 562-54-9) is a chemical compound that requires careful handling due to its potential hazards.[1][2] It is known to cause irritation to the eyes, skin, and respiratory tract.[2][3][4][5] Some data also suggests it may have the potential to cause kidney damage and may be carcinogenic.[2][5] Adherence to proper safety protocols is therefore critical.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is necessary to minimize exposure risks. The following table summarizes the required PPE for handling this compound.

Body PartPersonal Protective Equipment (PPE)Standard/Specification
Eyes/Face Safety glasses with side-shields or chemical safety goggles.Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Chemical-resistant gloves (e.g., nitrile rubber).Inspected prior to use and compliant with EU Directive 89/686/EEC and the standard EN 374.[3]
Body Laboratory coat or appropriate protective clothing to prevent skin exposure.[1][2]---
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded, if irritation is experienced, or where dust is generated and ventilation is inadequate.[1][2][5]Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1][2]

Operational Plan: A Step-by-Step Guide to Safe Handling

Following a systematic workflow is crucial for minimizing risks associated with this compound.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended to keep airborne concentrations low.[1][2]

    • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2]

    • Before starting, ensure all necessary PPE is available and in good condition.

  • Handling the Chemical :

    • Avoid the formation and accumulation of dust.[1][2]

    • Do not breathe in the dust.[5]

    • Avoid contact with skin and eyes.[1][2][3]

    • Weigh and transfer the chemical in a designated area, preferably within a ventilated enclosure.

    • Wash hands thoroughly after handling the substance.[1][2]

  • Storage :

    • Store this compound in a cool, dry, and well-ventilated area.[1][2]

    • Keep the container tightly closed to prevent moisture absorption and contamination.[1][2][6]

    • Store away from incompatible materials, such as strong oxidizing agents.[1]

Spill Management and Disposal Plan

Accidents can happen, and a clear plan for spill cleanup and waste disposal is essential.

Spill Cleanup Protocol :

  • Evacuate and Ventilate : If a significant spill occurs, evacuate unnecessary personnel from the area and ensure adequate ventilation.

  • Don Appropriate PPE : Before attempting to clean the spill, put on all required PPE, including respiratory protection.

  • Contain and Clean :

    • Gently sweep or vacuum the spilled solid material.[2] Avoid actions that could generate dust.

    • Place the collected material into a suitable, clean, dry, and labeled container for disposal.[1]

  • Decontaminate : Clean the spill area with a suitable solvent or detergent and water. Dispose of the cleaning materials as hazardous waste.

Disposal Plan :

  • Waste Classification : Waste containing this compound is classified as hazardous.[7]

  • Containerization : Collect waste in a clearly labeled, sealed container.

  • Disposal Route : Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations.[1] This should be carried out through a licensed disposal company.[8]

  • Contaminated Packaging : Contaminated containers should be treated as hazardous waste and disposed of accordingly.[3][7]

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Spill & Disposal A Assess Risks & Review SDS B Verify Engineering Controls (Fume Hood, Eyewash, Shower) A->B C Select & Inspect PPE B->C D Don Appropriate PPE C->D Proceed to Handling E Handle in Ventilated Area (Minimize Dust) D->E F Wash Hands Thoroughly Post-Handling E->F J Spill Occurs E->J In Case of Spill G Store in Cool, Dry, Well-Ventilated Area F->G After Use H Keep Container Tightly Closed G->H I Segregate from Incompatibles H->I K Evacuate & Ventilate J->K L Clean Spill (Avoid Dust) K->L M Collect Waste in Labeled Container L->M N Dispose as Hazardous Waste M->N

Caption: A procedural workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.